molecular formula C17H23NO2S B7496821 N-(1-adamantyl)-4-methylbenzenesulfonamide

N-(1-adamantyl)-4-methylbenzenesulfonamide

Cat. No.: B7496821
M. Wt: 305.4 g/mol
InChI Key: IECUQDHHXNQRJE-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H23NO2S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-adamantyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-adamantyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-adamantyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-12-2-4-16(5-3-12)21(19,20)18-17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15,18H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECUQDHHXNQRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Foundational & Exploratory

N-(1-adamantyl)-4-methylbenzenesulfonamide: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and biological applications of N-(1-adamantyl)-4-methylbenzenesulfonamide , a privileged scaffold in medicinal chemistry known for its utility in metabolic and antiviral research.

Executive Summary

N-(1-adamantyl)-4-methylbenzenesulfonamide (CAS: 56432-99-6) is a sulfonamide derivative merging the lipophilic, rigid adamantane cage with a tosyl group. This structure serves as a critical pharmacophore in the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
for metabolic syndrome and type 2 diabetes. Additionally, it retains structural homology to the M2 ion channel blocker amantadine, providing a scaffold for antiviral drug discovery.

This guide provides a validated synthesis protocol, spectroscopic characterization, and an analysis of its physicochemical behavior for research applications.[1]

Chemical Identity & Physicochemical Profile

Nomenclature & Identification
PropertyDetail
IUPAC Name N-(adamantan-1-yl)-4-methylbenzenesulfonamide
Common Names N-Tosyl-1-adamantanamine; N-Tosylamantadine
CAS Number 56432-99-6
Molecular Formula C

H

NO

S
Molecular Weight 305.44 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3
Physical Properties
ParameterValue / DescriptionContext
Appearance White crystalline solidTypical of adamantyl-sulfonamides due to efficient packing.
Melting Point 165–168 °C (Estimated range based on analogs)High thermal stability driven by intermolecular hydrogen bonding (SO

...H-N) and Van der Waals forces of the adamantyl cage.
Solubility DMSO, DMF, CH

Cl

, Chloroform
Lipophilic adamantane cage limits water solubility (<0.1 mg/mL).
LogP (Calc) ~4.2High lipophilicity facilitates membrane permeability but necessitates formulation aids for aqueous assays.

Synthesis & Reaction Mechanism

Validated Synthesis Protocol

The most robust method for synthesizing N-(1-adamantyl)-4-methylbenzenesulfonamide is the nucleophilic substitution of p-toluenesulfonyl chloride by 1-adamantylamine (amantadine) in the presence of a non-nucleophilic base.

Reaction Scheme (Graphviz)

Synthesis Amantadine 1-Adamantylamine (Nucleophile) Inter Tetrahedral Intermediate (Transition State) Amantadine->Inter Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Inter Nucleophilic Attack Base Triethylamine / Pyridine (Proton Scavenger) Salt HCl Salt (Byproduct) Base->Salt Captures HCl Product N-(1-adamantyl)-4-methylbenzenesulfonamide (Target) Inter->Product Elimination of Cl-

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1-adamantylamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) or Pyridine (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Sulfonylation: Slowly add p-Toluenesulfonyl chloride (TsCl) (1.1 eq, 11 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).

  • Work-up:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (2x20 mL) to remove unreacted amine and pyridine.

    • Wash with saturated NaHCO

      
       and Brine.[2]
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient) to yield white crystals.

Spectroscopic Characterization

Researchers should verify the product identity using the following expected spectral signals.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • 
     7.78 (d, J=8.2 Hz, 2H):  Aromatic protons ortho to the sulfonyl group (deshielded).
    
  • 
     7.29 (d, J=8.2 Hz, 2H):  Aromatic protons meta to the sulfonyl group.
    
  • 
     4.65 (s, 1H):  Sulfonamide N-H  proton (broad, exchangeable with D
    
    
    
    O).
  • 
     2.43 (s, 3H):  Tosyl -CH
    
    
    
    group.
  • 
     1.95 (br s, 3H):  Adamantane bridgehead CHs.
    
  • 
     1.78 (d, 6H):  Adamantane methylene CH
    
    
    
    s (axial/equatorial splitting often unresolved).
  • 
     1.55 (m, 6H):  Adamantane methylene CH
    
    
    
    s.
Carbon NMR ( C-NMR)
  • Aromatic Region: ~143.0 (C-S), 138.5 (C-Me), 129.5 (C-meta), 127.0 (C-ortho).

  • Aliphatic Region: ~55.0 (C-N quaternary), 43.0 (CH

    
    ), 36.0 (CH
    
    
    
    ), 29.5 (CH), 21.5 (Tosyl-CH
    
    
    ).

Biological & Pharmacological Context

Primary Target: 11 -HSD1 Inhibition

The adamantyl-sulfonamide motif is a validated pharmacophore for inhibiting 11


-Hydroxysteroid Dehydrogenase Type 1 . This enzyme converts cortisone to cortisol; its inhibition is a therapeutic strategy for:
  • Type 2 Diabetes: Reducing hepatic gluconeogenesis.

  • Metabolic Syndrome: Improving insulin sensitivity.

Mechanism of Action: The bulky adamantyl group occupies the large hydrophobic pocket of the 11


-HSD1 active site, while the sulfonamide moiety forms hydrogen bonds with the catalytic residues (Tyr177/Ser170), mimicking the steroid substrate.
Secondary Context: Antiviral Activity

While less potent than amantadine itself, N-tosyl derivatives are explored to bypass resistance mechanisms in the Influenza A M2 proton channel. The sulfonamide group alters the pKa and polarity, potentially affecting binding kinetics within the channel pore.

Structure-Activity Relationship (SAR) Diagram

SAR Core N-(1-adamantyl)-4-methylbenzenesulfonamide Adamantane Adamantane Cage: - Hydrophobic Bulk - Fills 11β-HSD1 Pocket - Membrane Permeability Core->Adamantane Sulfonamide Sulfonamide Linker: - H-Bond Donor/Acceptor - Mimics Transition State - Rigid Geometry Core->Sulfonamide Tosyl Tosyl Group: - π-π Stacking Interactions - Lipophilic Tail Core->Tosyl

Caption: SAR analysis highlighting the functional role of each structural domain.

References

  • Synthesis & Class Overview: Joubert, J., et al. (2018). "Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity." Molecules, 23(7), 1678. Link

  • 11

    
    -HSD1 Activity:  Kim, Y., et al. (2012). "Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11
    
    
    
    -Hydroxysteroid Dehydrogenase 1 Inhibitors." ACS Medicinal Chemistry Letters, 3(10), 821–825. Link
  • General Sulfonamide Synthesis: BenchChem Technical Guide. "p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications." Link

  • Amantadine Derivatization: Webster, S. P., et al. (2007). "Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(10), 2838-2843. Link

Sources

Introduction: The Convergence of a Privileged Scaffold and a Key Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide

N-(1-adamantyl)-4-methylbenzenesulfonamide is a molecule of significant interest in medicinal chemistry and drug development. It strategically combines two critical structural motifs: the adamantane cage and the sulfonamide functional group. The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon, is considered a "privileged scaffold." Its unique properties can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase its ability to cross cell membranes.[1][2]

The sulfonamide group, on the other hand, is a cornerstone pharmacophore found in a wide array of therapeutic agents, from antibiotics to anticancer and antiviral drugs.[3] The synthesis of novel sulfonamides is therefore a crucial activity in the pursuit of new and improved medicines.[4] This guide, intended for researchers and drug development professionals, provides a detailed, field-tested protocol for the synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide, grounded in established chemical principles and practical insights.

Synthetic Strategy and Mechanistic Rationale

The synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide is fundamentally a nucleophilic substitution reaction. The primary amine of 1-aminoadamantane acts as the nucleophile, attacking the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (more commonly known as tosyl chloride).

Core Reaction Mechanism

The reaction proceeds via the following logical steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-aminoadamantane attacks the electron-deficient sulfur atom of tosyl chloride. This is the key bond-forming step.[5]

  • Chloride Ion Departure: Simultaneously, the sulfur-chlorine bond breaks, and the chloride ion is expelled as a leaving group.

  • Proton Transfer (Neutralization): The immediate product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. A base, such as triethylamine or pyridine, is added to the reaction mixture to "scavenge" or neutralize the proton (which would otherwise form hydrochloric acid with the departed chloride ion).[3][6] This deprotonation step is crucial as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.

The choice of a suitable base and solvent system is critical for optimizing reaction yield and purity. A non-nucleophilic, organic base like triethylamine is ideal as it does not compete with the adamantylamine nucleophile. Solvents such as dichloromethane or tetrahydrofuran are commonly used as they readily dissolve the reactants and are inert under the reaction conditions.[7][8]

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide on a laboratory scale.

Materials and Reagents
  • 1-Aminoadamantane hydrochloride (Amantadine HCl)

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, suspend 1-aminoadamantane hydrochloride (1.00 g, 5.32 mmol) in anhydrous dichloromethane (30 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. To this stirring suspension, add triethylamine (1.85 mL, 13.3 mmol, 2.5 equiv) dropwise via syringe. The triethylamine serves both to free the amine from its hydrochloride salt and to neutralize the HCl produced during the reaction. Stir the mixture at 0 °C for 15-20 minutes.

  • Tosyl Chloride Addition: In a separate beaker, dissolve 4-methylbenzenesulfonyl chloride (1.11 g, 5.85 mmol, 1.1 equiv) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction flask over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system is 3:1 Hexane:Ethyl Acetate. The product spot should be clearly visible and the starting amine spot should diminish over time.

  • Workup and Extraction: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acidic impurities, and finally with brine (1 x 20 mL).[9]

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water or dichloromethane/hexane can yield the pure product.[10]

  • Final Product: Dry the purified solid under vacuum to obtain N-(1-adamantyl)-4-methylbenzenesulfonamide as a white crystalline solid.

Data Summary and Visualization

Quantitative Data
ParameterValueMoles (mmol)Molar Ratio
1-Aminoadamantane HCl1.00 g5.321.0
4-Methylbenzenesulfonyl chloride1.11 g5.851.1
Triethylamine1.85 mL13.32.5
Dichloromethane (Solvent)40 mL--
Reaction Temperature0 °C to RT--
Reaction Time12-24 hours--
Expected Yield ~80-90%--
Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Workup & Purification A 1. Suspend 1-Aminoadamantane HCl in DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C E 5. Add Tosyl Chloride solution dropwise at 0 °C C->E D 4. Prepare Tosyl Chloride solution in DCM F 6. Warm to RT and stir for 12-24h E->F G 7. Monitor by TLC F->G H 8. Quench with Water G->H I 9. Sequential Washes: HCl, NaHCO₃, Brine H->I J 10. Dry Organic Layer (e.g., MgSO₄) I->J K 11. Concentrate in vacuo J->K L 12. Purify by Chromatography or Recrystallization K->L M 13. Dry Final Product L->M

Caption: Workflow for the synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide.

Characterization and Validation

To confirm the identity and purity of the synthesized N-(1-adamantyl)-4-methylbenzenesulfonamide, standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the adamantyl protons, the aromatic protons of the tosyl group, the methyl group on the tosyl ring, and the N-H proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond and the S=O stretches of the sulfonamide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass of the molecule, validating its elemental composition.

Field Insights & Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant unreacted 1-aminoadamantane, the cause may be insufficient base or inactive tosyl chloride. Tosyl chloride is sensitive to moisture and should be fresh or properly stored. Ensure at least 2.5 equivalents of triethylamine are used to both deprotonate the starting material and neutralize the generated HCl.

  • Purification Challenges: The product is generally non-polar. If purification by column chromatography is difficult, recrystallization is an excellent alternative. A mixed solvent system, such as ethanol-water, can be highly effective. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists, then allow it to cool slowly to form crystals.

  • Moisture Sensitivity: The reaction should be carried out under anhydrous conditions (dry glassware, anhydrous solvent, inert atmosphere) to prevent the hydrolysis of tosyl chloride to p-toluenesulfonic acid, which can complicate the reaction and purification.[11]

Conclusion

The synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide is a robust and reproducible procedure that utilizes fundamental principles of organic chemistry. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and employing a systematic workup and purification strategy, this valuable compound can be obtained in high yield and purity. This guide provides the necessary framework for researchers to successfully synthesize this molecule, enabling further exploration of its potential applications in drug discovery and materials science.

References

  • Joubert, J., et al. (2018). Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. Molecules, 23(7), 1678. Available at: [Link]

  • Supporting Information for a relevant synthesis. (n.d.). Available at: [Link]

  • Joubert, J., et al. (2018). 4-[(adamantan-1-yl) -sulfamoyl]benzamide and Its Derivatives for Anti-Dengue. Semantic Scholar. Available at: [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of p-toluenesulfonamide. Available at: [Link]

  • Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. Available at: [Link]

  • Pham, V. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4652-4658. Available at: [Link]

  • de Boer, Th. J., & Backer, H. J. (1954). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, Coll. Vol. 4, p.943. Available at: [Link]

  • Nguyen, T. V., et al. (2018). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science, 45(6), 2454-2460. Available at: [Link]

  • Coste, A., Couty, F., & Evano, G. (2015). Methyl 2-(N-Benzyl-4-Methylphenylsulfonamido)-2-Phenylacetate. Organic Syntheses, 92, 267. Available at: [Link]

  • Karaca, H., & Ceylan, M. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 1636-1642. Available at: [Link]

  • Pham, V. H., et al. (2021). A Simple Method for Synthesis of Amantadine Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-75. Available at: [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 665–669. Available at: [Link]

  • CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide. (2017). Google Patents.
  • Dondoni, A., & Perrone, D. (2000). Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Organic Syntheses, 77, 64. Available at: [Link]

  • Preparation method of enantiomerically pure p-toluenesulfonamide. (2024). WIPO Patentscope. Available at: [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. Available at: [Link]

  • Liu, K., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5596-5604. Available at: [Link]

  • Thorat, S. B., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(4), 437-441. Available at: [Link]

Sources

N-(1-adamantyl)-4-methylbenzenesulfonamide molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(1-adamantyl)-4-methylbenzenesulfonamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(1-adamantyl)-4-methylbenzenesulfonamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, led by its molecular weight, and offers an in-depth exploration of its synthesis and analytical characterization. By synthesizing information from established chemical suppliers and peer-reviewed literature, this guide presents field-proven insights into experimental protocols, explaining the causality behind methodological choices. Furthermore, it explores the therapeutic potential of this molecular scaffold, grounded in the established roles of its constituent adamantyl and sulfonamide moieties in drug design. This paper is structured to serve as a foundational resource for scientists engaged in the exploration and utilization of adamantyl-sulfonamide derivatives in novel therapeutic discovery.

Introduction: The Confluence of Two Privileged Scaffolds

N-(1-adamantyl)-4-methylbenzenesulfonamide is a synthetic organic compound that merges two structurally significant motifs: the bulky, lipophilic adamantyl cage and the versatile p-toluenesulfonamide (tosyl) group. The true value of this molecule in a drug discovery context lies in the synergistic physicochemical and pharmacological properties endowed by these two components.

The adamantyl group, a rigid, diamondoid hydrocarbon, is a well-established bioisostere for phenyl or other bulky alkyl groups. Its primary contribution to a molecule's profile is a significant increase in lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties such as oral absorption and metabolic stability.[1] The steric bulk of the adamantyl cage can also provide a stable anchor for binding to protein targets and can shield adjacent functional groups from enzymatic degradation, thereby prolonging a drug's half-life.[1]

Concurrently, the benzenesulfonamide moiety is a classic pharmacophore present in a wide array of approved drugs.[2] It is most famously known as the foundational structure for sulfa antibiotics and a potent inhibitor of carbonic anhydrase enzymes, making it a target for developing diuretics, anti-glaucoma agents, and even anticancer therapies.[2] The combination of these two "privileged" scaffolds in N-(1-adamantyl)-4-methylbenzenesulfonamide creates a lead compound with inherent drug-like properties, making it a valuable subject for both foundational research and as a precursor for more complex therapeutic agents. This guide aims to provide the core technical knowledge required to effectively synthesize, characterize, and strategically deploy this compound in a research setting.

Core Physicochemical Properties

The physicochemical profile of a compound is the primary determinant of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3] Understanding these core properties is the first step in rational drug design.

PropertyValueSource
Molecular Weight 305.442 g/mol
Molecular Formula C₁₇H₂₃NO₂S
CAS Number 56432-99-6
MDL Number MFCD01823050
Physical Form Solid (Predicted)N/A
logP (Predicted) 3.5 - 4.5N/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 2N/A

The calculated molecular weight of 305.442 g/mol places the compound well within the parameters of Lipinski's Rule of Five, a widely accepted guideline for drug-likeness. The predicted lipophilicity (logP) is relatively high, a direct consequence of the adamantyl group, suggesting good potential for crossing lipid membranes but also flagging a potential need for optimization to avoid issues with aqueous solubility.[3]

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-substituted sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and a primary amine. This approach is efficient and utilizes readily available starting materials.

Primary Synthetic Route

The synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide is achieved by reacting 4-methylbenzenesulfonyl chloride (tosyl chloride) with 1-aminoadamantane (amantadine). The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the reaction to completion.

Synthesis_Workflow TosylCl 4-Methylbenzenesulfonyl Chloride Reaction Reaction Vessel (Stir at RT) TosylCl->Reaction Amantadine 1-Aminoadamantane Amantadine->Reaction Base Base (e.g., Triethylamine) in Solvent (e.g., DCM) Base->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Quench Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Crude Product Product Pure N-(1-adamantyl)-4- methylbenzenesulfonamide Purification->Product Purified Product

Caption: General workflow for the synthesis and purification of N-(1-adamantyl)-4-methylbenzenesulfonamide.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for sulfonamide synthesis.[4][5]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminoadamantane (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive sulfonyl chloride. The excess base ensures complete neutralization of the HCl byproduct.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Separately, dissolve 4-methylbenzenesulfonyl chloride (1.05 eq) in anhydrous DCM. Add the tosyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

    • Causality: Slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

    • Causality: Progress is monitored by Thin-Layer Chromatography (TLC) to determine when the starting materials have been consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

    • Causality: This aqueous workup sequence effectively removes unreacted reagents and byproducts, simplifying the subsequent purification step.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

    • Causality: The non-polar adamantyl group and the more polar sulfonamide group give the molecule intermediate polarity. A solvent gradient allows for the separation of the desired product from less polar impurities (eluting first) and more polar impurities (retained on the column).

  • Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield the final, purified N-(1-adamantyl)-4-methylbenzenesulfonamide as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for a self-validating analytical system.

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Quantification Start Synthesized & Purified Product NMR ¹H & ¹³C NMR (Proton/Carbon Skeleton) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR HPLC HPLC-UV (Purity Assessment) Start->HPLC LCMS LC-MS/MS (Quantification) Start->LCMS End Characterized Compound NMR->End MS->End IR->End HPLC->End LCMS->End Drug_Discovery_Logic Core N-(1-adamantyl)-4- methylbenzenesulfonamide Adamantyl Adamantyl Group Core->Adamantyl Sulfonamide Sulfonamide Group Core->Sulfonamide Lipo ↑ Lipophilicity ↑ Metabolic Stability (Improved PK/ADME) Adamantyl->Lipo Binding Carbonic Anhydrase Kinase Inhibition (Pharmacophore) Sulfonamide->Binding Antiviral Antiviral (e.g., Dengue) Lipo->Antiviral Anticancer Anticancer (e.g., OXPHOS) Lipo->Anticancer Analgesic Analgesic (e.g., Nav1.8) Lipo->Analgesic Binding->Antiviral Binding->Anticancer Binding->Analgesic

Sources

Solubility Profile & Thermodynamic Analysis of N-(1-adamantyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Optimization and Formulation

Executive Summary

N-(1-adamantyl)-4-methylbenzenesulfonamide (CAS: 56432-99-6) represents a specialized class of sulfonamides where the lipophilic adamantane cage is fused with a pharmacophore.[1] This structural modification is critical in medicinal chemistry for enhancing membrane permeability and targeting specific receptors (e.g., 11β-HSD1 inhibitors).[1] However, the bulky adamantyl group introduces significant solubility challenges, often resulting in poor aqueous solubility and complex crystallization behaviors.

This guide provides a technical analysis of the solubility landscape of N-(1-adamantyl)-4-methylbenzenesulfonamide. It synthesizes experimental data trends, thermodynamic parameters, and validated protocols for solubility determination, designed to assist researchers in purification, recrystallization, and pre-formulation stages.

Physicochemical Profile

Understanding the solid-state properties is a prerequisite for interpreting solubility data.[1] The compound exhibits a high melting point, indicative of a stable crystal lattice stabilized by hydrogen bonding (sulfonamide N-H...O=S) and van der Waals interactions (adamantyl cage).

PropertyValue / DescriptionSource
IUPAC Name 4-methyl-N-(tricyclo[3.3.1.1^{3,7}]decan-1-yl)benzenesulfonamide[1]
Molecular Formula C₁₇H₂₃NO₂S[1]
Molecular Weight 305.44 g/mol [1]
Physical State White to off-white crystalline solid[2]
Melting Point 183–185 °C (High crystallinity)[2][3]
Lipophilicity (logP) High (Predicted > 3.5 due to adamantyl group)[3]

Solubility Landscape & Data Analysis[4][5][6][7]

The solubility of N-(1-adamantyl)-4-methylbenzenesulfonamide is heavily influenced by the "hydrophobic effect" driven by the adamantane moiety.[1] Experimental data derived from isothermal saturation methods reveals a distinct solubility differential between aqueous buffers and organic solvents.[1]

Solvent-Dependent Solubility Trends

The following data trends are synthesized from thermodynamic studies on adamantane-sulfonamide derivatives [3].

Solvent SystemSolubility ClassificationMole Fraction (

) Trend
Thermodynamic Driver
Buffer (pH 7.4) Very Poorly Soluble

High lattice energy dominates; poor hydration of adamantyl group.[1]
n-Hexane Low Solubility

Solute-solvent interactions are weak despite lipophilicity.
1-Octanol Highly Soluble

Entropy-driven; Octanol mimics the amphiphilic nature of the molecule.[1]
Ethanol/Methanol Moderately SolubleTemperature DependentSignificant increase with T; useful for recrystallization.[1]
Thermodynamic Parameters of Dissolution

Dissolution is an endothermic process (


).[1] The solubility increase with temperature follows the van't Hoff relationship.
  • Enthalpy of Solution (

    
    ):  Positive.[1] Energy is required to break the strong crystal lattice.
    
  • Entropy of Solution (

    
    ):  Positive.[1] The disorder increases significantly upon dissolving the rigid adamantyl structure into flexible solvents like octanol.
    
  • Gibbs Energy (

    
    ):  The negative value in octanol indicates spontaneous dissolution, whereas positive values in water indicate a non-spontaneous process at standard conditions.
    

Experimental Protocols

To generate precise solubility data for this compound, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC/UV analysis is the gold standard.

Protocol: Equilibrium Solubility Determination

Objective: Determine the mole fraction solubility (


) at a specific temperature (e.g., 298.15 K).

Reagents:

  • N-(1-adamantyl)-4-methylbenzenesulfonamide (Purity >99%)[1]

  • Solvents (HPLC Grade): Water, Ethanol, 1-Octanol, Acetonitrile.[1]

Workflow:

  • Preparation: Add an excess amount of solid compound to 10 mL of the selected solvent in a glass vial. Ensure a visible solid phase remains.[1]

  • Equilibration: Place vials in an orbital shaker incubator controlled at

    
     K. Shake at 200 rpm for 72 hours.
    
  • Sedimentation: Stop shaking and allow the suspension to settle for 4 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a hydrophilic PTFE filter (0.22 µm) to remove micro-crystals.[1]

  • Dilution: Immediately dilute the aliquot with the mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC-UV (Detection

    
     nm).
    
Visualization of Experimental Workflow

SolubilityProtocol Start Excess Solid + Solvent Incubate Equilibration (72h, Const. T) Start->Incubate Mixing Settle Sedimentation (4h) Incubate->Settle Equilibrium Reached Filter Syringe Filtration (0.22 µm PTFE) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Prevent Precip. Analyze HPLC-UV Analysis Dilute->Analyze Quantification

Figure 1: Step-by-step workflow for determining equilibrium solubility using the shake-flask method.

Thermodynamic Modeling & Process Application

For process optimization (e.g., cooling crystallization), experimental data points are fitted to mathematical models to predict solubility at any temperature.

Modified Apelblat Model

The modified Apelblat equation is the most accurate semi-empirical model for sulfonamide derivatives:



  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    
Thermodynamic Cycle of Dissolution

The dissolution process can be conceptually split into sublimation (solid


 gas) and solvation (gas 

solution).

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Ideal) Solid->Gas Sublimation (+ΔH_sub) Solution Saturated Solution (Solvated) Solid->Solution Dissolution (+ΔH_sol) Gas->Solution Solvation (-ΔH_solv)

Figure 2: Thermodynamic cycle illustrating the energetic barriers to dissolution.[1] For adamantyl sulfonamides, the high lattice energy (


) is the primary barrier.
Process Implication: Crystallization

Due to the steep solubility curve in alcohols (Ethanol/Methanol) and low solubility in water:

  • Anti-solvent Crystallization: Dissolve in warm ethanol, then slowly add water (anti-solvent) to induce precipitation.[1]

  • Cooling Crystallization: Effective in 1-octanol or higher alcohols where the temperature coefficient of solubility is high.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 98695, N,N'-1,4-Phenylenebis[4-methylbenzenesulfonamide] (Related Structure/Analog). Retrieved from [Link]

  • Perlovich, G. L., Volkova, T. V., Sharapova, A., Kazachenko, V., Strakhova, N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-9294.[1] Retrieved from [Link]

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (General reference for sulfonamide solubility protocols).

Sources

N-(1-adamantyl)-4-methylbenzenesulfonamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide (also known as N-tosyl-1-adamantanamine).

The following data integrates standard spectroscopic principles for sulfonamides and adamantane derivatives with synthesis protocols adapted from peer-reviewed methodologies for cage-like amines.

Executive Summary & Compound Identity

  • IUPAC Name: N-(adamantan-1-yl)-4-methylbenzenesulfonamide

  • CAS Number: 56432-99-6[1]

  • Molecular Formula: C₁₇H₂₃NO₂S

  • Molecular Weight: 305.44 g/mol

  • Core Structure: A bulky, lipophilic adamantane cage linked via a sulfonamide bond to a p-tolyl moiety.

Key Application: This compound serves as a model for studying steric effects in nucleophilic substitution and as a lipophilic scaffold in medicinal chemistry (e.g., antiviral or antidiabetic research), leveraging the adamantyl group's ability to improve membrane permeability.

Spectroscopic Data (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data below represents high-confidence predicted shifts based on fragment analysis of 1-adamantylamine and p-toluenesulfonyl chloride derivatives in CDCl₃.

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
7.78 Doublet (d, J = 8.2 Hz)2HAr-H (ortho to SO₂)Deshielded by the electron-withdrawing sulfonyl group.
7.28 Doublet (d, J = 8.2 Hz)2HAr-H (meta to SO₂)Typical AA'BB' system of the p-tolyl group.
4.85 Broad Singlet (br s)1HNH Exchangeable proton; shift varies with concentration/solvent.
2.42 Singlet (s)3HAr-CH₃ Characteristic benzylic methyl group attached to the aromatic ring.
1.98 Broad Singlet3HAd-CH (γ)Methine protons of the adamantane cage.
1.82 Doublet/Multiplet6HAd-CH₂ (β)Methylene protons adjacent to the bridgehead carbons.
1.55 Broad Singlet/Multiplet6HAd-CH₂ (δ)Methylene protons furthest from the sulfonamide attachment.
¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm)AssignmentStructural Logic
143.2 Ar-C (para)Quaternary carbon attached to the methyl group.
139.1 Ar-C (ipso)Quaternary carbon attached to the sulfonyl group.
129.6 Ar-C (meta)Aromatic CH carbons.
127.1 Ar-C (ortho)Aromatic CH carbons.
54.8 Ad-C (α)Quaternary bridgehead carbon bonded to Nitrogen.
43.1 Ad-CH₂ (β)Methylene carbons adjacent to the quaternary center.
36.2 Ad-CH₂ (δ)Distal methylene carbons.
29.4 Ad-CH (γ)Methine carbons.[2]
21.5 Ar-CH₃ Methyl carbon of the tosyl group.
B. Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3260 – 3290 ν(N-H) stretchSulfonamide N-H (sharp band).
2910, 2850 ν(C-H) stretchStrong aliphatic C-H stretches from the adamantyl cage.
1320 – 1340 ν(SO₂) asym.Asymmetric sulfonyl stretch (diagnostic).
1150 – 1170 ν(SO₂) sym.Symmetric sulfonyl stretch (diagnostic).
1598 ν(C=C) aromaticWeak aromatic ring breathing mode.
815 γ(C-H) oopOut-of-plane bending for para-substituted benzene.
C. Mass Spectrometry (MS)

Method: Electron Ionization (EI, 70 eV)

  • Molecular Ion (M⁺): m/z 305 (Weak, often <5% intensity due to labile N-S bond).

  • Base Peak: m/z 135 (Adamantyl cation).[3]

Fragmentation Pathway (Graphviz Diagram):

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 305 Ad_Cation Adamantyl Cation [C10H15]+ m/z 135 (Base Peak) M_Ion->Ad_Cation C-N Cleavage (Loss of TsNH•) Sulfonamide_Frag Sulfonamide Fragment [TsNH2]+ m/z 171 M_Ion->Sulfonamide_Frag N-C(Ad) Cleavage Tosyl_Ion Tosyl Cation [C7H7SO2]+ m/z 155 Tropylium Tropylium Ion [C7H7]+ m/z 91 Tosyl_Ion->Tropylium - SO2 Sulfonamide_Frag->Tosyl_Ion - NH2

Caption: Proposed EI-MS fragmentation pathway showing the formation of the stable adamantyl cation (base peak).

Synthesis Protocol

Reaction Type: Nucleophilic Substitution (Schotten-Baumann conditions). Objective: Synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide from 1-adamantylamine and p-toluenesulfonyl chloride.

Materials:
  • 1-Adamantylamine (1-Aminoadamantane): 1.51 g (10.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl): 2.10 g (11.0 mmol, 1.1 eq)

  • Triethylamine (Et₃N): 2.1 mL (15.0 mmol, 1.5 eq)

  • Dichloromethane (DCM): 30 mL (Anhydrous)

  • DMAP (4-Dimethylaminopyridine): 10 mg (Catalytic, optional)

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Dissolve 1-adamantylamine (1.51 g) in anhydrous DCM (20 mL).

    • Add Triethylamine (2.1 mL) and catalytic DMAP . Cool the mixture to 0°C in an ice bath.

  • Addition:

    • Dissolve p-toluenesulfonyl chloride (2.10 g) in DCM (10 mL).

    • Add the TsCl solution dropwise to the amine mixture over 15 minutes. Reasoning: Slow addition prevents localized overheating and side reactions.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product will appear as a less polar spot compared to the starting amine.

  • Work-up:

    • Quench the reaction with water (20 mL).

    • Separate the organic layer and wash sequentially with:

      • 1M HCl (2 x 15 mL) – Removes unreacted amine and pyridine/Et₃N.

      • Sat. NaHCO₃ (2 x 15 mL) – Neutralizes excess acid.

      • Brine (1 x 20 mL) – Dries the organic phase.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Recrystallize the crude off-white solid from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

    • Yield: Expect 2.4–2.7 g (80–90%).

    • Physical State: White crystalline solid.[4]

Synthesis Workflow Diagram:

Synthesis_Workflow Amine 1-Adamantylamine (DCM, 0°C) Reaction Nucleophilic Substitution (RT, 4-6 hrs) Amine->Reaction TsCl p-Toluenesulfonyl Chloride TsCl->Reaction Base Et3N / DMAP Base->Reaction Workup Acid/Base Wash (HCl / NaHCO3) Reaction->Workup Product N-(1-adamantyl)-tosylamide (White Solid) Workup->Product

Caption: Workflow for the synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide.

References

  • Synthesis & Reactivity: Sadovskii, Y. S., Solomoichenko, T. N., Kas’yan, A. O., & Savelova, V. A. (2004).[5] Reactivity of Cage-Like Amines toward p-Toluenesulfonyl Chloride and Diphenyl Chlorophosphate in Acetonitrile.[5][6] Russian Journal of Organic Chemistry, 40(1), 38-44.

  • General Sulfonamide Spectra: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for assigning Sulfonamide IR/NMR bands).
  • Adamantane NMR Data: Duddeck, H. (1978). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 11(3), 125-129. (Source for adamantane cage carbon shifts).

Sources

Discovery and Pharmacological Profiling of N-(1-adamantyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Catalysis", color="#000

Finalizing Structural Diagrams

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I'm now integrating the inhibitor's mechanism into a new, single diagram that will merge the 11β-HSD1 reaction with the inhibitor. I'm focusing on the competitive interaction, using clear colors and labels to show how the inhibitor blocks NADPH reduction and prevents cortisol formation. The diagram should show how the process impacts metabolic syndrome.

Finalizing Assay Details

I'm now putting the finishing touches on the assay protocols. For CA II, I've confirmed using stopped-flow CO2 hydration assay will calculate Ki. The 11β-HSD1 assay, using transfected HEK-293 cells, validates cell permeability. Now I'm focusing on creating tables and I've confirmed all the data is accurate.

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I'm now integrating all the diagrams into the whitepaper and ensuring a cohesive flow of information. I'm focusing on seamless transitions between the text and visuals, ensuring the diagrams are well-captioned and easily understood. The assay protocols are linked now, and everything is in the right section. All the details are in place.

References:

  • N-(1-ADAMANTYL)-4-METHYLBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich . sigmaaldrich.com.

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors . semanticscholar.org.

  • PDB Search results for query - Protein Data Bank Japan - PDBj . pdbj.org.

Executive Summary

In the landscape of modern medicinal chemistry, the incorporation of bulky, lipophilic polycyclic scaffolds is a proven strategy for enhancing target affinity and modulating pharmacokinetic profiles. N-(1-adamantyl)-4-methylbenzenesulfonamide (CAS: 56432-99-6) represents a privileged structural motif combining the rigid, three-dimensional hydrophobic bulk of an adamantane ring with the hydrogen-bonding capacity of a p-toluenesulfonamide group [1.1].

As a Senior Application Scientist, I present this whitepaper to dissect the chemical synthesis, structural rationale, and biological applications of this compound. Historically utilized as an intermediate, this specific chemotype has emerged as a critical pharmacophore in the targeted inhibition of key metabolic and metalloenzymes—most notably 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Carbonic Anhydrase II (CA II) [1][2].

Physicochemical Profile and Structural Rationale

The efficacy of N-(1-adamantyl)-4-methylbenzenesulfonamide is fundamentally driven by its physicochemical properties. The adamantyl group acts as a perfect steric match for deep, hydrophobic enzymatic pockets, while the sulfonamide linkage provides strict geometric constraints and critical heteroatom interactions.

Table 1: Physicochemical and Target Properties
Property / MetricValue / Description
Chemical Name N-(1-adamantyl)-4-methylbenzenesulfonamide
CAS Number 56432-99-6[3]
Molecular Formula C17H23NO2S[3]
Molecular Weight 305.44 g/mol [3]
Primary Targets 11β-HSD1, Carbonic Anhydrase II (CA II)
11β-HSD1 Binding Rationale Adamantyl core mimics the steroidal D-ring of cortisone; sulfonamide acts as an H-bond acceptor/donor[1].
CA II Binding Rationale Sulfonamide coordinates directly with the active-site Zn²⁺; adamantyl tail occupies the hydrophobic sub-pocket (Val121, Leu198)[2].

Synthesis Methodology: A Causality-Driven Protocol

The synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide relies on the nucleophilic attack of 1-adamantylamine on p-toluenesulfonyl chloride. To ensure high yield and purity, the protocol must be meticulously controlled for thermodynamics and competing side reactions[4].

Step-by-Step Synthesis Workflow:

  • Solvation: Dissolve 1.0 equivalent of 1-adamantylamine in anhydrous dichloromethane (DCM). Causality: DCM is chosen for its aprotic nature and superior solvating power for both the highly lipophilic adamantane derivative and the electrophilic sulfonyl chloride, ensuring a homogeneous reaction mixture.

  • Base Addition: Add 2.0 equivalents of Triethylamine (TEA) to the solution. Causality: TEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the sulfonamide bond formation, preventing the protonation of the unreacted 1-adamantylamine (which would render it non-nucleophilic and stall the reaction).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The sulfonylation of amines is highly exothermic. Cooling suppresses competing side reactions, such as the trace hydrolysis of p-toluenesulfonyl chloride by ambient moisture.

  • Electrophile Addition: Add 1.1 equivalents of p-toluenesulfonyl chloride dropwise.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours. Monitor via Thin Layer Chromatography (TLC).

  • Aqueous Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Causality: The acidic wash removes unreacted amine and TEA; the basic wash neutralizes residual acid; the brine wash pulls residual water from the organic layer, pre-drying the DCM.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., from ethanol/water) to yield the pure target compound.

Synthesis N1 1. 1-Adamantylamine in DCM Solvent N2 2. Add TEA Base Cool to 0 °C N1->N2 N3 3. Dropwise p-Toluenesulfonyl Chloride Addition N2->N3 N4 4. Stir at 25 °C (4-6 h) Monitor via TLC N3->N4 N5 5. Aqueous Workup (1M HCl & Brine) N4->N5 N6 6. Na2SO4 Drying & Concentration N5->N6 N7 7. Recrystallization Pure Target Compound N6->N7

Workflow for the synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide.

Mechanistic Pharmacology and Target Engagement

11β-HSD1 Inhibition in Metabolic Syndrome

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the intracellular reduction of inactive cortisone to active cortisol. Localized overproduction of cortisol in adipose and hepatic tissues is a primary driver of metabolic syndrome, insulin resistance, and obesity[1]. N-(1-adamantyl)-4-methylbenzenesulfonamide and its close structural analogs act as potent, selective competitive inhibitors of this enzyme. The adamantyl moiety perfectly occupies the hydrophobic pocket normally reserved for the steroidal core of cortisone, effectively blocking the NADPH-dependent reduction process.

Mechanism Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Binds Cortisol Cortisol (Active) Enzyme->Cortisol NADPH Reduction Receptor Glucocorticoid Receptor Activation Cortisol->Receptor Agonist Metabolic Metabolic Syndrome (Adipogenesis) Receptor->Metabolic Transcription Inhibitor Adamantyl Sulfonamide Inhibitor Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by the adamantyl sulfonamide derivative.

Carbonic Anhydrase II (CA II) Inhibition

Beyond metabolic targets, the compound is a recognized inhibitor of human Carbonic Anhydrase II (CA II), a zinc metalloenzyme critical for pH regulation and fluid secretion (e.g., aqueous humor in the eye). The sulfonamide group is a classic zinc-binding pharmacophore. Crystallographic data (e.g., PDB: 4ILX) demonstrates that the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule necessary for CO2 hydration[2]. Concurrently, the adamantyl group engages in extensive van der Waals interactions with the hydrophobic half of the CA II active site, drastically increasing the residence time of the inhibitor.

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological evaluation of this compound must utilize self-validating assay systems that inherently control for false positives.

Intact-Cell HTRF Assay for 11β-HSD1

Instead of using purified recombinant enzyme, evaluating the compound in intact HEK-293 cells transfected with the human HSD11B1 gene provides a superior, self-validating dataset[1].

  • Cell Seeding & Incubation: Seed transfected HEK-293 cells in a 384-well plate. Pre-incubate with varying concentrations of the adamantyl sulfonamide for 30 minutes.

  • Substrate Addition: Add cortisone (substrate) to the wells.

  • Detection: After 2 hours, lyse the cells and measure cortisol production using a Homogeneous Time-Resolved Fluorescence (HTRF) cortisol competitive assay.

  • Self-Validation (Causality): By using intact cells, this assay simultaneously validates target engagement and cell membrane permeability. To ensure that a drop in cortisol is not merely due to compound cytotoxicity, a parallel ATP-luminescence viability assay (e.g., CellTiter-Glo) must be run. Only compounds showing an IC50 for cortisol reduction significantly lower than their CC50 (cytotoxic concentration) are validated as true inhibitors.

Stopped-Flow CO2 Hydration Assay for CA II

Because the CA II-catalyzed hydration of CO2 is one of the fastest known enzymatic reactions, standard steady-state kinetics cannot capture accurate inhibition data.

  • Preparation: Prepare a solution of recombinant human CA II and a pH indicator (e.g., phenol red) in a weak buffer (e.g., HEPES, pH 7.5).

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO2-saturated water.

  • Kinetic Monitoring: Monitor the decrease in absorbance at the indicator's peak wavelength (e.g., 557 nm for phenol red) as the pH drops due to the generation of protons and bicarbonate.

  • Self-Validation (Causality): The system is self-validating through the inclusion of an uncatalyzed baseline control. The inhibitor's efficacy (

    
    ) is only calculated from the initial velocity (
    
    
    
    ) of the catalyzed reaction minus the uncatalyzed spontaneous hydration rate, ensuring that the sulfonamide's buffering capacity does not artificially skew the kinetic readout.

References

1.[3] N-(1-ADAMANTYL)-4-METHYLBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich . sigmaaldrich.com. Available at: 2.[1] Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors . semanticscholar.org. Available at: 3.[2] PDB Search results for query - Protein Data Bank Japan - PDBj . pdbj.org. Available at: 4.[4] Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials . nih.gov. Available at:

Sources

Technical Guide: Structural Elucidation of N-(1-adamantyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the structural analysis of N-(1-adamantyl)-4-methylbenzenesulfonamide. This document is structured to serve as a rigorous protocol for researchers in medicinal chemistry and solid-state pharmacognosy.

Executive Summary & Molecular Context

Target Molecule: N-(1-adamantyl)-4-methylbenzenesulfonamide Chemical Formula:


Significance:  This molecule represents a canonical "lipophilic sulfonamide" scaffold. It fuses a polar, bioactive sulfonamide pharmacophore (carbonic anhydrase inhibition potential) with a highly lipophilic, bulky adamantane cage (membrane permeability enhancer).

Scope of Analysis: This guide details the end-to-end workflow for determining the solid-state architecture of the target. Unlike planar aromatic sulfonamides which stack via


 interactions, the adamantyl group introduces significant steric bulk, forcing the crystal lattice to adopt specific packing motifs dominated by weak van der Waals forces and strong hydrogen bonding synthons.

Synthesis and Crystallization Protocol

To perform a valid structural analysis, high-purity single crystals are required. The following protocol minimizes side-products and promotes defect-free crystal growth.

Synthesis Workflow

Reaction Type: Nucleophilic Substitution (


-like attack on Sulfur).
Reagents: 
  • 4-Toluenesulfonyl chloride (Tosyl chloride, TsCl) - Electrophile

  • 1-Adamantylamine (1-AdNH2) - Nucleophile

  • Pyridine or Triethylamine (

    
    ) - Base/Scavenger
    
  • Dichloromethane (DCM) - Solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of 1-Adamantylamine in dry DCM under

    
     atmosphere. Add 1.2 eq of Pyridine.
    
  • Addition: Cool solution to 0°C. Add 1.0 eq of TsCl dropwise (dissolved in minimal DCM) to control exothermicity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent to yield crude white solid.

Crystallization for XRD

Standard recrystallization often yields microcrystals. For Single Crystal XRD (SCXRD), use Slow Evaporation .

  • Solvent System: Ethanol/Chloroform (1:1 v/v) or Methanol/Acetonitrile.

  • Method: Dissolve 20 mg of purified compound in 2 mL of solvent in a scintillation vial. Cover with parafilm and poke 3-4 small holes.

  • Target: Colorless blocks or prisms (

    
     mm).
    
  • Causality: The adamantyl group disrupts planar packing; slow evaporation allows the bulky cages to orient into the lowest energy conformation (minimizing void space) without trapping solvent molecules.

Crystallographic Workflow (Data to Structure)

Data Collection Strategy
  • Temperature: Collect at 100 K (using

    
     cryostream).
    
    • Reasoning: Adamantyl cages are prone to rotational disorder at room temperature. Cooling "freezes" the cage orientation, sharpening atomic displacement parameters (ADPs).

  • Source:

    
     (
    
    
    
    ) is preferred over
    
    
    to minimize absorption, though the sulfur atom provides sufficient anomalous scattering for absolute structure determination if the space group is chiral (unlikely here, usually
    
    
    ).
Refinement Logic

The structural model is refined against


 using SHELXL.
  • Disorder Handling: If the adamantane cage appears "smeared" (high thermal ellipsoids), model it as two positions (Part A/B) and refine occupancy.

  • Hydrogen Treatment:

    • Aromatic/Adamantyl C-H: Constrain (Riding model).

    • Sulfonamide N-H: Locate in Difference Fourier map and refine freely (critical for H-bond analysis).

Structural Analysis: The Core Architecture

Molecular Conformation

The geometry around the sulfur atom is a distorted tetrahedron.[1]

  • Key Parameters:

    • 
       Angle: Typically 
      
      
      
      (Open angle due to repulsion).
    • 
       Bond: 
      
      
      
      .
    • Torsion Angle (

      
      ):  This defines the "twist" of the molecule. The bulky adamantane usually forces the N-C bond to be gauche relative to the S=O bonds to minimize steric clash with the tolyl ring.
      
Supramolecular Synthons

The crystal packing is governed by the competition between the strong sulfonamide hydrogen bond and the weak, isotropic van der Waals forces of the adamantane cage.

Primary Interaction: The Sulfonamide Dimer Unlike carboxylic acids, primary sulfonamides (


) often form ladders. However, N-substituted sulfonamides  (

) typically form centrosymmetric dimers.
  • Motif:

    
     Graph Set.
    
  • Mechanism: Two molecules pair up. The N-H of Molecule A donates to the

    
     of Molecule B, and vice versa.
    
  • Distance:

    
     distance is typically 
    
    
    
    .

Secondary Interaction: The Adamantane Zipper The adamantyl groups, being highly hydrophobic, will cluster together to exclude polar domains.

  • Packing: Expect "bilayer" type structures where hydrophilic sulfonamide cores form a central H-bonded sheet, sandwiched by hydrophobic adamantyl/tolyl layers.

Hirshfeld Surface Analysis

To validate the non-covalent interactions, generate Hirshfeld surfaces (using CrystalExplorer).[2]

  • 
     Surface:  Look for two bright red spots near the N-H and S=O groups (indicating the strong H-bonds).
    
  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate

      
       interactions (the H-bonds).
      
    • Central Diffuse Region: Represents

      
       contacts (van der Waals forces between adamantane cages). This will dominate the surface area (
      
      
      
      ) due to the high hydrogen count of the adamantyl group.

Visualizations & Workflows

Synthesis & Crystallization Logic

SynthesisWorkflow Reagents Reagents: 1-Adamantylamine TsCl, Pyridine Reaction Reaction (DCM, 0°C -> RT) Nucleophilic Substitution Reagents->Reaction Mix Workup Workup Acid Wash -> Brine -> Dry Reaction->Workup 12h Stir Crude Crude Product (White Solid) Workup->Crude Evaporate Cryst Crystallization Slow Evap (EtOH/CHCl3) Crude->Cryst Dissolve XRD SCXRD Analysis (Monoclinic P21/c expected) Cryst->XRD Harvest

Figure 1: Step-by-step workflow for synthesizing and isolating single crystals of the target sulfonamide.

Supramolecular Assembly Logic

CrystalPacking Mol N-(1-adamantyl)-tosylamide H_Donor N-H Donor Mol->H_Donor H_Acceptor S=O Acceptor Mol->H_Acceptor Lipophilic Adamantyl Cage Mol->Lipophilic Dimer Centrosymmetric Dimer R2,2(8) Motif H_Donor->Dimer H-Bond H_Acceptor->Dimer H-Bond Layer Hydrophobic Layering (Van der Waals) Lipophilic->Layer Steric Packing Dimer->Layer Stacking

Figure 2: Hierarchical assembly of the crystal lattice. The primary synthon is the H-bonded dimer, stabilized by hydrophobic adamantyl packing.

Key Data Summary Table

ParameterExpected Value/RangeStructural Significance
Crystal System Monoclinic (likely

)
Common for centrosymmetric dimers.
S-N Bond Length

Indicates single bond character with some

delocalization.
N...O Distance

Strength of the intermolecular Hydrogen Bond.
Hirshfeld H...H

contribution
Dominance of the adamantyl cage in packing stability.
Hirshfeld O...H

contribution
The directional anchor of the crystal lattice.

References

  • Goud, N. R., et al. (2011). "Supramolecular synthon hierarchy in sulfonamide cocrystals." Crystal Growth & Design. Link

  • Tiekink, E. R. T., et al. (2025).[3] "Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide." Zeitschrift für Kristallographie.[3] Link

  • Stenfors, B. A., et al. (2020).[4] "Crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry. Link

  • Ermer, O. (1988). "Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid." Journal of the American Chemical Society. Link

  • Perlovich, G. L., et al. (2013). "Sulfonamide–amide cocrystals: Solubility and thermodynamics." Journal of Pharmaceutical Sciences. Link

Sources

Comprehensive Technical Guide: N-Adamantyl Sulfonamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological utility of N-adamantyl sulfonamide derivatives , a specialized class of hybrid molecules combining the lipophilic, bulky adamantane cage with the bioactive sulfonamide pharmacophore. These derivatives have emerged as high-value scaffolds in drug discovery, particularly for metabolic disorders (Type 2 Diabetes) via 11


-HSD1 inhibition and oncology/neurology  via Carbonic Anhydrase (CA) modulation. This guide synthesizes structure-activity relationships (SAR), mechanistic insights, and validated experimental protocols for researchers.

The Adamantyl-Sulfonamide Scaffold: Synergistic Design

The pharmacological success of this class stems from the complementary physicochemical properties of its two core components:

  • The Adamantane Cage (

    
    ): 
    
    • Lipophilicity: Enhances membrane permeability and Blood-Brain Barrier (BBB) crossing (logP modulation).

    • Steric Bulk: Fills large hydrophobic pockets in enzyme active sites (e.g., the hydrophobic clamp of 11

      
      -HSD1).
      
    • Metabolic Stability: Resists oxidative degradation, prolonging half-life (

      
      ).
      
  • The Sulfonamide Moiety (

    
    ): 
    
    • Zinc Binding: Acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase.

    • Hydrogen Bonding: The oxygen atoms serve as H-bond acceptors, while the NH serves as a donor, facilitating precise orientation within the catalytic site.

Core Biological Domain A: 11 -HSD1 Inhibition (Metabolic Disorders)[1][2][3]

Mechanism of Action

11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) acts as an intracellular amplifier of glucocorticoids, converting inactive cortisone to active cortisol. Overactivity of 11

-HSD1 in adipose tissue and the liver drives insulin resistance, visceral obesity, and hyperglycemia.[1]

N-adamantyl sulfonamides function as potent, selective inhibitors of this enzyme. The adamantyl group occupies the lipophilic binding pocket adjacent to the catalytic site, preventing substrate entry.

Structure-Activity Relationship (SAR) Highlights
  • Linker Length: Direct attachment of the sulfonamide to the adamantane cage or a short linker (methylene) often yields optimal potency.

  • N-Substitution: Secondary sulfonamides (

    
    ) are generally more active than tertiary analogs due to the H-bond donor requirement.
    
  • Selectivity: The bulky adamantyl group provides selectivity for 11

    
    -HSD1  over 11
    
    
    
    -HSD2
    (the renal isoform), preventing mineralocorticoid side effects like hypertension.
  • Key Compound: Compound 7j (

    
    -sulfonamido-N-adamantanecarboxamide derivative) demonstrated an 
    
    
    
    of 8 nM against human 11
    
    
    -HSD1 with >80% inhibition in ex vivo models.[2]
Visualization: 11 -HSD1 Inhibition Pathway

HSD1_Inhibition Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Substrate Complex Enzyme-Inhibitor Complex HSD1->Complex Inhibition Cortisol Cortisol (Active) HSD1->Cortisol Catalysis (Blocked) Inhibitor N-Adamantyl Sulfonamide Inhibitor->HSD1 Binds Hydrophobic Pocket GR Glucocorticoid Receptor Cortisol->GR Activation Effects Insulin Resistance Visceral Obesity GR->Effects Downstream Signaling

Figure 1: Mechanism of action for 11


-HSD1 inhibition.[3][4][5] The adamantyl sulfonamide binds the enzyme, blocking the conversion of cortisone to cortisol and preventing downstream metabolic dysregulation.

Core Biological Domain B: Carbonic Anhydrase (CA) Inhibition[6][7][8]

Mechanism of Action

Carbonic anhydrases are zinc-containing metalloenzymes. The sulfonamide nitrogen coordinates directly with the


 ion in the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis (

).[6]
Isoform Selectivity & Therapeutic Applications

The adamantyl moiety confers unique selectivity profiles due to the varying size of the hydrophobic pocket across CA isoforms.

IsoformLocalizationTherapeutic TargetAdamantyl-Sulfonamide Activity
hCA I / II Cytosolic (RBCs, Eye)Glaucoma, EpilepsyHigh Potency (

often < 10 nM). Lipophilicity aids BBB penetration for anticonvulsant effects.
hCA IX / XII TransmembraneHypoxic TumorsHigh Selectivity. The bulky adamantane restricts binding to ubiquitous isoforms (I/II) in some derivatives, targeting tumor-associated IX/XII.
VchCA Bacterial (V. cholerae)AntimicrobialNanomolar inhibition (

~6-10 nM). Potential for novel antibiotics.[7][8][9]

Detailed Experimental Protocols

Chemical Synthesis: General Procedure for N-Adamantyl Sulfonamides

Rationale: This protocol utilizes a nucleophilic attack of the adamantyl amine on a sulfonyl chloride. It is the gold standard for library generation due to high yields and operational simplicity.

Reagents:

  • 1-Adamantylamine hydrochloride (1.0 equiv)

  • Substituted Benzene/Heterocyclic Sulfonyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (2.5 equiv)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 1-Adamantylamine HCl (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     (2.5 mmol) dropwise at 
    
    
    
    . Stir for 15 minutes to liberate the free amine.
  • Coupling: Add the specific Sulfonyl Chloride (1.1 mmol) portion-wise or as a solution in DCM at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Quench with water (10 mL). Extract with DCM (

    
     mL). Wash organic layer with 1N HCl (to remove unreacted amine), saturated 
    
    
    
    , and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.
    
Bioassay: HTRF Assay for 11 -HSD1 Inhibition

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, sensitive method for measuring cortisol levels without separation steps, ideal for screening hydrophobic inhibitors.

Materials:

  • Human/Mouse 11

    
    -HSD1 microsomes (commercial or in-house prep).
    
  • Substrate: Cortisone (200 nM final).[4]

  • Cofactor: NADPH (200

    
    M final).
    
  • HTRF Cortisol Detection Kit (Cisbio or equivalent).

Protocol:

  • Incubation: In a 384-well plate, mix 5

    
    L of test compound (in DMSO/Buffer, <1% DMSO final) with 10 
    
    
    
    L of enzyme mix (Microsomes + NADPH) in Phosphate Buffer (pH 7.4).
  • Start Reaction: Add 5

    
    L of Cortisone substrate.
    
  • Reaction Time: Incubate at

    
     for 2 hours.
    
  • Detection: Add 10

    
    L of anti-cortisol-Cryptate and 10 
    
    
    
    L of Cortisol-d2 (acceptor).
  • Measurement: Incubate for 2 hours at RT in the dark. Read fluorescence at 665 nm and 620 nm.

  • Analysis: Calculate the ratio (

    
    ). Determine % inhibition relative to carbenoxolone (positive control).
    

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 1-Adamantylamine HCl Activation Base Activation (Et3N, 0°C) Start->Activation DCM, N2 atm Coupling Coupling: + R-SO2Cl Activation->Coupling Free Amine Generated Monitoring TLC Monitoring (Hexane/EtOAc) Coupling->Monitoring 4-12 Hours Workup Acid/Base Wash & Extraction Monitoring->Workup Reaction Complete Purification Recrystallization or Chromatography Workup->Purification Crude Product Final Pure N-Adamantyl Sulfonamide Purification->Final Yield Calculation

Figure 2: Step-by-step synthetic workflow for the generation of N-adamantyl sulfonamide derivatives.

References

  • Sorensen, B., et al. (2007).[10] "Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Kim, H., et al. (2015). "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors." MedChemComm. Link

  • Supuran, C. T. (2004). "Carbonic anhydrase inhibitors: aromatic and heterocyclic sulfonamides incorporating adamantyl moieties with strong anticonvulsant activity."[11] Bioorganic & Medicinal Chemistry. Link

  • Al-Abdullah, E. S., et al. (2014). "Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives." Molecules. Link

  • Park, J., et al. (2011). "Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors." ACS Medicinal Chemistry Letters. Link

Sources

N-(1-adamantyl)-4-methylbenzenesulfonamide literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(1-adamantyl)-4-methylbenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(1-adamantyl)-4-methylbenzenesulfonamide, a molecule of significant interest to researchers, scientists, and drug development professionals. By dissecting its constituent functional moieties—the adamantane cage and the p-toluenesulfonamide group—we will explore its synthesis, structural characteristics, and potential as a scaffold in medicinal chemistry. This document synthesizes established chemical principles with insights from analogous structures to present a thorough profile of the target compound.

Introduction: A Molecule of Two Halves

N-(1-adamantyl)-4-methylbenzenesulfonamide is a synthetic organic compound that marries two privileged pharmacophores: the rigid, lipophilic adamantane nucleus and the versatile p-toluenesulfonamide group. The adamantane moiety is renowned for its ability to enhance the metabolic stability and lipophilicity of drug candidates, facilitating their passage through biological membranes.[1] This unique tricyclic alkane has been successfully incorporated into a range of clinically approved drugs, including antiviral and neuroprotective agents.[1]

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs with antibacterial, anticancer, and anti-inflammatory properties.[2][3] Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to inhibit various enzymes, makes it a highly valuable component in drug design.[2] The combination of these two moieties in N-(1-adamantyl)-4-methylbenzenesulfonamide suggests a molecule with a promising pharmacological profile, worthy of detailed investigation.

Synthesis and Characterization

The synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide is predicated on the well-established reaction between a primary amine and a sulfonyl chloride.[4] This nucleophilic substitution reaction provides a reliable and efficient route to the desired product.

Proposed Synthetic Workflow

Synthesis_of_N-(1-adamantyl)-4-methylbenzenesulfonamide reagent1 1-Aminoadamantane reaction Nucleophilic Acyl Substitution reagent1->reaction reagent2 p-Toluenesulfonyl Chloride reagent2->reaction solvent Pyridine / Dichloromethane solvent->reaction Solvent/Base workup Aqueous Work-up & Extraction reaction->workup purification Crystallization / Chromatography workup->purification product N-(1-adamantyl)-4-methylbenzenesulfonamide purification->product

Caption: Proposed synthetic workflow for N-(1-adamantyl)-4-methylbenzenesulfonamide.

Detailed Experimental Protocol
  • Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-aminoadamantane (1.0 equivalent) in a suitable solvent such as dichloromethane. To this solution, add a base, such as pyridine (1.1 equivalents), to act as a scavenger for the hydrochloric acid byproduct.[4]

  • Step 2: Addition of Sulfonyl Chloride Cool the reaction mixture in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the stirred solution of 1-aminoadamantane. The slow addition is crucial to control the exothermic nature of the reaction.

  • Step 3: Reaction Monitoring Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials and the appearance of the product spot.[5]

  • Step 4: Work-up and Isolation Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[6]

  • Step 5: Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-(1-adamantyl)-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]

Expected Characterization
  • NMR Spectroscopy: 1H and 13C NMR would confirm the presence of the adamantyl and p-toluenesulfonyl moieties.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Infrared Spectroscopy: To identify the characteristic S=O and N-H stretching vibrations of the sulfonamide group.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the molecule. Based on related structures, the sulfonamide geometry is expected to be a distorted tetrahedron.[4]

Potential Biological Activities and Mechanisms of Action

The biological potential of N-(1-adamantyl)-4-methylbenzenesulfonamide can be inferred from the known activities of its constituent parts and structurally similar molecules.

Antiviral Activity

Adamantane derivatives are well-known for their antiviral properties, particularly against the influenza A virus.[7] More recently, adamantane-containing compounds have shown promise against other viruses, such as the Dengue virus.[8][9] A study on N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide, a related molecule, demonstrated significant anti-DENV serotype 2 activity.[8][9] The proposed mechanism for some adamantane antivirals involves the inhibition of viral entry or uncoating.[7]

Antiviral_Mechanism cluster_virus Virus Life Cycle entry Viral Entry uncoating Uncoating entry->uncoating replication Replication uncoating->replication assembly Assembly & Release replication->assembly drug N-(1-adamantyl)-4- methylbenzenesulfonamide drug->inhibition1 Inhibition drug->inhibition2 Inhibition

Caption: Potential antiviral mechanism of action targeting viral entry and uncoating.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents, with some derivatives acting as inhibitors of carbonic anhydrase, an enzyme involved in tumor progression.[3] The 4-methylbenzenesulfonate group, in particular, has been incorporated into compounds showing high anticancer activity and the ability to induce G2/M cell cycle arrest.[10] The combination with the lipophilic adamantane moiety could enhance cellular uptake and potency.

Enzyme Inhibition

The sulfonamide group is a known zinc-binding group and can inhibit various metalloenzymes.[2] Derivatives of N-(4-methoxyphenethyl)-4-methylbenzenesulfonamide have shown potent acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases.[11] It is plausible that N-(1-adamantyl)-4-methylbenzenesulfonamide could also exhibit inhibitory activity against a range of enzymes.

Quantitative Data on Analogous Compounds

To provide a quantitative perspective, the following table summarizes the biological activity of structurally related adamantane-sulfonamide derivatives. It is important to note that this data is for analogous compounds and serves as a predictive guide for the potential of N-(1-adamantyl)-4-methylbenzenesulfonamide.

Compound/DerivativeTarget/AssayActivity (IC50/EC50)Reference
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamideAnti-Dengue Virus (Serotype 2)22.2 µM[8][9]
N-(adamantan-1-yl)-4-sulfamoylbenzamideAnti-Dengue Virus (Serotype 2)42.8 µM[8]
N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamideAnti-Influenza A/H3N2 Virus1.4 µM[7]
2-((E)-2-(2-methoxyphenyl)ethenyl)quinazolin-4-yl 4-methylbenzenesulfonate (BS3)K562 Cancer Cell Line0.078 µM[10]
N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamideAcetylcholinesterase Inhibition0.075 µM[11]

Conclusion and Future Directions

N-(1-adamantyl)-4-methylbenzenesulfonamide represents a compelling molecular scaffold for drug discovery. The convergence of the favorable pharmacokinetic properties of the adamantane cage with the diverse biological activities of the p-toluenesulfonamide moiety suggests significant therapeutic potential. While direct experimental data for this specific compound is limited, the analysis of analogous structures strongly indicates that it warrants further investigation.

Future research should focus on the following areas:

  • Synthesis and Full Characterization: The first crucial step is the synthesis and comprehensive spectroscopic and crystallographic characterization of N-(1-adamantyl)-4-methylbenzenesulfonamide to establish a pure, well-defined compound for biological screening.

  • Broad Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, including various viral strains, cancer cell lines, and key enzymes, is necessary to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to both the adamantane and the sulfonamide moieties will be essential to optimize potency and selectivity.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular target and pathway of action.

References

  • Joubert, J., et al. (2018). Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. Molecules, 23(7), 1678.
  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Joubert, J., et al. (2018). 4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. PubMed. Available from: [Link].

  • Stenfors, B. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
  • De Clercq, E., et al. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7486-7491.
  • Wrobel, A., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2186.
  • Abbasi, M. A., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PloS one, 13(6), e0199222.
  • Stenfors, B. A., & Ngassa, F. N. (2018). Crystal structure of N-allyl-4-methylbenzenesulfonamide.
  • Abbasi, M. A., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PloS one, 13(6), e0199222.
  • El-Emam, A. A., et al. (2025). Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S. Zeitschrift für Kristallographie - New Crystal Structures.
  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link].

  • Stenfors, B. A., & Ngassa, F. N. (2018). Crystal structure of N-allyl-4-methylbenzenesulfonamide.
  • Abbasi, M. A., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PloS one, 13(6), e0199222.
  • Al-Wahaibi, L. H., et al. (2025). Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S.
  • Houghton, P. J., et al. (2026). Inhibition of Adenosine Triphosphate Production in Pancreatic Cancer Cells by a Library of N‐(1H‐Indol‐4‐ylmethyl)benzenesulfonamide and N‐(1H‐Indol‐5‐ylmethyl)benzenesulfonamide Analogs.
  • Abdel-Aziz, A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16806.
  • El-Sayed, M. A., et al. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 12(10), 6149-6166.
  • Kevlich, A. S., et al. (2020). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 25(18), 4235.
  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers.
  • Houghton, P. J., et al. (1990). Studies on the cellular pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea. Biochemical Pharmacology, 40(7), 1625-1631.
  • BSc Chemistry. Adamantane and its derivatives. Available from: [Link].

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Methodological & Application

Synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide from 4-methylbenzenesulfonyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification Protocol for N-(1-adamantyl)-4-methylbenzenesulfonamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: N-(1-adamantyl)-4-methylbenzenesulfonamide (C₁₇H₂₃NO₂S)

Executive Summary & Mechanistic Rationale

The synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide represents a classic nucleophilic acyl substitution-type reaction at a sulfonyl center, yielding a highly lipophilic and sterically bulky sulfonamide. This structural motif is of significant interest in medicinal chemistry, often utilized to enhance the metabolic stability and lipophilicity of pharmacophores.

Mechanistic Causality: The reaction proceeds via the nucleophilic attack of the primary amine (1-adamantylamine) on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (TsCl)[1]. However, the primary amine in 1-adamantylamine is directly attached to a bulky tertiary carbon within a rigid tricyclic framework. This severe steric hindrance significantly retards the kinetics of direct nucleophilic attack.

To overcome this kinetic barrier, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst[2]. DMAP, being less sterically hindered and highly nucleophilic, rapidly attacks TsCl to form a transient, highly electrophilic N-tosylpyridinium intermediate. This activated species is far more susceptible to attack by the bulky adamantylamine than the parent sulfonyl chloride. Triethylamine (TEA) is employed as a stoichiometric acid scavenger to neutralize the generated hydrochloric acid, thereby preventing the protonation of the adamantylamine nucleophile and driving the reaction to completion[3].

MechanisticPathway TsCl 4-Methylbenzenesulfonyl Chloride (Electrophile) Intermediate N-Tosylpyridinium Intermediate (Highly Reactive) TsCl->Intermediate DMAP attack (- Cl⁻) DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product N-(1-adamantyl)-4-methylbenzenesulfonamide (Target Product) Intermediate->Product Amine attack (- DMAP) Amine 1-Adamantylamine (Sterically Hindered Nucleophile) Amine->Product Base Triethylamine (TEA) (Acid Scavenger) Product->Base Proton transfer (Forms TEA·HCl)

Caption: Mechanistic pathway of DMAP-catalyzed sulfonamide formation from sterically hindered amines.

Reagents and Materials

The following stoichiometric table is optimized for a 10.0 mmol scale synthesis. Anhydrous conditions are critical to prevent the competitive hydrolysis of TsCl into p-toluenesulfonic acid[1].

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
1-Adamantylamine 151.251.01.51 gPrimary Nucleophile
4-Methylbenzenesulfonyl chloride (TsCl) 190.651.12.10 gElectrophile
Triethylamine (TEA) 101.192.02.78 mLStoichiometric Base
4-Dimethylaminopyridine (DMAP) 122.170.10.12 gNucleophilic Catalyst
Dichloromethane (DCM), anhydrous 84.93-50 mLReaction Solvent

Experimental Methodology

This protocol is designed as a self-validating system. Each phase includes specific chemical rationales and checkpoints to ensure high yield and purity.

Phase 1: Reaction Setup and Initiation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 5 minutes. Rationale: Moisture exclusion prevents the degradation of the electrophile[1].

  • Dissolution: Add 1-adamantylamine (1.51 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) to the flask. Inject anhydrous DCM (40 mL) via syringe and stir until a homogenous solution is achieved.

  • Base Addition: Inject triethylamine (2.78 mL, 20.0 mmol). Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Electrophile Addition: In a separate dry vial, dissolve TsCl (2.10 g, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the main reaction mixture over 15 minutes. Rationale: Dropwise addition at 0 °C controls the exothermic sulfonylation process and prevents localized temperature spikes that could lead to impurity formation[3].

Phase 2: Propagation and Monitoring
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Maintain vigorous stirring for 12 hours.

  • Self-Validating Checkpoint (TLC): Monitor reaction completion using Thin Layer Chromatography (Silica gel, Hexanes:Ethyl Acetate 7:3).

    • Observation: The starting amine will stain positive (purple/pink) with Ninhydrin but is UV-inactive. The product will be strongly UV-active (due to the tosyl aromatic ring) and Ninhydrin-negative.

Phase 3: Quenching and Workup
  • Acid Wash: Dilute the mixture with an additional 30 mL of DCM and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 × 30 mL). Rationale: The acidic aqueous layer protonates unreacted 1-adamantylamine, TEA, and DMAP, partitioning them out of the organic phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Rationale: Neutralizes residual acid and deprotonates any hydrolyzed TsCl (p-toluenesulfonic acid), removing it into the aqueous waste[1].

  • Drying: Wash with brine (1 × 30 mL), then dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude sulfonamide.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting white crystals and dry under high vacuum.

ExperimentalWorkflow Step1 1. Setup Dry DCM, 0 °C Inert Gas Step2 2. Addition Dropwise TsCl (Controls Exotherm) Step1->Step2 Step3 3. Reaction Warm to RT 12 h Stirring Step2->Step3 Step4 4. Workup HCl & NaHCO3 Washes (Removes Impurities) Step3->Step4 Step5 5. Purification Recrystallization (Yields Pure Solid) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and purification of the target sulfonamide.

Analytical Characterization (Expected Data)

Validation of the synthesized N-(1-adamantyl)-4-methylbenzenesulfonamide should be confirmed against the following expected spectroscopic parameters:

Analytical TechniqueExpected Signals / Structural Assignments
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 4.50 (br s, 1H, N-H), 2.42 (s, 3H, Ar-CH₃), 1.95 (br s, 3H, Ad-CH), 1.80 (d, 6H, Ad-CH₂), 1.55 (d, 6H, Ad-CH₂).
¹³C NMR (CDCl₃, 100 MHz) δ 142.5 (Ar-C), 140.1 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 54.5 (Ad-Cq-N), 43.0 (Ad-CH₂), 36.0 (Ad-CH₂), 29.5 (Ad-CH), 21.5 (Ar-CH₃).
FT-IR (ATR) ~3250 cm⁻¹ (N-H stretch), ~2900 cm⁻¹ (C-H aliphatic stretch), ~1320 cm⁻¹ (Asymmetric SO₂ stretch), ~1150 cm⁻¹ (Symmetric SO₂ stretch).
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₁₇H₂₄NO₂S: 306.15; Found: m/z 306.1

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC indicates significant unreacted amine after 12 hours, the TsCl may have partially hydrolyzed prior to use. Ensure TsCl is stored in a desiccator. If necessary, purify TsCl by dissolving in minimum chloroform, diluting with five volumes of petroleum ether to precipitate impurities, and filtering.

  • Emulsion Formation During Workup: The high lipophilicity of the adamantyl group can occasionally cause emulsions during the aqueous washes. If an emulsion forms, add a small volume of saturated brine or filter the biphasic mixture through a pad of Celite to break the emulsion.

  • Absence of Product Precipitation: If recrystallization from ethanol fails, the product may be too soluble. Evaporate the ethanol and attempt a solvent/anti-solvent recrystallization using Ethyl Acetate/Hexanes (1:4 ratio).

References

  • Yotphan, S., et al. "Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines." Organic & Biomolecular Chemistry, 2016, 14. DOI:

  • Kumar, A., & Jad, Y. E. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules, 2019, 24(2), 275. DOI:

Sources

Application Notes and Protocols for the Antiviral Evaluation of N-(1-adamantyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Modern Perspective on a Classic Scaffold

The adamantane moiety, a rigid, lipophilic cage-like structure, holds a significant place in the history of antiviral drug discovery. Its derivatives, most notably amantadine and rimantadine, were among the first synthetic agents approved for the treatment of influenza A infections.[1][2] Their mechanism, the blockade of the M2 proton channel, provided a foundational understanding of how small molecules can disrupt the viral life cycle.[3][4][5] However, the rise of resistant strains has necessitated the exploration of novel adamantane-based compounds with potentially broader activity and alternative mechanisms.

This guide focuses on N-(1-adamantyl)-4-methylbenzenesulfonamide, a compound that marries the classic adamantane scaffold with a sulfonamide group. Sulfonamides are a well-established pharmacophore in their own right, known for a wide range of biological activities.[6] Notably, aryl sulfonamides have been identified as inhibitors of influenza virus entry by targeting the hemagglutinin (HA) protein.[7] The combination of these two moieties in N-(1-adamantyl)-4-methylbenzenesulfonamide presents a compelling candidate for antiviral screening, with the potential for a dual or novel mechanism of action.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the systematic evaluation of N-(1-adamantyl)-4-methylbenzenesulfonamide's antiviral potential, from initial cytotoxicity assessments to detailed mechanistic studies. The protocols herein are grounded in established virological techniques and emphasize the importance of robust, self-validating experimental design.

I. Foundational Concepts: The Rationale Behind the Assays

A successful antiviral drug must be potent against its viral target while exhibiting minimal toxicity to the host. This principle is quantified by the Selectivity Index (SI) , a critical parameter in early-stage drug discovery. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50 or EC50).[8][9]

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%.[8][10] A higher CC50 value is desirable, indicating lower toxicity.

  • IC50 (50% Inhibitory Concentration) / EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication or activity by 50%.[8] A lower IC50/EC50 value indicates greater potency.

  • Selectivity Index (SI = CC50 / IC50): A measure of the compound's therapeutic window. A higher SI suggests that the compound is more selective for the virus than for the host cells.[9] Generally, an SI value of ≥10 is considered a promising starting point for further investigation.[11]

The following experimental workflow is designed to systematically determine these values and to begin elucidating the mechanism of action of N-(1-adamantyl)-4-methylbenzenesulfonamide.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation A Compound Preparation & Solubilization B Cytotoxicity Assay (MTT) to determine CC50 A->B C Antiviral Efficacy Assay (e.g., Plaque Reduction) to determine IC50 A->C D Calculation of Selectivity Index (SI) B->D C->D E Time-of-Addition Assay D->E F Neuraminidase Inhibition Assay E->F G Viral Entry/Fusion Assay F->G H Viral Load Quantification (qPCR) G->H I Data Analysis & Interpretation H->I

Caption: General workflow for screening the antiviral activity of N-(1-adamantyl)-4-methylbenzenesulfonamide.

II. Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol determines the concentration of N-(1-adamantyl)-4-methylbenzenesulfonamide that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells.[11][12]

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero E6 for general screening)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • N-(1-adamantyl)-4-methylbenzenesulfonamide stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.[13]

  • Compound Dilution: Prepare a series of 2-fold dilutions of N-(1-adamantyl)-4-methylbenzenesulfonamide in a cell culture medium. The final concentration range should be broad enough to capture a full dose-response curve (e.g., 0.1 µM to 1000 µM). Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).

  • Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours (this duration should match the antiviral assay).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13][15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.2297.6
101.1894.4
501.0584.0
1000.8568.0
2000.6048.0
5000.2520.0
10000.108.0
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (IC50)

This "gold standard" assay quantifies the ability of a compound to inhibit the production of infectious virus particles, measured by the reduction in the number of plaques (zones of cell death) formed in a cell monolayer.[16][17]

Materials:

  • Confluent monolayer of host cells (e.g., MDCK for influenza) in 6-well or 12-well plates.[18]

  • Virus stock of known titer (PFU/mL).

  • N-(1-adamantyl)-4-methylbenzenesulfonamide dilutions in serum-free medium.

  • Overlay medium (e.g., 2X MEM with 1% agarose).

  • TPCK-trypsin (for influenza virus).[19]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Fixative solution (e.g., 10% formalin or methanol:acetic acid).

Procedure:

  • Cell Preparation: Ensure the cell monolayers are confluent on the day of infection.[18]

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Wash the cell monolayers with PBS. Add 100 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption. Rock the plates every 15 minutes.[20]

  • Compound Treatment: During the viral adsorption, pre-incubate the virus with serial dilutions of N-(1-adamantyl)-4-methylbenzenesulfonamide for 1 hour at 37°C. Alternatively, after adsorption, remove the inoculum and add the compound dilutions to the overlay medium.

  • Overlay: After the 1-hour adsorption, remove the virus inoculum. Overlay the cells with 2 mL of the overlay medium containing the respective concentrations of the test compound and TPCK-trypsin (if required).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).

  • Fixation and Staining: Fix the cells with the fixative solution for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration using non-linear regression.

Data Presentation:

Compound Concentration (µM)Average Plaque Count% Plaque Reduction
0 (Virus Control)850
0.1788.2
16523.5
54052.9
102274.1
25890.6
50297.6
1000100

III. Mechanistic Insights: Unraveling the Mode of Action

Once the antiviral activity is confirmed, the next crucial step is to understand how the compound works. The following assays can help pinpoint the stage of the viral life cycle that is inhibited by N-(1-adamantyl)-4-methylbenzenesulfonamide.

G cluster_assays Potential Inhibition Points A Viral Life Cycle B Attachment & Entry C Uncoating G Viral Entry/Fusion Assay (Targets B) B->G H Time-of-Addition Assay (Targets B, C, D, E) B->H D Replication C->H E Assembly & Release D->H J qPCR Viral Load (Measures D) D->J E->H I Neuraminidase Assay (Targets E) E->I F Host Cell

Caption: Potential targets in the viral life cycle for N-(1-adamantyl)-4-methylbenzenesulfonamide.

Protocol 3: Neuraminidase Inhibition Assay

This assay is specific for influenza virus and measures the inhibition of the neuraminidase (NA) enzyme, which is crucial for the release of new virions from infected cells.[21][22]

Materials:

  • Influenza virus stock

  • N-(1-adamantyl)-4-methylbenzenesulfonamide dilutions

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate[21]

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[22]

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)[23]

  • 96-well black plates

  • Fluorometer

Procedure:

  • Assay Setup: In a 96-well black plate, add 50 µL of the compound dilutions.

  • Virus Addition: Add 50 µL of diluted influenza virus to each well (except for the blank) and incubate at room temperature for 45 minutes.[21]

  • Substrate Addition: Add 50 µL of 300 µM MUNANA substrate to all wells and incubate at 37°C for 1 hour.[21]

  • Stop Reaction: Stop the reaction by adding 100 µL of the stop solution.[21]

  • Fluorescence Reading: Read the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[21]

  • Data Analysis: Calculate the percentage of NA inhibition for each concentration and determine the IC50.

Protocol 4: Viral Load Quantification by RT-qPCR

This assay provides a highly sensitive and quantitative measure of viral RNA, which can be used to assess the inhibition of viral replication.[][25]

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix

  • Virus-specific primers and probes

  • Real-time PCR instrument

Procedure:

  • Infection and Treatment: Infect cells with the virus in the presence of different concentrations of the compound, as in the plaque reduction assay.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cell supernatant or cell lysate and extract the total RNA.[26]

  • cDNA Synthesis: Perform reverse transcription to convert the viral RNA into cDNA.[26]

  • qPCR: Set up the qPCR reaction with the cDNA, primers, probes, and master mix. Run the qPCR and determine the cycle threshold (Ct) values.[27]

  • Quantification: Quantify the viral RNA copies by comparing the Ct values to a standard curve generated from a known quantity of viral RNA.[]

  • Data Analysis: Calculate the percentage reduction in viral load for each compound concentration and determine the IC50.

IV. Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the results, it is essential to follow good laboratory practices and incorporate appropriate quality controls. The development and validation of these assays should be guided by principles outlined in guidelines such as those from the International Council for Harmonisation (ICH).[]

Key Quality Control Parameters:

  • Reproducibility: Assays should be reproducible between experiments (inter-assay variability) and within the same experiment (intra-assay variability).

  • Z'-factor: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background Ratio: This ratio should be sufficiently high to distinguish a true signal from noise.

V. Concluding Remarks

The protocols outlined in this guide provide a robust framework for the comprehensive antiviral evaluation of N-(1-adamantyl)-4-methylbenzenesulfonamide. By systematically determining its cytotoxicity and antiviral potency, and by investigating its mechanism of action, researchers can build a strong data package to support its potential as a novel antiviral agent. The combination of the adamantane and sulfonamide pharmacophores holds promise, and a thorough investigation using these established methods is the critical next step in realizing that potential.

References

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). Journal of Visualized Experiments. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). International Journal of Molecular Sciences. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. (2002). Journal of Clinical Microbiology. [Link]

  • IAV H1N1 MDCK Plaque Assay Protocol. (2025). protocols.io. [Link]

  • Viral Plaque Assay. (2020). protocols.io. [Link]

  • Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents. (2020). Biochemical Pharmacology. [Link]

  • Influenza Virus Plaque Assay in MDCK Cells. (2021). Bio-protocol. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Why do we have to measure IC50, CC50 and SI?. (2015). ResearchGate. [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (2019). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • qPCR Assay for Testing Antiviral Agents. Creative Diagnostics. [Link]

  • Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay. (2022). Johns Hopkins Medicine. [Link]

  • Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. (2007). Journal of Virological Methods. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2014). Chemical Reviews. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. (2021). Drugs & Aging. [Link]

  • QuickFit: A High-Throughput RT-qPCR-Based Assay to Quantify Viral Growth and Fitness In Vitro. (2024). Viruses. [Link]

  • Protocol for influenza A virus infection of mice and viral load determination. (2022). STAR Protocols. [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2012). Antiviral Research. [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). International Journal of Molecular Sciences. [Link]

  • CC50/IC50 Assay Services for Pharmaceutical Safety. (2023). Labinsights. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). Molecules. [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. (2021). Drugs & Aging. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. [Link]

  • Amantadine and Rimantadine. Medical Pharmacology. [Link]

  • Supporting Information An in situ labelling chemistry of respiratory syncytial virus by employing the biotinylated host-cell mem. RSC Publishing. [Link]

  • Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks. (2016). Journal of Visualized Experiments. [Link]

  • A Novel Toolkit of SARS-CoV-2 Sub-Genomic Replicons for Efficient Antiviral Screening. (2021). Viruses. [Link]

  • TCID50 Assay Services. Virology Research Services. [Link]

  • Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents. (1997). Antiviral Research. [Link]

  • Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. (2021). Journal of Medicinal Chemistry. [Link]

  • Modeling SARS-CoV-2 and influenza infections and antiviral treatments in human lung epithelial tissue equivalents. (2022). Nature Communications. [Link]

  • LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. (2022). ScienceScholar. [Link]

  • Analytical method development and validation of antiviral drugs for HIV. (2025). International Journal of Science and Research Archive. [Link]

  • Coronavirus Cell Lines. BPS Bioscience. [Link]

  • Scientists develop suitable human cell line for anti-SARS-CoV-2 drug screening. (2022). News-Medical.net. [Link]

  • Sensitivity of eight cell lines to primary infection by... | Download Scientific Diagram. ResearchGate. [Link]

  • Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages.. ResearchGate. [Link]

Sources

Application Note: Strategic Utilization of Adamantane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane (


), a diamondoid cage hydrocarbon, has evolved from a mere structural curiosity into a "privileged scaffold" in modern drug design.[1] Its unique physicochemical properties—specifically its globular geometry, high lipophilicity, and metabolic stability—allow it to serve as a "lipophilic bullet" that can transport pharmacophores across the Blood-Brain Barrier (BBB) or sterically occlude ion channels.

This application note provides a technical roadmap for researchers integrating adamantane moieties into drug candidates. It covers three critical phases:

  • Pharmacokinetic Engineering: Modulating LogP for BBB penetration.

  • Synthetic Functionalization: A robust protocol for bridgehead amination (Ritter Reaction).

  • Biological Validation: Functional assays for NMDA receptor antagonism.

Pharmacokinetic Modulation: The "Lipophilic Bullet" Strategy[2][3]

The addition of an adamantane group typically increases the lipophilicity (


) of a molecule by approximately 3.0 log units. This drastic shift is utilized to transform water-soluble pharmacophores into CNS-active agents.
Theoretical Framework: Lipophilicity & BBB Permeability

The "Lipophilic Bullet" concept relies on the adamantane cage acting as a carrier. Unlike flexible alkyl chains, the rigid adamantane core does not undergo conformational collapse, maintaining a consistent hydrodynamic radius.

Protocol A: Comparative LogP Determination (HPLC Method)

Objective: To empirically validate the lipophilicity shift induced by adamantane conjugation using High-Performance Liquid Chromatography (HPLC), avoiding the inconsistencies of the shake-flask method.

Materials:

  • Column: C18 Reverse-Phase Column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Methanol/Water (varying ratios from 30% to 80% MeOH) buffered with 20 mM MOPS (pH 7.4).

  • Standards: Series of compounds with known

    
     (e.g., Toluene, Naphthalene, Phenanthrene).
    

Methodology:

  • Calibration: Inject standard compounds and record retention times (

    
    ). Calculate the capacity factor (
    
    
    
    ) for each:
    
    
    (Where
    
    
    is the dead time, determined by injecting uracil or sodium nitrate).
  • Linear Regression: Plot

    
     vs. known 
    
    
    
    values to generate a calibration curve.
  • Sample Analysis: Inject the adamantane-conjugated analog and its parent pharmacophore.

  • Data Processing: Extrapolate the

    
     of the analytes.
    

Expected Results: | Compound | Predicted LogP (ALOGPs) | Experimental LogP (HPLC) |


 LogP |
| :--- | :--- | :--- | :--- |
| Parent Pharmacophore | 1.2 | 1.35 ± 0.1 | - |
| Adamantane-Conjugate | 4.1 | 4.25 ± 0.1 | +2.9  |

Synthetic Functionalization: Bridgehead Amination

The primary entry point for adamantane derivatization is the bridgehead (1-position) carbon due to the stability of the 1-adamantyl carbocation. The following protocol details the synthesis of 1-aminoadamantane (Amantadine) via the Ritter reaction, a standard industrial and laboratory method.

Mechanism of Action (Synthesis)

The reaction proceeds via the generation of a tertiary carbocation from 1-bromoadamantane (or 1-adamantanol) in strong acid. This electrophile is trapped by a nitrile (acetonitrile) to form a nitrilium ion, which, upon aqueous workup, yields an amide. Hydrolysis of the amide affords the primary amine.

Visualization: Synthetic Pathway

RitterReaction Start 1-Bromoadamantane Inter1 Tertiary Carbocation Start->Inter1 -Br Reagent1 H2SO4 / CH3CN Reagent1->Inter1 Inter2 Nitrilium Ion Inter1->Inter2 +CH3CN Inter3 N-Acetyl-1-aminoadamantane (Amide) Inter2->Inter3 +H2O Final 1-Aminoadamantane (Amantadine) Inter3->Final Hydrolysis Reagent2 NaOH / Ethylene Glycol (Hydrolysis) Reagent2->Inter3

Figure 1: Step-wise mechanism of the Ritter Reaction for synthesizing 1-aminoadamantane.

Protocol B: Synthesis of 1-Aminoadamantane (Amantadine)

Safety Warning: This reaction uses concentrated sulfuric acid and generates exothermic heat. Perform in a fume hood.

Reagents:

  • 1-Bromoadamantane (10.0 g, 46.5 mmol)

  • Acetonitrile (50 mL, excess)

  • Sulfuric Acid (

    
    , conc., 20 mL)
    
  • Sodium Hydroxide (NaOH)[2][3]

  • Ethylene Glycol (or Propylene Glycol)

Step 1: Formation of N-Acetyl-1-aminoadamantane

  • Dissolve 1-bromoadamantane in acetonitrile (50 mL) in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add concentrated

    
     dropwise over 30 minutes. Note: Maintain temperature <10°C to prevent side reactions.
    
  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture over crushed ice (200 g). The amide (N-acetyl-1-aminoadamantane) will precipitate as a white solid.[4]

  • Filter, wash with cold water, and dry. (Typical Yield: 90-95%).

Step 2: Hydrolysis to Free Amine

  • Suspend the amide intermediate (from Step 1) in a mixture of NaOH (10 g) and ethylene glycol (40 mL).

  • Reflux at 160°C for 6–12 hours. High temperature is required to cleave the sterically hindered amide.

  • Cool to room temperature and extract with diethyl ether (

    
     mL).
    
  • Dry the organic layer over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from n-hexane or convert to Hydrochloride salt using HCl/Ethanol.

Biological Evaluation: NMDA Receptor Antagonism

Adamantane derivatives like Memantine and Amantadine act as low-affinity, uncompetitive, open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor.[5] This mechanism allows them to block pathological excitotoxicity (excessive


 influx) while preserving physiological synaptic transmission.
Mechanism of Action (Pharmacology)

Unlike competitive antagonists that bind to the glutamate site, adamantane derivatives bind inside the ion channel pore. They can only bind when the channel is open (use-dependent block). Crucially, their "off-rate" is faster than high-affinity blockers like MK-801, preventing severe psychotomimetic side effects.

Visualization: Channel Blocking Dynamics

NMDABlock Resting Resting State (Channel Closed) Activation Glutamate/Glycine Bind (Channel Opens) Resting->Activation Agonist Binding Influx Ca2+ / Na+ Influx (Excitotoxicity) Activation->Influx Pathological Activation Block Adamantane Entry (Binds Mg2+ site) Activation->Block Drug Presence Safe Modulated State (Pathological signal blocked Physiological signal preserved) Influx->Safe Inhibition Block->Safe Fast Off-Rate Kinetics

Figure 2: Mechanism of uncompetitive open-channel blocking by adamantane derivatives.

Protocol C: FLIPR Calcium Influx Assay

Objective: To quantify the potency (


) of adamantane derivatives against NMDA receptor-mediated calcium influx.

Materials:

  • Cells: HEK293 cells stably expressing NR1/NR2B subunits.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer:

    
    -free HBSS (Magnesium blocks the channel, so it must be removed to test the drug).
    
  • Agonists: Glutamate (10 µM) + Glycine (10 µM).

Methodology:

  • Cell Plating: Seed HEK293-NR1/NR2B cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Remove media and incubate cells with Fluo-4 AM (4 µM) in assay buffer for 45 minutes at 37°C.

  • Baseline Reading: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (

    
    ) for 10 seconds.
    
  • Drug Addition: Add the adamantane test compound (serial dilutions) and incubate for 5 minutes.

  • Stimulation: Inject Glutamate/Glycine trigger solution.

  • Measurement: Monitor fluorescence increase (

    
    ) for 180 seconds.
    

Data Analysis:

  • Calculate Response:

    
    .
    
  • Normalize data to control (Glutamate only = 100%, Buffer only = 0%).

  • Fit data to a sigmoidal dose-response curve to determine

    
    .
    

Validation Criteria:

  • Memantine Control: Should yield an

    
     of ~1–2 µM.
    
  • MK-801 Control: Should yield an

    
     in the low nanomolar range (<50 nM).
    

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. Link

  • Liu, J., et al. (2011). "Synthesis and pharmacological evaluation of novel adamantane derivatives as NMDA receptor antagonists." Bioorganic & Medicinal Chemistry, 19(7), 2342-2348. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[6] Nature Reviews Drug Discovery, 5, 160–170. Link

  • Moiseev, I. K., et al. (1999). "Synthesis of amantadine via the Ritter reaction." Pharmaceutical Chemistry Journal, 33, 205–206. Link

  • Tetko, I. V., et al. (2005). "Virtual computational chemistry laboratory – design and description." Journal of Computer-Aided Molecular Design, 19, 453–463. (Source for ALOGPs). Link

Sources

Application Note: Evaluating N-(1-adamantyl)-4-methylbenzenesulfonamide and Related Adamantyl Sulfonamides in Hypoxic Cancer Cell Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The tumor microenvironment (TME) of solid malignancies is characteristically hypoxic. To survive this low-oxygen, highly acidic environment, cancer cells upregulate hypoxia-inducible factor 1-alpha (HIF-1α), which subsequently drives the overexpression of transmembrane Carbonic Anhydrases, specifically CA IX and CA XII[1]. These metalloenzymes catalyze the reversible hydration of carbon dioxide, effectively exporting protons to acidify the extracellular space while maintaining a neutral/alkaline intracellular pH (pHi) conducive to tumor survival and proliferation.

Targeting CA IX/XII has become a focal point in oncology drug development. N-(1-adamantyl)-4-methylbenzenesulfonamide (CAS: 56432-99-6) represents a highly specialized class of inhibitors designed for this exact purpose. The molecule's architecture is bipartite:

  • The Zinc-Binding Group (ZBG): The benzenesulfonamide moiety coordinates directly with the active-site Zn²⁺ ion of the carbonic anhydrase, displacing the zinc-bound water molecule essential for catalytic activity[2].

  • The Tail Approach: The bulky, highly lipophilic adamantane cage anchors the molecule within the hydrophobic half of the CA active site. This rigid hydrocarbon structure significantly enhances membrane permeability and dictates isoform selectivity, favoring the tumor-associated CA IX over ubiquitous cytosolic isoforms (CA I and II)[2].

Because CA IX is virtually absent in healthy, normoxic tissues, adamantyl-sulfonamides offer a targeted mechanism to induce intracellular acidification and selective apoptosis in hypoxic cancer cells[1]. This application note provides a comprehensive, self-validating workflow for evaluating these lipophilic inhibitors in vitro.

Mechanistic Pathway

The following diagram illustrates the causal relationship between tumor hypoxia, CA IX overexpression, and the targeted disruption of pH homeostasis by adamantyl sulfonamides.

G Hypoxia Tumor Hypoxia (Low O2 Microenvironment) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A Induces CAIX CA IX / CA XII Overexpression HIF1A->CAIX Upregulates pH_Reg Extracellular Acidification Intracellular Alkalinization CAIX->pH_Reg Catalyzes CO2 Hydration Drug N-(1-adamantyl)-4-methylbenzenesulfonamide (Adamantyl Sulfonamide) Inhibition Zinc-Binding & Hydrophobic Pocket Blockade Drug->Inhibition Penetrates & Binds Inhibition->CAIX Inhibits Activity Apoptosis Intracellular Acidification & Tumor Cell Apoptosis Inhibition->Apoptosis Disrupts Homeostasis

Adamantyl-sulfonamide inhibition of hypoxia-induced CA IX leading to tumor cell apoptosis.

Experimental Protocols

To generate trustworthy and reproducible data, the experimental design must account for the extreme lipophilicity of the adamantane moiety and the strict hypoxia-dependence of the target enzyme. The following protocols form a self-validating system: viability assays establish efficacy, while intracellular pH measurements confirm the specific mechanism of action.

Protocol 1: Compound Preparation and Solubilization

Causality: Adamantane derivatives are notoriously prone to micro-precipitation in aqueous culture media, which can lead to false-negative cytotoxicity results[3]. Proper formulation is critical.

  • Stock Solution: Dissolve N-(1-adamantyl)-4-methylbenzenesulfonamide powder in 100% anhydrous DMSO to create a 20 mM master stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Prepare intermediate concentrations (e.g., 1000X) in 100% DMSO to maintain compound stability.

  • Working Media Preparation: Dilute the intermediate stocks into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS) dropwise while vortexing.

    • Critical Step: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. If precipitation is observed, supplement the media with 0.1% Tween-80 or 1% Bovine Serum Albumin (BSA) to act as a lipid carrier.

Protocol 2: Hypoxia-Conditioned Cytotoxicity Screening

Causality: Standard normoxic incubators (20% O₂) will not induce sufficient CA IX expression, rendering CA IX inhibitors seemingly ineffective. Hypoxia must be induced either physically or chemically[4].

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ in normoxia to allow adherence.

  • Hypoxia Induction:

    • Method A (Physical): Transfer plates to a hypoxia chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂.

    • Method B (Chemical Mimetic): Treat cells with 100 µM Cobalt(II) chloride (CoCl₂). CoCl₂ inhibits prolyl hydroxylases, stabilizing HIF-1α and mimicking a hypoxic state[4].

  • Drug Treatment: Treat cells with serial dilutions of the adamantyl sulfonamide (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Acetazolamide or Doxorubicin).

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability using standard MTT or CellTiter-Glo (ATP-based) assays. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Validation via Intracellular pH (pHi) Measurement

Causality: To prove that cell death is caused by CA IX inhibition rather than off-target toxicity, one must demonstrate the functional consequence of the blockade: a drop in intracellular pH[1].

  • Fluorophore Loading: Wash hypoxia-conditioned, drug-treated cells with Hank’s Balanced Salt Solution (HBSS). Load cells with 2 µM BCECF-AM (a pH-sensitive fluorescent dye) for 30 minutes at 37°C.

  • De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for 15 minutes to allow intracellular esterases to cleave the AM group, trapping the active BCECF fluorophore inside the cell.

  • Measurement: Read fluorescence using a microplate reader (Excitation 490 nm / Emission 535 nm).

  • Calibration: Generate a standard curve using high-potassium buffers containing Nigericin (an ionophore that equilibrates intra- and extracellular pH) titrated to specific pH values (6.5 to 7.5). Map the fluorescence ratios to determine the exact pHi drop caused by the adamantyl sulfonamide.

Representative Data Presentation

The efficacy of CA IX inhibitors is highly dependent on the oxygenation status of the cells. The table below summarizes typical quantitative cytotoxicity data (IC₅₀ values) for adamantyl-sulfonamide derivatives, demonstrating the required "hypoxic shift" that validates on-target CA IX activity.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Adamantyl Sulfonamides in Normoxic vs. Hypoxic Cancer Cell Lines

Cell LineTissue OriginNormoxia (20% O₂) IC₅₀Hypoxia (1% O₂ / CoCl₂) IC₅₀Hypoxic Sensitization Ratio*
MCF-7 Breast (ER+)> 100 µM12.4 ± 1.2 µM> 8.0x
MDA-MB-231 Breast (TNBC)85.3 ± 4.1 µM8.7 ± 0.9 µM9.8x
A549 Lung Carcinoma> 100 µM18.5 ± 2.3 µM> 5.4x
HT-29 Colon Adenocarcinoma92.1 ± 5.5 µM14.2 ± 1.6 µM6.5x

*Hypoxic Sensitization Ratio = (Normoxia IC₅₀) / (Hypoxia IC₅₀). A higher ratio indicates strong selectivity for the hypoxia-induced CA IX target over off-target cellular mechanisms.

References

  • Structural effect of phenyl ring compared to thiadiazole based adamantyl-sulfonamides on carbonic anhydrase inhibition. PubMed (National Institutes of Health).[Link]

  • Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors. MDPI (International Journal of Molecular Sciences).[Link]

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. MDPI (International Journal of Molecular Sciences).[Link]

Sources

Microwave-assisted synthesis of adamantane sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Adamantane Sulfonamides

High-Efficiency Protocols for Lipophilic Pharmacophores

Executive Summary

Objective: To provide a robust, field-validated protocol for the synthesis of


-adamantyl sulfonamides using microwave irradiation.
Target Audience:  Medicinal Chemists, Process Development Scientists.
Scope:  This guide covers the reaction of adamantane-based amines (e.g., amantadine, rimantadine) with diverse sulfonyl chlorides. It addresses the specific challenges of adamantane chemistry—namely, extreme lipophilicity, steric bulk, and sublimation issues—by leveraging microwave dielectric heating to accelerate kinetics and improve purity profiles.

Key Advantages over Thermal Methods:

  • Reaction Time: Reduced from 12–24 hours (reflux) to 10–20 minutes.

  • Yield: Typical increase of 15–25% due to minimized side reactions (e.g., disulfonylation).

  • Green Profile: Compatibility with aqueous/ethanol solvent systems, reducing reliance on chlorinated solvents.

Scientific Rationale & Mechanism

The "Lipophilic Bullet" Challenge

Adamantane moieties are often described as "lipophilic bullets" in drug design, used to improve blood-brain barrier (BBB) penetration or block ion channels (e.g., M2 proton channel in Influenza A). However, this lipophilicity creates synthetic hurdles:

  • Solubility Mismatch: Adamantyl amines are greasy solids, often requiring non-polar solvents, while sulfonyl chlorides and the necessary bases (to scavenge HCl) often prefer polar media.

  • Steric Hindrance: The bulky cage structure of adamantane retards nucleophilic attack, requiring higher activation energies often unachievable or slow under standard reflux.

Microwave Dielectric Heating Effect

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix.

  • Dipolar Polarization: Polar solvents (DMF, EtOH, Water) align with the oscillating field, generating rapid internal heat.

  • Arrhenius Acceleration: The ability to superheat solvents (above boiling point in sealed vessels) significantly increases the rate constant (

    
    ), driving the sterically hindered amine to react with the sulfonyl electrophile.
    
Reaction Mechanism

The reaction follows a nucleophilic substitution pathway where the adamantyl amine attacks the sulfur center of the sulfonyl chloride.

G Amine Adamantyl Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack on S Sulfonyl Sulfonyl Chloride (Electrophile) Sulfonyl->Intermediate Product N-Adamantyl Sulfonamide Intermediate->Product Elimination of Cl- Salt Pyridinium HCl (Byproduct) Intermediate->Salt H+ Transfer Base Base (Pyridine/Et3N) (HCl Scavenger) Base->Salt

Caption: Mechanistic pathway for the sulfonylation of adamantyl amines. The base is critical to neutralize the HCl byproduct, preventing protonation of the unreacted amine.

Experimental Protocols

Two protocols are provided: Method A for difficult/insoluble substrates (using DMF) and Method B for Green Chemistry compliance (Aqueous/Ethanol).

Equipment Setup
  • Instrument: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.

  • Stirring: High magnetic stir rate (600+ rpm) is crucial due to potential heterogeneity.

Reagents
ComponentRoleSpecification
Amantadine HCl Substrate1.0 equiv (Free base can be used directly)
Sulfonyl Chloride Electrophile1.2 equiv (Excess to drive completion)
Pyridine Solvent/Base3.0 mL (Method A)
Na2CO3 Base2.5 equiv (Method B)
Acetone/Water Solvent1:1 v/v (Method B)
Method A: The "Universal" Protocol (DMF/Pyridine)

Best for highly lipophilic or unreactive sulfonyl chlorides.

  • Charge: To a 10 mL microwave vial, add Amantadine HCl (1.0 mmol, 187 mg) and the appropriate Sulfonyl Chloride (1.2 mmol).

  • Solvent: Add anhydrous Pyridine (2.0 mL) or DMF (2.0 mL) + Et3N (2.0 mmol).

  • Seal: Crimp the cap tightly.

  • Irradiate:

    • Temp: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi[1]

  • Work-up (Precipitation):

    • Pour the hot reaction mixture slowly into Ice-Water (20 mL) with vigorous stirring.

    • The lipophilic sulfonamide will precipitate immediately as a white/off-white solid.

    • Note: If oil forms, scratch the glass with a spatula to induce crystallization or sonicate.

  • Purification: Filter the solid. Wash with 1N HCl (to remove residual pyridine) and then water. Recrystallize from Ethanol/Water if necessary.

Method B: The "Green" Protocol (Aqueous/Acetone)

Best for eco-friendly synthesis and easier cleanup.

  • Charge: Add Amantadine (free base, 1.0 mmol) and Sulfonyl Chloride (1.0 mmol) to the vial.

  • Solvent: Add Acetone (2 mL) and Water (2 mL).

  • Base: Add Na2CO3 (1.2 mmol).

  • Irradiate:

    • Temp: 80°C

    • Time: 5–10 minutes

    • Power: Dynamic

  • Work-up:

    • Evaporate the acetone under reduced pressure (Rotavap).

    • The product usually precipitates from the remaining aqueous layer.

    • Filter and wash with water.[2]

Optimization & Troubleshooting Guide

The following logic flow helps resolve common synthetic issues specific to adamantane derivatives.

Optimization Start Analyze Reaction Outcome (TLC/LCMS) Issue1 Low Yield / Incomplete Reaction? Start->Issue1 Issue2 Product is Oily/Sticky? Start->Issue2 Issue3 Sublimation of SM? Start->Issue3 Sol1 Increase Temp to 120°C Check Steric Bulk Issue1->Sol1 Sol2 Recrystallize from MeCN or EtOH/H2O Issue2->Sol2 Sol3 Use Free Base Amine Reduce Headspace Issue3->Sol3

Caption: Decision tree for troubleshooting microwave synthesis of adamantane sulfonamides.

Critical Quality Attributes (CQAs):

  • Sublimation: Adamantane amine readily sublimes. If using a large vessel with little solvent, the amine may deposit on the upper cold walls. Tip: Use a vessel size where the liquid fills at least 30-50% of the volume.

  • Solubility: If the product does not precipitate in ice water (Method A), it may be too soluble in the pyridine/water mix. Fix: Extract with Ethyl Acetate, wash with Brine, dry over MgSO4, and evaporate.

Case Study Data: Anti-Dengue Hybrids

Reference: Joubert et al. (2018)

Comparison of Conventional vs. Microwave Synthesis for


-(adamantan-1-yl)-4-sulfamoylbenzamide derivatives.
ParameterConventional Heating (Reflux)Microwave Irradiation (Optimized)Improvement
Temperature 110°C (Toluene/Reflux)100°C (Closed Vessel)Comparable
Time 12 Hours10 Minutes 72x Faster
Yield 45%68–82% +37% Yield
Purification Column Chromatography often requiredPrecipitation + WashSimplified

Interpretation: The microwave method not only accelerates the reaction but significantly improves the impurity profile, often rendering column chromatography unnecessary.

References

  • Joubert, J., et al. (2018). "Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity." Molecules, 23(7), 1678.

  • Lakrout, S., et al. (2013). "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[3][4] RSC Advances, 3.

  • De Luca, L., & Giacomelli, G. (2008).[2][5] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Journal of Organic Chemistry, 73(10), 3967–3969.

  • Perlovich, G. L., et al. (2016). "Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes." Physical Chemistry Chemical Physics, 18.

Sources

Application Notes and Protocols for N-(1-adamantyl)-4-methylbenzenesulfonamide in Nav1.8 Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Pain Periphery with N-(1-adamantyl)-4-methylbenzenesulfonamide

Chronic pain is a debilitating condition with a significant unmet medical need, driving the search for novel, non-opioid analgesics.[1] The voltage-gated sodium channel Nav1.8 has emerged as a key therapeutic target due to its preferential expression in peripheral nociceptive neurons and its critical role in the generation and propagation of pain signals.[1][2][3] Unlike other sodium channel subtypes, Nav1.8 is largely responsible for the upstroke of the action potential in these sensory neurons and is implicated in both inflammatory and neuropathic pain states.[2][3]

This guide details the application of N-(1-adamantyl)-4-methylbenzenesulfonamide, a novel small molecule designed for the selective inhibition of Nav1.8. The compound's unique structure, featuring a rigid, lipophilic adamantane cage and a proven sulfonamide pharmacophore, presents a promising avenue for pain research and drug development. The adamantane moiety is a well-established privileged scaffold in medicinal chemistry, known to enhance metabolic stability and improve pharmacokinetic profiles by increasing lipophilicity.[4][5][6][7] The sulfonamide group is a versatile functional group present in a wide range of clinically approved drugs and is known to engage in key interactions with biological targets.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory activity of N-(1-adamantyl)-4-methylbenzenesulfonamide on the Nav1.8 channel, from in vitro characterization to in vivo validation in preclinical pain models.

Compound Profile: N-(1-adamantyl)-4-methylbenzenesulfonamide

PropertyValueRationale & Significance
IUPAC Name N-(1-adamantyl)-4-methylbenzenesulfonamide-
Molecular Formula C₁₇H₂₃NO₂S-
Molecular Weight 305.44 g/mol Influences diffusion and membrane permeability.
Structure The adamantane group provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity, while increasing lipophilicity to potentially improve cell permeability and metabolic stability.[4][5][6] The 4-methylbenzenesulfonamide moiety is a common pharmacophore in enzyme and ion channel inhibitors.
Proposed Mechanism State-dependent blockade of the Nav1.8 ion channel pore.By selectively binding to the inactivated state of the channel, which is more prevalent during periods of high-frequency neuronal firing characteristic of chronic pain, the compound can achieve targeted inhibition of pain signals with potentially fewer side effects on normal neuronal activity.
Solubility Soluble in DMSO; sparingly soluble in aqueous solutions.For in vitro assays, prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). For in vivo studies, appropriate vehicle formulation (e.g., with Tween 80, PEG400) is necessary to ensure bioavailability.

In Vitro Characterization: Electrophysiological Assessment of Nav1.8 Inhibition

The gold standard for characterizing ion channel modulators is the patch-clamp electrophysiology technique.[8] This method allows for the direct measurement of ion currents through the Nav1.8 channel in response to the compound, providing detailed information on its potency, selectivity, and mechanism of action.

Experimental Workflow: In Vitro Characterization

G cluster_0 Cell Line Preparation cluster_1 Patch-Clamp Electrophysiology cluster_2 Data Analysis cell_culture Culture HEK293 cells stably expressing human Nav1.8 induction Induce Nav1.8 expression (if using inducible system) cell_culture->induction harvesting Harvest and prepare single-cell suspension induction->harvesting patching Establish whole-cell patch-clamp configuration harvesting->patching baseline Record baseline Nav1.8 currents patching->baseline compound_app Perfuse with N-(1-adamantyl)-4-methylbenzenesulfonamide baseline->compound_app washout Washout compound and record recovery compound_app->washout ic50 Determine IC50 from concentration-response curve washout->ic50 state_dep Assess state-dependence of inhibition ic50->state_dep selectivity Test against other Nav subtypes (e.g., Nav1.5, Nav1.7) state_dep->selectivity caption Workflow for in vitro electrophysiological characterization.

Caption: Workflow for in vitro electrophysiological characterization.

Protocol 1: Whole-Cell Patch-Clamp on Heterologous Expression System

This protocol describes the assessment of N-(1-adamantyl)-4-methylbenzenesulfonamide on human Nav1.8 channels stably expressed in Human Embryonic Kidney (HEK293) cells.[9][10][11]

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human Nav1.8 alpha subunit and the beta2 subunit in DMEM/F12 medium supplemented with 10% FBS and appropriate selection antibiotics at 37°C and 5% CO₂.[9][11]
  • For inducible cell lines, add tetracycline (or another appropriate inducer) 24-48 hours prior to the experiment to induce Nav1.8 expression.[9][11]
  • On the day of the experiment, detach cells using a gentle, enzyme-free dissociation reagent to maintain cell health and channel integrity.
  • Resuspend cells in an extracellular recording solution and allow them to recover for at least 30 minutes before recording.

2. Electrophysiological Recording:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, add 300 nM tetrodotoxin (TTX) to block endogenous TTX-sensitive sodium channels.
  • Internal Solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. The use of Cesium Fluoride (CsF) helps to block potassium channels from the inside and enhances seal stability.
  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.[12]
  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell at a membrane potential of -100 mV.
  • Elicit Nav1.8 currents by applying a depolarizing voltage step to 0 mV for 20-50 ms every 10-15 seconds.[1]
  • Record stable baseline currents for at least 3 minutes.
  • Perfuse the recording chamber with increasing concentrations of N-(1-adamantyl)-4-methylbenzenesulfonamide (e.g., 1 nM to 30 µM) dissolved in the external solution.
  • Allow the effect of each concentration to reach a steady state before applying the next concentration.
  • Following the highest concentration, perfuse with the control external solution to assess the reversibility of inhibition (washout).

3. Data Analysis:

  • Measure the peak inward current amplitude at each concentration.
  • Normalize the current at each concentration to the baseline current.
  • Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).
Expected Results: Potency and State-Dependence
ParameterExemplary ValueSignificance
IC₅₀ (Resting State) 5.2 µMIndicates the potency of the compound on Nav1.8 channels in their resting conformation.
IC₅₀ (Inactivated State) 250 nMA lower IC₅₀ for the inactivated state suggests that the compound preferentially binds to and stabilizes this conformation, a hallmark of clinically useful Nav1.8 inhibitors. This state-dependent inhibition is crucial for selectively targeting hyperactive neurons in pain states.
Selectivity >50-fold vs. Nav1.5High selectivity against cardiac (Nav1.5) and central nervous system (Nav1.7) sodium channels is critical for a favorable safety profile, minimizing the risk of cardiac and CNS side effects.

In Vivo Validation: Preclinical Pain Models

To assess the analgesic potential of N-(1-adamantyl)-4-methylbenzenesulfonamide in a physiological context, in vivo models of inflammatory and neuropathic pain are employed.[2] These models allow for the evaluation of the compound's efficacy, duration of action, and therapeutic window.

Experimental Workflow: In Vivo Pain Models

G cluster_0 Pain Model Induction cluster_1 Compound Administration cluster_2 Behavioral Assessment cluster_3 Data Analysis model_cfa Inflammatory Pain: Complete Freund's Adjuvant (CFA) Injection model_cci Neuropathic Pain: Chronic Constriction Injury (CCI) formulation Prepare compound formulation in appropriate vehicle model_cci->formulation dosing Administer N-(1-adamantyl)-4-methylbenzenesulfonamide (e.g., i.p., p.o.) formulation->dosing controls Administer vehicle control and positive control (e.g., gabapentin) dosing->controls von_frey Mechanical Allodynia: Von Frey Test controls->von_frey hargreaves Thermal Hyperalgesia: Hargreaves Test paw_withdrawal Quantify paw withdrawal thresholds/latencies hargreaves->paw_withdrawal time_course Analyze time course of analgesic effect paw_withdrawal->time_course ed50 Determine ED50 from dose-response curve time_course->ed50 caption Workflow for in vivo evaluation of analgesic efficacy.

Caption: Workflow for in vivo evaluation of analgesic efficacy.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and well-validated model of neuropathic pain that mimics symptoms of chronic nerve compression in humans.[13][14]

1. Surgical Procedure:

  • Anesthetize adult male Sprague-Dawley rats.
  • Make a small incision at the mid-thigh level to expose the sciatic nerve.
  • Loosely ligate the nerve with four chromic gut sutures, spaced approximately 1 mm apart, until a slight constriction is observed.
  • Close the incision with sutures.
  • Allow the animals to recover for 7-14 days, during which time they will develop robust mechanical allodynia and thermal hyperalgesia.

2. Behavioral Testing:

  • Mechanical Allodynia (Von Frey Test):
  • Place the animals in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
  • Determine the 50% paw withdrawal threshold using the up-down method.
  • Establish a baseline threshold before compound administration.
  • Thermal Hyperalgesia (Hargreaves Test):
  • Place the animals in the same chambers on a glass surface.
  • Apply a radiant heat source to the plantar surface of the hind paw.
  • Measure the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
  • Establish a baseline latency before compound administration.

3. Compound Administration and Efficacy Measurement:

  • Administer N-(1-adamantyl)-4-methylbenzenesulfonamide via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses (e.g., 3, 10, 30 mg/kg).
  • Include a vehicle control group and a positive control group (e.g., gabapentin at 100 mg/kg).
  • Perform behavioral testing at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the analgesic effect.
  • The efficacy is measured as the percentage reversal of nerve injury-induced hypersensitivity.
Expected Results: In Vivo Efficacy
Pain ModalityEndpointExemplary ResultInterpretation
Neuropathic Pain (CCI Model) Reversal of Mechanical AllodyniaED₅₀ = 15 mg/kg (i.p.)Demonstrates that the compound effectively reduces pain behaviors associated with nerve injury at a specific dose.
Inflammatory Pain (CFA Model) Reversal of Thermal HyperalgesiaSignificant increase in paw withdrawal latency at 30 mg/kg compared to vehicle.Suggests the compound is also effective in mitigating pain arising from inflammation.
Pharmacokinetics Oral BioavailabilityF = 35%A reasonable oral bioavailability indicates the potential for oral administration in a clinical setting.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of N-(1-adamantyl)-4-methylbenzenesulfonamide as a novel Nav1.8 inhibitor. The unique combination of an adamantane scaffold with a sulfonamide pharmacophore offers a compelling strategy for achieving potent and selective inhibition of this key pain target. Successful demonstration of efficacy in these assays would position this compound as a promising candidate for further development as a non-opioid analgesic.

Future studies should focus on comprehensive safety pharmacology, including cardiovascular and central nervous system profiling, as well as detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies to fully characterize its drug-like properties.

References

  • Dane, C., Cumbers, G. A., Allen, B., Montgomery, A. P., Danon, J. J., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Dane, C., Cumbers, G. A., Allen, B., Montgomery, A. P., Danon, J. J., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Applied Pharmaceutical Science, 12(5), 104-113. [Link]

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  • Li, Y., et al. (2023). In Vivo Assessment of Peripheral and Spinal Neuronal Activity in the PSNL Model: Insights into Neuropathic Pain Mechanisms. MDPI. [Link]

  • Biocompare. (n.d.). Nav1.8/β2 - HEK293 Recombinant Cell Line from BPS Bioscience, Inc. Biocompare.com. [Link]

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  • PatSnap Synapse. (2025, May 27). What in vivo models are used for pain studies? Patsnap Synapse. [Link]

  • Wouters, J., & Ooms, F. (2003). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current Medicinal Chemistry, 10(23), 2535-2545. [Link]

  • Spilovska, K., Zidek, J., & Holubova, K. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Drug Targets, 17(11), 1249-1264. [Link]

  • Choi, J. S., et al. (2018). A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line. Molecules and Cells, 41(4), 311-319. [Link]

  • Choi, J. S., et al. (2018). A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line. Molecules and Cells, 41(4), 311-319. [Link]

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  • Cole, M. O., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21334-21342. [Link]

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Application Notes and Protocols for Docking Studies of N-(1-adamantyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of N-(1-adamantyl)-4-methylbenzenesulfonamide. This compound, integrating the lipophilic and rigid adamantane scaffold with the versatile sulfonamide functional group, presents a compelling candidate for investigation against a range of therapeutic targets. These application notes will delve into the scientific rationale for target selection, provide detailed, step-by-step protocols for in silico docking, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry principles to ensure scientific rigor and reproducibility.

Introduction: The Rationale of a Bifunctional Scaffold

The unique chemical architecture of N-(1-adamantyl)-4-methylbenzenesulfonamide, featuring a bulky, three-dimensional adamantyl group and a sulfonamide moiety, suggests a promising profile for targeted therapeutic intervention. The adamantane cage is a well-established pharmacophore known to enhance lipophilicity, metabolic stability, and binding affinity by providing a rigid and defined orientation for interaction with protein targets.[1][2][3] Its incorporation into drug candidates has led to treatments for a variety of diseases, including viral infections and neurodegenerative disorders.[2][3]

The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse mechanisms of action, including antibacterial, diuretic, anticonvulsant, and anticancer agents.[4][5] The combination of these two moieties in a single molecule creates a bifunctional scaffold with the potential to interact with a variety of protein targets. This guide will focus on a selection of promising targets based on the known pharmacology of adamantane and sulfonamide derivatives.

Potential Protein Targets for N-(1-adamantyl)-4-methylbenzenesulfonamide

Based on existing literature, several protein families emerge as high-priority targets for docking studies with N-(1-adamantyl)-4-methylbenzenesulfonamide.

  • Dengue Virus NS2B/NS3 Protease: The adamantane derivative amantadine has shown anti-dengue virus activity, and benzsulfonamide derivatives have been identified as inhibitors of the DENV NS2B/NS3 protease.[6][7] This makes the protease a compelling target for this hybrid molecule.

  • Kelch-like ECH-associated protein 1 (Keap1): The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response, and its modulation is a target for treating diseases involving oxidative stress, such as cancer and inflammatory conditions.[1][8][9] A 4-methylbenzenesulfonamide derivative has been shown to induce ferroptosis in tumor cells by targeting this pathway.[10]

  • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[8][11] Inhibition of specific CA isoforms, such as CA IX, is a validated strategy in cancer therapy.[12][13]

  • 11-β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of cortisone to active cortisol and is a target for the treatment of metabolic syndrome and type 2 diabetes.[14][15] Adamantane sulfone and sulfonamide derivatives have been identified as potent inhibitors of 11β-HSD1.[16]

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

This section provides a detailed protocol for performing molecular docking of N-(1-adamantyl)-4-methylbenzenesulfonamide with a chosen protein target using the widely adopted software AutoDock Vina. The workflow is visualized in the diagram below.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Grid Box Generation (Defining the Search Space) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB Download, Cleaning, Protonation) Protein_Prep->Grid_Box Docking_Run Running AutoDock Vina (Ligand-Protein Docking) Grid_Box->Docking_Run Pose_Analysis Pose & Score Analysis (Binding Affinity, Conformations) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis

Caption: Molecular docking workflow from preparation to analysis.

Software and Resource Requirements
Software/ResourcePurposeURL
RCSB Protein Data Bank Source for 3D protein structures.[3][6][Link]
PubChem or ChemDraw Source for 2D structure of the ligand.[Link]
AutoDock Tools (ADT) Preparation of protein and ligand files for docking.[5][Link]
AutoDock Vina Molecular docking program.[5][Link]
PyMOL or Discovery Studio Visualization and analysis of docking results.[2][17][Link]
Protocol: Ligand Preparation
  • Obtain Ligand Structure: Draw the 2D structure of N-(1-adamantyl)-4-methylbenzenesulfonamide using chemical drawing software like ChemDraw or obtain the SDF file from a database like PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done within many chemical drawing programs or specialized software.

  • File Format Conversion: Save the 3D structure in a PDB file format.

  • Preparation for AutoDock:

    • Open the ligand PDB file in AutoDock Tools (ADT).

    • Detect the root and define the rotatable bonds. The adamantane cage should be treated as a rigid fragment.

    • Save the prepared ligand in the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.[7]

Protocol: Protein Preparation
  • Download Protein Structure: Download the crystal structure of the target protein in PDB format from the RCSB Protein Data Bank.[3][6] It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand to validate the docking protocol.

    • Example PDB IDs:

      • Dengue Virus NS2B/NS3 Protease: 2FOM[10][18], 3L6P[19]

      • Keap1: 2FLU[20]

      • Carbonic Anhydrase IX: PDB structures are available, and homology models have also been used.[12]

      • 11β-HSD1: 2ILT[14]

  • Protein Cleaning:

    • Open the PDB file in a molecular visualization tool like PyMOL or ADT.

    • Remove all water molecules, co-solvents, and any co-crystallized ligands from the structure.

    • If the protein is a multimer, retain only the chain that contains the active site of interest.

  • Protonation and Repair:

    • Add polar hydrogens to the protein structure. This is a critical step for accurate hydrogen bond prediction.

    • Check for and repair any missing atoms or residues.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein in the PDBQT format using ADT.[7]

Protocol: Docking Simulation
  • Grid Box Generation:

    • In ADT, define the search space for the docking simulation by creating a grid box.

    • The grid box should encompass the entire binding site of the protein. If a co-crystallized ligand was present, center the grid box on its location.

    • The size of the grid box should be large enough to allow for the ligand to rotate and translate freely but not excessively large to avoid unnecessary computational time.[5]

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters.[21]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[21]

Results, Analysis, and Interpretation

Binding Affinity and Pose Analysis

AutoDock Vina will generate a set of binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[21] The lower (more negative) the binding affinity, the more favorable the predicted binding.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.50.000
2-9.21.254
3-8.92.031
.........
  • Interpretation: The top-ranked pose with the lowest binding energy represents the most likely binding mode. It is important to analyze the top few poses to understand the conformational flexibility of the ligand in the binding site.

Visualization of Molecular Interactions

The predicted binding poses should be visualized in the context of the protein's binding site using software like PyMOL or Discovery Studio.[2][17] This allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex.

molecular_interactions cluster_ligand N-(1-adamantyl)-4-methylbenzenesulfonamide cluster_protein Protein Binding Pocket Adamantyl Adamantyl Group Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val, Ile) Adamantyl->Hydrophobic_Pocket van der Waals Sulfonamide Sulfonamide Group H_Bond_Donor H-Bond Donor (e.g., Ser, Thr, Asn) Sulfonamide->H_Bond_Donor H-Bond H_Bond_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Sulfonamide->H_Bond_Acceptor H-Bond Toluene Toluene Group Pi_Stacking Aromatic Residue (e.g., Phe, Tyr, Trp) Toluene->Pi_Stacking π-π Stacking

Caption: Key molecular interactions between the ligand and protein target.

  • Hydrogen Bonds: Identify hydrogen bonds between the sulfonamide group and polar residues in the binding site. These are crucial for specificity and high-affinity binding.

  • Hydrophobic Interactions: The adamantyl group is expected to occupy a hydrophobic pocket, forming favorable van der Waals interactions with nonpolar residues.

  • π-Interactions: The 4-methylbenzene (toluene) ring may engage in π-π stacking or π-cation interactions with aromatic residues in the binding site.

Conclusion and Future Directions

Molecular docking provides a powerful computational tool for generating hypotheses about the binding of N-(1-adamantyl)-4-methylbenzenesulfonamide to various protein targets. The protocols outlined in this guide offer a robust framework for conducting these in silico experiments. The results of these studies, including predicted binding affinities and interaction patterns, can guide the selection of the most promising protein targets for further experimental validation through in vitro binding assays and functional studies. Furthermore, the structural insights gained from docking can inform the rational design of novel derivatives with improved potency and selectivity.

References

  • The Role of Adamantane Derivatives in Modern Drug Discovery. [Online].
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  • Crystal Structure of Dengue Virus 1 NS2B/NS3 protease. (2010, March 02). RCSB PDB. [Online]. Available: [Link]

  • A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. [Online]. Available: [Link]

  • Sulfonamides | Definition, Drug list & Examples - Lesson. Study.com. [Online].
  • Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. (2023, March 06). PMC. [Online]. Available: [Link]

  • Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList. (2022, December 29). [Online]. Available: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Online]. Available: [Link]

  • Molecular Modeling Studies of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors through Receptor-Based 3D-QSAR and Molecular Dynamics Simulations. (2016, September 19). MDPI. [Online]. Available: [Link]

  • The young person's guide to the PDB. (2016). PMC. [Online]. Available: [Link]

  • Ligand docking and binding site with PyMOL and Autodock/Vina. ResearchGate. [Online]. Available: [Link]

  • Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. (2022, September 21). [Online]. Available: [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Online]. Available: [Link]

  • Inhibition of 11β-HSD by Natural Phytochemicals: Pharmacokinetic and Molecular Docking-Based Insights. (2025, September 16). ResearchGate. [Online]. Available: [Link]

  • 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. PMC. [Online]. Available: [Link]

  • Discovery of Keap1−Nrf2 small−molecule inhibitors from phytochemicals based on molecular docking. (2019, August 11). PMC. [Online]. Available: [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025, August 30). MDPI. [Online]. Available: [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. SciSpace. [Online]. Available: [Link]

  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. [Online]. Available: [Link]

  • Discovery of New Antioxidant Molecules Enhancing the Nrf2-Mediated Pathway: Docking Studies and Biological Evaluation. (2026, February 15). MDPI. [Online]. Available: [Link]

  • In-silico Investigation of Potential Inhibitors of 11-β-Hydroxysteroid Dehydrogenase. (2023, September 04). [Online]. Available: [Link]

  • Crystal structure of NS2B-NS3pro complex (PDB: 2FOM) highlighting the... ResearchGate. [Online]. Available: [Link]

  • Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening. (2014, January 18). [Online]. Available: [Link]

  • Analysis of Human Carbonic Anhydrase II: Docking Reliability and Receptor-Based 3D-QSAR Study. (2007, February 13). ACS Publications. [Online]. Available: [Link]

  • Discovery of Carbonic Anhydrase Inhibitors through Molecular Docking as Novel Anticancer Agents. (2020, November 20). [Online]. Available: [Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PMC. [Online]. Available: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). [Online]. Available: [Link]

  • Allosteric Inhibition of the NS2B-NS3 Protease from Dengue Virus. (2013, November 27). RCSB PDB. [Online]. Available: [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes. [Online]. Available: [Link]

  • Quantum chemical studies and pharmacophore modeling for designing novel keap1 antagonists that enhance nrf2 mediated neuroprotec. ChemRxiv. [Online]. Available: [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PMC. [Online]. Available: [Link]

  • DockingPie: a consensus docking plugin for PyMOL. (2022, September 15). Bioinformatics. [Online]. Available: [Link]

  • Dengue 2 Virus NS2B-NS3 protease fusion protein with crystal epitope mutation K174Q. (2025, October 30). NCBI. [Online]. Available: [Link]

  • Worldwide Protein Data Bank. wwPDB. [Online]. Available: [Link]

  • RCSB Protein Data Bank: visualizing groups of experimentally determined PDB structures alongside computed structure models of proteins. Frontiers. [Online]. Available: [Link]

  • Molecular docking: A powerful approach for structure-based drug discovery. PMC. [Online]. Available: [Link]

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  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. (2021, October 05). PubMed. [Online]. Available: [Link]

  • Intro to PDB (Protein Data Bank) crystal structure entries & crystal contents & terms. (2021, July 17). YouTube. [Online]. Available: [Link]

  • Docking and scoring. Schrödinger. [Online]. Available: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 07). YouTube. [Online]. Available: [Link]

  • Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. (2016, January 22). PMC. [Online]. Available: [Link]

  • Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors. (2007, January 15). PubMed. [Online]. Available: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-(1-Adamantyl)-4-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis of N-(1-adamantyl)-4-methylbenzenesulfonamide.

Directly coupling 1-adamantylamine with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) is notoriously difficult. The extreme steric bulk of the adamantyl group severely retards the reaction kinetics, often resulting in dismal yields dominated by side reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to overcome these kinetic and steric barriers.

Mechanistic Workflow & Troubleshooting Logic

Before altering your reaction conditions, it is critical to understand the logical pathways of failure and success. The diagram below illustrates the kinetic competition that dictates your reaction yield.

Workflow A 1-Adamantylamine + TsCl B Standard Conditions (TEA, DCM, RT) A->B C Low Yield (<30%) Hydrolysis & Steric Clash B->C D Optimized Conditions (DMAP, Pyridine/DCM, Reflux) C->D Kinetic Intervention F Alternative Route 1. TsS(O)Cl 2. mCPBA Oxidation C->F Steric Bypass E High Yield (>80%) N-(1-adamantyl)tosylamide D->E F->E

Fig 1. Troubleshooting workflow for N-(1-adamantyl)tosylamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield stuck below 30% despite using standard conditions (TEA/DCM at room temperature)? A1: The primary issue is the extreme steric bulk of the tertiary α-carbon in 1-adamantylamine. This steric hindrance drastically increases the activation energy required for the amine to attack the electrophilic sulfur of TsCl. Because the desired amidation is kinetically slow, trace moisture in the solvent or atmosphere outcompetes the amine, leading to the rapid hydrolysis of TsCl into p-toluenesulfonic acid.

Q2: How can I overcome this steric barrier kinetically? A2: You must intervene with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) . DMAP is highly nucleophilic and unhindered; it rapidly attacks TsCl to form an N-tosylpyridinium intermediate. This intermediate is far more electrophilic than TsCl itself , lowering the activation energy barrier for the sluggish 1-adamantylamine. Additionally, conducting the reaction at elevated temperatures (e.g., 60 °C in pyridine) provides the necessary thermal energy to force the collision.

DMAP_Cycle A Tosyl Chloride (TsCl) C N-Tosylpyridinium Salt (Highly Electrophilic) A->C DMAP attack B DMAP Catalyst B->C E N-(1-Adamantyl)tosylamide + Regenerated DMAP C->E Amine attack D 1-Adamantylamine (Bulky Nucleophile) D->E E->B Catalyst recycling

Fig 2. DMAP-catalyzed sulfonylation bypassing the steric barrier of TsCl.

Q3: What if direct coupling still fails or yields are unacceptable for scale-up? A3: If direct sulfonylation fails, you can employ a "steric bypass" strategy by synthesizing the sulfinamide first. Sulfinyl chlorides (e.g., p-toluenesulfinyl chloride) lack one oxygen atom compared to sulfonyl chlorides, significantly reducing the steric clash in the transition state. You can couple 1-adamantylamine with the sulfinyl chloride to form a sulfinamide, which is then cleanly oxidized to the desired sulfonamide using m-CPBA .

Q4: How do I manage impurities like p-toluenesulfonic acid and unreacted amine during workup? A4: p-Toluenesulfonic acid is highly water-soluble and can be removed by washing the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Unreacted 1-adamantylamine can be purged by washing with a mild acidic solution (e.g., 1M HCl or 5% KHSO₄), which protonates the amine and pulls it into the aqueous phase. The neutral product remains in the organic layer.

Quantitative Yield Comparison

The table below summarizes the expected outcomes when applying different kinetic and steric interventions to this specific synthesis.

Reaction ConditionReagents / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)
Standard Amidation TEA (2.0 eq)DCM2524< 30%
Catalytic DMAP TEA (2.0 eq), DMAP (0.1 eq)DCM40 (Reflux)2455 - 65%
Pyridine / DMAP Pyridine (Solvent), DMAP (0.2 eq)Pyridine601682 - 88%
Sulfinyl Bypass Route 1. TEA 2. m-CPBADCM254 + 285 - 90% (Over 2 steps)

Self-Validating Experimental Protocols

Protocol A: Direct Coupling via DMAP Catalysis

Use this protocol as the primary optimized route for standard laboratory scale.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-adamantylamine (1.0 eq) and DMAP (0.2 eq) in anhydrous Pyridine (0.2 M concentration). Causality: Pyridine acts as both the bulk base to neutralize HCl and the solvent, maximizing the stabilization of the reactive intermediates.

  • Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Tosyl Chloride (1.5 eq) portion-wise over 15 minutes. Causality: Slow addition at 0 °C prevents thermal spikes that accelerate TsCl hydrolysis.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60 °C for 16 hours.

  • Validation Checkpoint 1: Perform TLC analysis (Hexane/EtOAc 3:1). Stain with Ninhydrin. The complete disappearance of the ninhydrin-positive baseline spot (1-adamantylamine) confirms reaction completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with 1M HCl (3x to remove pyridine and unreacted amine), saturated NaHCO₃ (2x to remove sulfonic acid), and brine.

  • Purification & Final Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol. Validate the product via ¹H NMR: look for the characteristic adamantyl multiplet at 1.50–2.10 ppm and the tosyl methyl singlet at ~2.4 ppm.

Protocol B: Two-Step Sulfinamide-Oxidation Route

Deploy this protocol if Protocol A fails due to specific substrate modifications or when scaling up requires room-temperature conditions.

  • Sulfinamide Formation: Dissolve 1-adamantylamine (1.0 eq) and Triethylamine (2.0 eq) in anhydrous DCM at 0 °C. Add p-toluenesulfinyl chloride (1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Intermediate Workup: Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude N-(1-adamantyl)-4-methylbenzenesulfinamide.

  • Validation Checkpoint 1: The sulfinamide intermediate will show a distinct shift in TLC retention factor compared to the starting amine. LC-MS will show the [M+H]⁺ mass corresponding to the sulfinamide.

  • Oxidation: Dissolve the crude intermediate in DCM and cool to 0 °C. Add m-CPBA (1.5 eq) portion-wise. Stir at room temperature for 2 hours. Causality: m-CPBA selectively oxidizes the sulfur(IV) to sulfur(VI) without affecting the robust adamantyl framework.

  • Final Workup & Validation: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with saturated NaHCO₃, dry, and concentrate. Successful oxidation is confirmed by LC-MS showing an [M+H]⁺ mass shift of exactly +16 Da from the intermediate.

References

  • Troubleshooting low reactivity of sterically hindered amines. Benchchem. 1 [1]

  • Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase. RSC Medicinal Chemistry / PMC. 2 [2]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis.3 [3]

Sources

Technical Support Center: Optimizing Adamantane Amine and Sulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. The coupling of adamantane amines (e.g., 1-adamantylamine or amantadine) with sulfonyl chlorides to form adamantyl sulfonamides is a notoriously challenging transformation. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles of this reaction, providing you with field-proven troubleshooting strategies, optimized protocols, and mechanistic insights.

Mechanistic Overview & Causality

The primary challenge in synthesizing adamantyl sulfonamides lies in the extreme steric hindrance of the tricyclic adamantane cage. The bulky nature of the 1-adamantyl group severely restricts the trajectory of the amine nitrogen as it attempts a nucleophilic attack on the electrophilic sulfur center.

Because this amidation is kinetically slow, a competing side reaction—hydrolysis of the sulfonyl chloride —often outpaces the desired coupling if even trace amounts of moisture are present. To achieve high yields, researchers must manipulate the reaction conditions to either accelerate the nucleophilic attack (via catalysis or thermal energy) or eliminate the possibility of hydrolytic degradation.

Troubleshooting FAQs

Q1: My coupling reaction stalls at 30% conversion, and I observe a lot of unreacted adamantane amine. How can I drive this to completion? A1: The reaction is likely stalling because the sulfonyl chloride is being consumed by trace water, converting it into an unreactive sulfonic acid. To overcome the kinetic barrier of the bulky adamantyl group, you must use a nucleophilic catalyst. Switching your base to Pyridine (often used as both base and co-solvent with chloroform) forms a highly reactive sulfonylpyridinium intermediate. This intermediate is far more electrophilic than the parent chloride, facilitating attack by the hindered adamantane amine over 48 hours1[1].

Q2: I cannot afford long reaction times (48+ hours). Is there a rapid method for this synthesis? A2: Yes. You can overcome the steric activation energy barrier using microwave irradiation. Dissolving the adamantane amine and sulfonyl chloride in a 1:1 mixture of THF:DMF with Triethylamine (TEA) and heating it via microwave at 200 °C for exactly 10 minutes forces the reaction to completion, bypassing the slow kinetics observed at room temperature2[2].

Q3: Even with dry solvents, my sulfonyl chlorides degrade. Are there alternative electrophiles? A3: If your specific sulfonyl chloride is highly hydrolytically unstable, consider transitioning to Sulfur-Fluoride Exchange (SuFEx) chemistry . Sulfonyl fluorides are incredibly stable to hydrolysis but react efficiently with amines under specific catalytic conditions. This method has been successfully used for the multidecagram-scale synthesis of amantadine derivatives, requiring only 0.02 mol % of catalyst3[3].

Q4: How do I separate the highly lipophilic adamantyl sulfonamide from unreacted adamantane amine? A4: Because both compounds are highly non-polar, standard silica gel chromatography often results in co-elution. Exploit their acid-base properties instead. Adamantane amine is basic; the resulting sulfonamide is neutral (or weakly acidic). During the aqueous workup, wash the organic layer vigorously with 1M HCl. This protonates the unreacted amine, pulling it into the aqueous layer and leaving the pure sulfonamide in the organic phase.

Quantitative Optimization Data

The following table synthesizes the expected outcomes based on various solvent and base combinations to help you select the optimal conditions for your specific substrate.

Reaction ConditionBase & EquivalentsSolvent SystemTemp / TimeTypical YieldMechanistic Advantage
Standard Batch DIPEA (2.0 eq)Anhydrous DCM0 °C to RT (24h)50 - 65%Mild conditions; best for highly reactive, stable sulfonyl chlorides.
Nucleophilic Catalysis Pyridine (Excess)Chloroform (CHCl₃)RT (48h)75 - 85%Pyridine forms a highly reactive sulfonylpyridinium salt, overcoming steric bulk[1].
Microwave-Assisted TEA (3.6 eq)THF:DMF (1:1)200 °C (10 min)80 - 90%Massive thermal energy rapidly overcomes the kinetic barrier of the adamantyl cage[2].
SuFEx Chemistry DBU / BEMP (Cat.)Acetonitrile (MeCN)RT (10-40 min)> 90%Uses sulfonyl fluorides; entirely eliminates the hydrolytic degradation pathway[3].

Self-Validating Experimental Protocol

This protocol utilizes the Pyridine/Chloroform method, which balances high yield with standard laboratory equipment availability. Every step includes a self-validation checkpoint to ensure scientific integrity.

Step 1: Reagent Preparation & Assembly

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Validation Checkpoint: Ensure solvents are drawn from a solvent purification system or freshly opened sure-seal bottles. Karl Fischer titration should indicate <50 ppm water.

Step 2: Dissolution

  • Add 1-adamantylamine (1.0 equivalent, e.g., 5.0 mmol) to the flask.

  • Add anhydrous Chloroform (15 mL) and Pyridine (3.0 equivalents, 15.0 mmol). Stir until completely homogeneous.

  • Validation Checkpoint: Complete dissolution confirms sufficient solvent volume; adamantane derivatives can occasionally exhibit poor solubility in pure DCM, making Chloroform preferable.

Step 3: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve the sulfonyl chloride (1.2 equivalents, 6.0 mmol) in 5 mL of anhydrous Chloroform. Add this solution dropwise over 15 minutes.

  • Validation Checkpoint: The reaction should turn slightly yellow. If excessive fuming or a sudden temperature spike occurs, bulk moisture has compromised the reaction.

Step 4: Reaction & Monitoring

  • Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 48 hours.

  • Validation Checkpoint: Analyze via LCMS. The chromatogram must show the disappearance of the adamantylamine mass (m/z ~152 [M+H]+) and the emergence of the target sulfonamide mass.

Step 5: Acid-Base Workup

  • Dilute the reaction mixture with an additional 20 mL of Chloroform.

  • Transfer to a separatory funnel and wash sequentially with 1M HCl (3 × 20 mL) to remove Pyridine and unreacted adamantylamine.

  • Validation Checkpoint: Check the pH of the aqueous layer; it must be ~pH 2 to ensure complete protonation and removal of the amines.

  • Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure adamantyl sulfonamide.

Decision Workflow Diagram

Use the following logic tree to troubleshoot and optimize your coupling reactions dynamically.

G N1 Start: Adamantane Amine + Sulfonyl Chloride N2 Are reagents & solvents strictly anhydrous? N1->N2 N3 Dry over molecular sieves or switch to SuFEx chemistry N2->N3 No N4 Select Base & Solvent (Pyridine/CHCl3 or DIPEA/DCM) N2->N4 Yes N3->N4 N5 Dropwise addition at 0°C Stir 24-48h at RT N4->N5 N6 LCMS Conversion >90%? N5->N6 N7 Apply Microwave Heating (200°C, 10 min, THF:DMF) N6->N7 No N8 Aqueous Workup (1M HCl wash for purity) N6->N8 Yes N7->N5 Re-evaluate

Workflow for optimizing adamantane amine and sulfonyl chloride coupling.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking Source: MDPI URL
  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Source: ACS Organic Letters URL

Sources

Side reactions in the synthesis of N-adamantyl sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize N-adamantyl sulfonamides. While sulfonamide coupling is typically a straightforward click-style reaction, introducing the 1-adamantyl or 2-adamantyl group fundamentally alters the reaction kinetics.

The extreme steric bulk of the adamantyl cage severely retards the rate of nucleophilic attack by the amine. This kinetic bottleneck provides ample opportunity for competing side reactions—such as sulfonyl chloride hydrolysis and bis-sulfonylation—to dominate the reaction profile. This guide provides mechanistic troubleshooting and self-validating protocols to help you optimize your yields and eliminate impurities.

Mechanistic Overview: The Kinetic Competition

To troubleshoot effectively, we must first understand the causality behind the side reactions. The synthesis is a race between the desired amidation and undesired side pathways.

ReactionPathways SM1 1-Adamantylamine + Sulfonyl Chloride Desired N-Adamantyl Sulfonamide (Desired Product) SM1->Desired Base, Dry Solvent (Slow due to sterics) Side1 Sulfonic Acid (Hydrolysis) SM1->Side1 Trace H2O (Fast competition) Side2 N,N-Bis-sulfonamide (Over-reaction) Desired->Side2 Excess RSO2Cl, Strong Base

Caption: Competing reaction pathways in the synthesis of N-adamantyl sulfonamides.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30% conversion, and I isolate a large amount of sulfonic acid. How do I prevent sulfonyl chloride hydrolysis? Causality & Solution: The primary cause is the kinetic competition between the sterically hindered adamantylamine and trace moisture. Sulfonyl chlorides are highly moisture-sensitive[1]. Because the desired nucleophilic attack by the bulky adamantylamine is slow, even parts-per-million (ppm) levels of water in the solvent will rapidly hydrolyze the sulfonyl chloride into the unreactive sulfonic acid.

  • Reagent Integrity: Check your sulfonyl chloride. If the starting material appears sticky or smells strongly of acid, it may have already hydrolyzed to the sulfonic acid[1]. Recrystallize it from dry hexane/chloroform prior to use.

  • Catalytic Acceleration: Introduce 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq). DMAP forms a highly electrophilic sulfonylpyridinium intermediate. This intermediate is far more reactive and less sterically demanding for the adamantylamine to attack, effectively accelerating the desired pathway over hydrolysis.

Q2: LC-MS analysis shows a mass corresponding to the N,N-bis-sulfonylated product. How is this forming with such a bulky amine? Causality & Solution: While primary amines typically form mono-sulfonamides, they can undergo bis-sulfonylation (persulfonylation) to form sulfonimides if excess sulfonyl chloride and strong bases are present[2]. Despite the steric bulk of the adamantyl group, the initial N-adamantyl sulfonamide product is relatively acidic. In the presence of strong bases (like Cs₂CO₃ or excess NaH) or prolonged heating, it deprotonates to form a sulfonamide anion, which can attack a second equivalent of sulfonyl chloride.

  • Stoichiometric Control: Strictly limit the sulfonyl chloride to 1.0 - 1.05 equivalents.

  • Base Selection: Use a milder, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or pyridine[3] rather than strong inorganic bases. Pyridine is particularly effective as it acts as both an acid scavenger and a nucleophilic catalyst.

Q3: I am observing the formation of a sulfonate ester side product. Where is the alcohol coming from? Causality & Solution: Sulfonyl chlorides react violently with alcohols[1]. If you are using chloroform or dichloromethane (DCM) stabilized with ethanol, the trace ethanol will easily outcompete the bulky adamantylamine, forming an ethyl sulfonate ester.

  • Solvent Purity: Ensure your halogenated solvents are amylene-stabilized or specifically distilled to be alcohol-free prior to the reaction.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different solvent and base combinations shift the product distribution away from the desired N-adamantyl sulfonamide.

SolventBaseEquivalents of RSO₂ClPrimary Observation / Product Distribution
DCM (Wet)TEA (1.5 eq)1.1 eq<30% Product, >60% Sulfonic Acid (Hydrolysis)
DCM (Anhydrous)TEA (3.0 eq)2.5 eq40% Product, 50% N,N-Bis-sulfonamide
CHCl₃ (EtOH stabilized)DIPEA (2.0 eq)1.1 eq60% Product, 30% Ethyl Sulfonate Ester
Pyridine (Anhydrous)Pyridine (Solvent)1.1 eq>85% Product, <5% Side Products
DCM (Anhydrous)DIPEA (2.0 eq) + DMAP (0.1 eq)1.05 eq>90% Product, Trace Side Products

Standardized Experimental Protocol: Synthesis of N-(1-Adamantyl)arylsulfonamides

This protocol is designed as a self-validating system [4]. Each step includes a verification check to ensure the integrity of the reaction before proceeding.

Step 1: Reagent Verification & Setup

  • Action: Inspect the sulfonyl chloride for a free-flowing powder consistency.

  • Validation: Sticky textures indicate premature hydrolysis. Do not proceed without recrystallization.

  • Action: Dissolve 1-adamantylamine (1.0 eq) and DIPEA (2.0 eq) in anhydrous, alcohol-free DCM under an inert atmosphere (N₂/Ar).

Step 2: Electrophilic Addition

  • Action: Cool the reaction flask to 0 °C using an ice bath. Add the sulfonyl chloride (1.05 eq) dropwise as a solution in anhydrous DCM.

  • Validation: The reaction should turn slightly yellow but remain clear. Immediate heavy white precipitation indicates rapid hydrolysis (formation of insoluble amine hydrochloride salts without product formation).

Step 3: Reaction Monitoring

  • Action: Remove the ice bath, warm to room temperature, and stir for 4–12 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc). The bulky adamantyl product will run significantly higher (higher Rf) than the highly polar starting amine.

Step 4: Quench & Workup

  • Action: Dilute the reaction with additional DCM. Wash sequentially with 1N HCl (to remove unreacted amine and base), saturated NaHCO₃ (to remove sulfonic acid side products), and brine.

  • Validation: The final organic wash must be with anhydrous DCM to ensure complete phase separation and prevent emulsions caused by polar impurities[1].

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (e.g., from EtOH/Water) or flash chromatography.

Workflow Step1 1. Preparation Dry DCM, Amine, Base Step2 2. Cooling Chill to 0°C Step1->Step2 Step3 3. Addition Dropwise Sulfonyl Chloride Step2->Step3 Step4 4. Reaction Warm to RT, Stir 4-12h Step3->Step4 Step5 5. Quench & Wash 1N HCl, NaHCO3, Brine Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Caption: Step-by-step workflow for the optimized synthesis of N-adamantyl sulfonamides.

References

  • RSC Advances. (2014). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of amines. Retrieved from [Link]

  • RSC Publishing. (2025). Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase. Retrieved from [Link]

  • MDPI. (2022). N-[1,3-Dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulphonamides as Novel Selective Human Cannabinoid Type 2 Receptor Ligands. Retrieved from [Link]

Sources

How to increase the purity of synthesized N-(1-adamantyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals struggling with the purification of sterically hindered sulfonamides.

Synthesizing N-(1-adamantyl)-4-methylbenzenesulfonamide (N-tosyl amantadine) involves the nucleophilic attack of the bulky 1-adamantylamine on p-toluenesulfonyl chloride (TsCl). While the reaction is conceptually straightforward, the steric bulk of the adamantyl group often necessitates an excess of reactive electrophiles, leading to complex downstream purification.

This guide abandons generic advice in favor of mechanistic causality, ensuring every protocol you run acts as a self-validating system .

Workflow Architecture

G Start 1-Adamantylamine + TsCl (DCM, TEA, 0°C to RT) Crude Crude Reaction Mixture (Product, TsCl, TsOH, Amine) Start->Crude Quench Aqueous Quench (NaHCO3) Hydrolyzes excess TsCl Crude->Quench AcidWash Acidic Wash (1M HCl) Removes unreacted Amine Quench->AcidWash BaseWash Basic Wash (1M NaOH) Removes TsOH AcidWash->BaseWash Recryst Recrystallization (EtOH/H2O or EtOAc/Hexanes) BaseWash->Recryst Pure Pure N-(1-adamantyl)- 4-methylbenzenesulfonamide Recryst->Pure

Workflow for the synthesis and purification of N-(1-adamantyl)-4-methylbenzenesulfonamide.

Diagnostic Q&A: Troubleshooting Impurities

Q1: My crude NMR shows significant contamination with unreacted p-toluenesulfonyl chloride (TsCl). How can I selectively remove it without degrading my sulfonamide product?

The Causality: TsCl is typically used in a 1.2 to 1.5 molar excess to drive the reaction of the sterically hindered 1-adamantylamine to completion . Because TsCl is highly soluble in organic solvents like dichloromethane (DCM), it co-extracts with the target sulfonamide during standard liquid-liquid extraction . The Self-Validating System: Monitor the disappearance of the TsCl spot via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). TsCl has a high Rf value in ethyl acetate/hexanes. Do not proceed to extraction until the TsCl spot is either gone or deliberately quenched. The Solution:

  • Aqueous Amine Quench: Add a highly polar primary amine scavenger (e.g., ethanolamine) to the reaction mixture 30 minutes before workup. This converts excess TsCl into a highly polar sulfonamide that washes out in the aqueous layer.

  • Cellulosic Scavenging: A proven green chemistry approach involves adding cellulosic materials (like standard filter paper) to the reaction and sonicating. The cellulose hydroxyl groups covalently trap the TsCl, allowing the impurity to be removed via simple mechanical filtration .

Q2: During the aqueous workup, how do I ensure the complete removal of both unreacted 1-adamantylamine and the p-toluenesulfonic acid (TsOH) byproduct?

The Causality: 1-Adamantylamine is a bulky, highly lipophilic amine that will remain in the organic layer if not fully protonated. Conversely, TsOH (the hydrolysis product of TsCl) is a strong acid that must be fully deprotonated to partition cleanly into the aqueous phase. The Self-Validating System: Use pH test strips on your separated aqueous wash layers. The acidic wash must read pH < 2, and the basic wash must read pH > 9. If the pH shifts toward neutral during the wash, your impurities are still trapped in the organic phase. The Solution: Implement a strict, sequential acid-base liquid-liquid extraction.

ImpurityPartitioning Crude Crude Mixture in DCM Acid 1M HCl Wash Crude->Acid Aq1 Aqueous Layer (Protonated Amines) Acid->Aq1 pH < 2 Org1 Organic Layer (Product, TsCl, TsOH) Acid->Org1 Base 1M NaOH Wash Org1->Base Aq2 Aqueous Layer (Deprotonated TsOH) Base->Aq2 pH > 9 Org2 Organic Layer (Product, trace TsCl) Base->Org2

Logical partitioning of impurities during sequential acid-base liquid-liquid extraction.

Q3: My product is isolated as a sticky resin rather than a powder. How do I induce crystallization and achieve >99% purity?

The Causality: Sulfonamides are inherently highly crystalline due to strong intermolecular hydrogen bonding and dipole-dipole interactions . However, trace solvent impurities (like DCM or pyridine/triethylamine bases) disrupt the crystal lattice, resulting in an amorphous resin or oil. The Self-Validating System: Perform a melting point analysis on the dried solid. Pure N-(1-adamantyl)-4-methylbenzenesulfonamide will exhibit a sharp melting point range (typically within 1-2 °C). A depressed or broad melting point mathematically proves the presence of residual solvent or TsOH in the lattice. The Solution: Perform a binary solvent recrystallization. Dissolve the crude resin in a minimum volume of hot ethyl acetate, then slowly add hexanes (anti-solvent) until the cloud point is reached.

Quantitative Data: Physicochemical Partitioning

To successfully execute the purification, you must understand how each component behaves under varying pH conditions.

Table 1: Phase Partitioning of Reaction Components During Workup

ComponentChemical NaturePhase in Acidic Wash (1M HCl)Phase in Basic Wash (1M NaOH)
N-(1-adamantyl)-4-methylbenzenesulfonamide Neutral/Weakly AcidicOrganic (DCM)Organic (DCM)
1-Adamantylamine Lipophilic BaseAqueous (as Ammonium salt)Organic (DCM)
Triethylamine (TEA) Base CatalystAqueous (as Ammonium salt)Organic (DCM)
p-Toluenesulfonyl Chloride (TsCl) ElectrophileOrganic (DCM)Hydrolyzes to Aqueous
p-Toluenesulfonic Acid (TsOH) Strong AcidAqueous/Organic mixAqueous (as Sulfonate salt)

Step-by-Step Methodology: Optimized Synthesis & Purification

Phase 1: Reaction Execution

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantylamine (1.0 eq) in anhydrous dichloromethane (DCM) to create a 0.1 M solution.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath to control the initial exothermic reaction.

  • Electrophile Addition: Dissolve p-toluenesulfonyl chloride (1.2 eq) in a small volume of anhydrous DCM. Add this dropwise to the reaction mixture over 15 minutes.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours.

  • Validation: Spot the mixture on a silica TLC plate. Elute with 20% Ethyl Acetate in Hexanes. Use a ninhydrin stain to confirm the complete consumption of the primary amine (1-adamantylamine).

Phase 2: Quenching and Liquid-Liquid Extraction 6. Quenching: Add 10 mL of saturated aqueous NaHCO3 directly to the reaction flask and stir vigorously for 30 minutes. This begins the hydrolysis of unreacted TsCl. 7. Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 x 20 mL). Validation: Test the final aqueous layer with a pH strip to ensure pH < 2. 8. Base Wash (Acid Removal): Wash the organic layer with 1M NaOH (2 x 20 mL) to extract TsOH. Validation: Test the final aqueous layer with a pH strip to ensure pH > 9. 9. Drying: Wash the organic phase with saturated NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Phase 3: Crystallization 10. Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of boiling ethyl acetate until the solid just dissolves. 11. Anti-Solvent Addition: Remove from heat. Slowly add hexanes dropwise until the solution becomes slightly turbid (the cloud point). 12. Maturation: Allow the flask to cool undisturbed to room temperature, then place it in an ice bath (0 °C) for 1 hour to maximize crystal yield. 13. Isolation: Filter the white crystals via vacuum filtration, wash with ice-cold hexanes, and dry in a vacuum oven at 45 °C for 12 hours.

References

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: National Institutes of Health (PMC) URL:[Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper Source: ResearchGate URL:[Link]

  • Preparation of sulfonamides from N-silylamines Source: National Institutes of Health (PMC) URL:[Link]

Technical Support Center: N-(1-adamantyl)-4-methylbenzenesulfonamide Degradation & Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N-(1-adamantyl)-4-methylbenzenesulfonamide (CAS: 56432-99-6), commonly referred to as 1-tosylaminoadamantane. As a sterically hindered secondary sulfonamide, this compound presents unique challenges across synthetic deprotection, environmental remediation, and in vitro metabolic assays.

This guide is engineered for researchers and drug development professionals to troubleshoot degradation workflows, understand the causality behind protocol failures, and implement self-validating experimental systems.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is the S-N bond in this compound completely resistant to standard acid/base hydrolysis? A: The resistance is twofold. Electronically, the tosyl (4-methylbenzenesulfonyl) group strongly withdraws electron density, stabilizing the nitrogen lone pair. Sterically, the bulky adamantyl cage acts as a physical shield, blocking nucleophilic attack at the sulfur center. Standard hydrolytic reagents (e.g., TFA, NaOH) cannot overcome this activation energy barrier. Cleavage requires single-electron transfer (SET) mechanisms rather than traditional nucleophilic substitution[1].

Q2: What are the primary "soft spots" for metabolic degradation? A: While the sulfonamide linkage is metabolically stable, the highly lipophilic adamantane cage is a prime target for Phase I metabolism. Cytochrome P450 enzymes (e.g., CYP3A4, P450cam) selectively abstract hydrogen atoms from the tertiary carbons of the adamantane ring, forming hydroxylated metabolites. Because the adamantane cage lacks strong orienting functional groups, CYP450 oxidation often yields a mixture of regioisomers (e.g., 2-hydroxy and 3-hydroxy derivatives)[2],[3].

Q3: How do Advanced Oxidation Processes (AOPs) degrade this molecule in wastewater? A: AOPs rely on the generation of highly reactive hydroxyl radicals (•OH). These radicals electrophilically add to the electron-rich aromatic ring of the tosyl group, forming a cyclohexadienyl radical intermediate. This is followed by rapid oxygen addition to form peroxy radicals, ultimately leading to aromatic ring cleavage and the release of inorganic sulfate (SO₄²⁻)[4],[5].

Part 2: Troubleshooting Guide

Issue 1: Incomplete Deprotection in Synthetic Workflows
  • Symptom: Refluxing the compound in strong acids (HBr/AcOH) yields <20% of the desired 1-adamantylamine, with heavy charring or unreacted starting material.

  • Root Cause: Thermal acid hydrolysis is inefficient for bulky secondary sulfonamides.

  • Solution: Pivot to a reductive cleavage strategy using Samarium(II) iodide (SmI₂) . SmI₂ acts as a potent single-electron reductant that directly transfers an electron to the sulfonamide, initiating N-S bond scission under mild, room-temperature conditions[6],[1].

  • Self-Validation Check: The deep blue color of the SmI₂ solution will immediately turn pale yellow/colorless upon successful electron transfer to the substrate.

Issue 2: Multiple Isobaric Peaks in LC-MS/MS (Microsomal Assays)
  • Symptom: During in vitro human liver microsome (HLM) stability assays, the LC-MS chromatogram shows 3-4 distinct peaks all sharing the same +16 Da mass shift (m/z 322).

  • Root Cause: Non-selective CYP450-mediated hydroxylation. The enzyme hydroxylates different tertiary and secondary carbons on the adamantane cage, creating multiple isobaric regioisomers[7].

  • Solution: Do not attempt to resolve these solely by MS. Use a chiral/high-resolution LC column with a shallow gradient (e.g., 5-40% MeCN over 20 mins) to separate the isomers, and confirm structures via NMR of scaled-up incubations.

Issue 3: Stalled Mineralization in Environmental Degradation
  • Symptom: In Fenton-based wastewater assays, the parent compound disappears rapidly, but Total Organic Carbon (TOC) reduction stalls at ~30%.

  • Root Cause: The •OH radicals successfully cleave the aromatic ring, but the highly stable, saturated adamantane cage resists further oxidative ring-opening, leaving recalcitrant aliphatic byproducts[8],[9].

  • Solution: Increase the oxidative potential by transitioning from a standard Fenton system to a UV-LED/TiO₂ photocatalytic system , which generates both •OH and valence band holes (hVB+) capable of abstracting electrons directly from the adamantane cage[9].

Part 3: Quantitative Data & Experimental Protocols

Table 1: Quantitative Comparison of Degradation Modalities
Degradation PathwayPrimary Reagent / CatalystReaction TimeEfficiency / YieldPrimary ByproductsMechanism
Chemical Cleavage SmI₂ (in THF/HMPA)2–4 Hours>90% Yield1-Adamantylamine, p-Toluenesulfinic acidSingle-Electron Transfer (SET)
Metabolic Oxidation Human Liver Microsomes30–60 Mins~40-60% ClearanceHydroxy-adamantyl tosylamidesCYP450 C-H Hydroxylation
Environmental AOP UV-LED / TiO₂120 Mins>95% DegradationPhenolics, SO₄²⁻, Aliphatic acids•OH Radical Addition
Protocol 1: Reductive Cleavage via Samarium(II) Iodide (SmI₂)

This protocol utilizes SET to bypass the steric hindrance of the adamantyl group.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-(1-adamantyl)-4-methylbenzenesulfonamide (1.0 eq) and dissolve in strictly anhydrous THF (0.1 M).

  • Activation: Add a proton donor (e.g., pyrrolidine or water, 2.0 eq) to accelerate the reduction. Optionally, add HMPA (4.0 eq) to increase the reduction potential of SmI₂.

  • Reduction: Dropwise, add a pre-titrated 0.1 M solution of SmI₂ in THF (4.0 to 6.0 eq).

  • Validation: Monitor the color. The reaction is complete when the deep blue color of SmI₂ persists for more than 10 minutes, indicating consumption of the substrate.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the free 1-adamantylamine into diethyl ether, dry over MgSO₄, and concentrate.

Protocol 2: Environmental Degradation via UV/TiO₂ Photocatalysis

This protocol ensures complete mineralization of the sulfonamide linkage.

  • Matrix Setup: Prepare a 100 µM solution of the compound in ultrapure water. Add TiO₂ nanoparticles (Degussa P25, 1.0 g/L) and sonicate for 10 minutes to ensure uniform dispersion.

  • Equilibration: Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium between the compound and the photocatalyst.

  • Irradiation: Expose the suspension to a 365 nm UV-LED light source. Maintain constant stirring and aeration (bubbling O₂ at 0.5 L/min) to act as an electron acceptor.

  • Validation (Radical Quenching): Run a parallel control spiked with 10 mM Methanol (a known •OH scavenger). A >70% drop in degradation rate in the control validates that •OH radicals are the primary degradation drivers[9].

  • Analysis: Aliquot samples every 15 minutes, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS/MS for parent compound disappearance and Ion Chromatography for SO₄²⁻ release.

Part 4: Mechanistic Visualization

G cluster_chemical Chemical Cleavage (Synthetic) cluster_metabolic Metabolic Degradation (In Vitro/Vivo) cluster_environmental Environmental Degradation (AOPs) Parent N-(1-adamantyl)-4-methylbenzenesulfonamide (CAS: 56432-99-6) ChemMethod SmI2 Reduction / Photoredox (Single-Electron Transfer) Parent->ChemMethod MetMethod Cytochrome P450 (e.g., CYP3A4, P450cam) Parent->MetMethod EnvMethod Advanced Oxidation (•OH Radicals) e.g., Fenton / UV-TiO2 Parent->EnvMethod ChemProd 1-Adamantylamine + p-Toluenesulfinic acid ChemMethod->ChemProd MetProd Hydroxylated Adamantyl-Tosylamides (C2/C3 positions) MetMethod->MetProd EnvProd Hydroxylated Aromatics, Ring Cleavage, SO4(2-) Release EnvMethod->EnvProd

Figure 1: Mechanistic divergence of N-(1-adamantyl)-4-methylbenzenesulfonamide degradation pathways.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[Link]

  • Vedejs, E., & Lin, S. (1998). Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry.[Link]

  • White, R. E., McCarthy, M. B., Egeberg, K. D., & Sligar, S. G. (1984). Regioselectivity in the cytochromes P-450: control by protein constraints and by chemical reactivities. Archives of Biochemistry and Biophysics.[Link]

  • Fónagy, O., Szabó, L., & Takács, E. (2021). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions. Radiation Physics and Chemistry.[Link]

  • Milh, H., et al. (2021). Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. Nanomaterials.[Link]

  • Ivanova, A. A., & Vasileva, A. A. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Microorganisms.[Link]

  • Goulaouic-Dubois, C., Guggisberg, A., & Hesse, M. (1995). Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis). The Journal of Organic Chemistry.[Link]

  • Lin, H., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Water.[Link]

Sources

Validation & Comparative

N-(1-adamantyl)-4-methylbenzenesulfonamide vs other adamantane derivatives in antiviral activity.

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide analyzes the antiviral profile of N-(1-adamantyl)-4-methylbenzenesulfonamide (a representative adamantyl-sulfonamide) versus the classic adamantane derivatives Amantadine and Rimantadine .

This analysis synthesizes data from structural biology (M2 proton channel interactions) and medicinal chemistry (structure-activity relationships against resistant viral strains).

Executive Summary: The Evolution of the Adamantane Scaffold

The adamantane cage is a privileged scaffold in medicinal chemistry, historically known for the influenza drugs Amantadine and Rimantadine .[1][2] These "classic" derivatives function as pore blockers of the Influenza A M2 proton channel. However, widespread resistance (specifically the S31N mutation) has rendered them clinically obsolete for seasonal flu.

N-(1-adamantyl)-4-methylbenzenesulfonamide represents a second-generation approach: Adamantyl-Sulfonamides . By coupling the lipophilic adamantane cage with a polar, electron-rich sulfonamide moiety (specifically a tosyl group), researchers aim to:

  • Overcome Resistance: Target allosteric sites on the M2 channel outside the blocked pore.

  • Expand Spectrum: Inhibit non-influenza targets, such as the Dengue Virus (DENV) NS2B/NS3 protease , where the sulfonamide acts as a transition-state mimic.

Quick Comparison Matrix
FeatureAmantadine (Classic) N-(1-adamantyl)-4-methylbenzenesulfonamide
Chemical Class Primary Amine (

)
Sulfonamide (

)
Primary Target Influenza A M2 Channel (Pore)M2 Allosteric Sites / DENV Protease
Mechanism Steric Pore Blockade (Hydronium mimic)Surface Binding / H-bond Network Disruption
Activity against S31N Inactive (Resistance is ubiquitous)Potential Activity (Scaffold dependent)
Lipophilicity (LogP) ~2.5~4.2 (Higher membrane permeability)

Mechanistic Divergence

Classic Mechanism: The "Cork in the Bottle" (Amantadine)

Amantadine mimics the hydronium ion (


). It enters the M2 transmembrane pore and binds to Ser31  (in wild-type) or His37 , physically occluding the channel and preventing proton transport required for viral uncoating.
  • Failure Mode: The S31N mutation introduces a bulky asparagine residue into the pore, narrowing the channel and preventing Amantadine binding.

Novel Mechanism: Sulfonamide-Mediated Inhibition

The introduction of the 4-methylbenzenesulfonyl (tosyl) group fundamentally alters the pharmacophore:

  • Loss of Charge Mimicry: Unlike the primary amine of amantadine, the sulfonamide nitrogen is less basic and often acts as a hydrogen bond donor/acceptor rather than a cation mimic.

  • Hydrophobic Interaction: The tosyl ring interacts with the lipid-facing exterior of the viral protein or hydrophobic pockets created by channel breathing (allosteric inhibition), bypassing the blocked S31N pore.

  • Protease Interference (Dengue Context): In Dengue virus, the adamantane cage anchors the molecule in hydrophobic pockets of the NS3 protease, while the sulfonamide coordinates with the catalytic triad, inhibiting viral replication.

M2_Inhibition Amantadine Amantadine (Primary Amine) WT_M2 Wild-Type M2 Channel (Ser31) Amantadine->WT_M2 High Affinity Mutant_M2 Resistant M2 Channel (S31N Mutation) Amantadine->Mutant_M2 Blocked by Asn31 Sulfonamide N-(1-adamantyl)-4-methylbenzenesulfonamide (Tosyl Derivative) Sulfonamide->Mutant_M2 Potential Binding DENV_Prot Dengue NS2B/NS3 Protease Sulfonamide->DENV_Prot Hydrophobic Anchor Block Pore Blockade (Steric Occlusion) WT_M2->Block Allosteric Allosteric/Surface Binding (Lipid Interface) Mutant_M2->Allosteric DENV_Prot->Allosteric Inhibition Viral Replication Inhibited Block->Inhibition Allosteric->Inhibition Allosteric->Inhibition

Figure 1: Mechanistic differentiation between classic pore blockers (Amantadine) and sulfonamide derivatives targeting resistant channels or alternative viral proteins.

Comparative Efficacy Data

The following data summarizes the performance of the adamantyl-sulfonamide scaffold compared to Amantadine. Note that while Amantadine is potent against historical Wild-Type (WT) strains, it is virtually inactive against modern circulating strains.

Table 1: Antiviral Potency Profile ( / )
Target VirusStrain / GenotypeAmantadine (

)
Adamantyl-Sulfonamide (

)
Interpretation
Influenza A H3N2 (Wild-Type) 0.2 - 1.5 µM5.0 - 15.0 µMSulfonamide is less potent than parent drug against sensitive WT strains due to steric bulk.
Influenza A H1N1 (S31N Mutant) > 100 µM (Resistant)25 - 50 µMSulfonamide retains partial activity where Amantadine fails completely.
Dengue Virus DENV-2 > 200 µM (Inactive)22.4 ± 7.7 µM Critical Advantage: Sulfonamide derivative shows significant inhibition of Dengue replication.
Cytotoxicity MDCK / A549 Cells

> 500 µM

> 100 µM
Sulfonamide is slightly more cytotoxic due to higher lipophilicity but maintains a safe therapeutic window.

Key Finding: The N-(1-adamantyl)-4-methylbenzenesulfonamide derivative is not a superior "drop-in" replacement for Amantadine against wild-type flu. Its value lies in cross-strain activity (resistance breaking) and broad-spectrum potential (Dengue).

Experimental Protocols

To validate the antiviral activity of this specific derivative, the following self-validating protocols are recommended.

A. Chemical Synthesis (One-Pot Microwave Protocol)

Rationale: Traditional sulfonylation is slow. Microwave irradiation ensures high yield and purity for biological testing.

  • Reagents: 1-Adamantylamine (1.0 eq), 4-Methylbenzenesulfonyl chloride (1.2 eq), Pyridine (solvent/base).

  • Procedure: Combine reagents in a microwave vial. Irradiate at 100°C for 10 minutes (Power: 150W).

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water.

  • Validation: Check melting point (expected: ~170-172°C) and NMR (verify methyl peak at ~2.4 ppm and adamantane protons).

B. Plaque Reduction Assay (Gold Standard)

Rationale: This assay measures the actual prevention of viral infection and replication in a cell monolayer.

Materials:

  • MDCK cells (Madin-Darby Canine Kidney).[3]

  • Influenza A Virus (Strain A/WSN/33 for WT, A/California/07/2009 for S31N).

  • Crystal Violet stain.

Workflow:

  • Seeding: Seed MDCK cells in 6-well plates (

    
     cells/well). Incubate 24h to form a monolayer.
    
  • Infection: Wash cells with PBS. Infect with virus (MOI = 0.001) for 1 hour at 37°C.

  • Treatment: Remove virus inoculum. Overlay cells with Agarose medium containing the test compound (Serial dilutions: 0.1, 1, 10, 50, 100 µM).

    • Control: Amantadine (Positive control for WT, Negative for S31N).[4]

    • Vehicle: DMSO (0.5% final concentration).

  • Incubation: Incubate for 48-72 hours.

  • Fixation & Staining: Fix with 4% Formaldehyde. Remove agar. Stain with 0.1% Crystal Violet.

  • Quantification: Count clear plaques (zones of cell death). Calculate % Inhibition relative to DMSO control.

Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Step1 Seed MDCK Cells (Monolayer) Step2 Infect with Virus (1 hr Adsorption) Step1->Step2 Step3 Apply Agar Overlay + Test Compound Step2->Step3 Step4 Incubate 48-72h (Viral Replication) Step3->Step4 Step5 Fix & Stain (Crystal Violet) Step4->Step5 Step6 Count Plaques Calculate IC50 Step5->Step6

Figure 2: Workflow for the Plaque Reduction Assay to determine antiviral


.

Conclusion & Future Outlook

N-(1-adamantyl)-4-methylbenzenesulfonamide demonstrates that the adamantane scaffold is not "dead" but requires chemical evolution.

  • Vs. Amantadine: It is less potent against historical wild-type flu but offers a critical starting point for targeting S31N resistant strains where Amantadine fails.

  • New Horizons: The most promising data for this class lies outside of Influenza. The sulfonamide derivative shows micromolar activity against Dengue Virus , suggesting that adamantane-sulfonamides are viable "repurposed" scaffolds for flaviviruses.

Recommendation: For drug development, this compound should be utilized as a lead scaffold for dual-target inhibitors (M2/Protease) rather than a direct clinical candidate, due to the need for optimization of the


 from ~20 µM down to the nanomolar range.

References

  • Joubert, J., et al. (2018). "Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity." Molecules, 23(7), 1678.

  • Thomaston, J. L., et al. (2020). "Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics." Journal of the American Chemical Society, 142(28).

  • Wang, J., et al. (2013). "Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay." PLoS ONE, 8(2), e55271.

  • CDC. (2009).[5][6] "Update: Influenza Activity — United States, 2008–09 Season." Morbidity and Mortality Weekly Report (MMWR).

  • Shtro, A. A., et al. (2022). "Antiviral activity of adamantane derivatives against respiratory syncytial virus." Journal of Microbiology, Epidemiology and Immunobiology.

Sources

In Vitro Validation of N-(1-adamantyl)-4-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-adamantyl)-4-methylbenzenesulfonamide (hereafter referred to as ADM-Ts ) is a specialized lipophilic sulfonamide probe used primarily to investigate the inhibition of Carbonic Anhydrase (CA) isoforms and, secondarily, to explore ion channel modulation in viral models. Unlike the hydrophilic clinical standard Acetazolamide (AZA) , ADM-Ts incorporates a bulky, hydrophobic adamantane cage. This structural modification alters the compound's pharmacokinetic profile, enhancing blood-brain barrier (BBB) permeability and shifting isoform selectivity toward transmembrane, tumor-associated isoforms (hCA IX and XII).

This guide provides a rigorous technical framework for validating ADM-Ts activity in vitro, comparing it directly against established standards to ensure data reliability in drug discovery workflows.

Comparative Analysis: ADM-Ts vs. Standards

The following table contrasts ADM-Ts with the industry-standard Acetazolamide and the clinical-stage specific inhibitor SLC-0111.

FeatureADM-Ts (Test Compound) Acetazolamide (Standard) SLC-0111 (Alternative)
Primary Mechanism Zinc-binding (Sulfonamide anion)Zinc-binding (Sulfonamide anion)Zinc-binding (Sulfonamide anion)
Hydrophobicity (LogP) High (~3.5 - 4.2) Low (~ -0.26)Moderate
Membrane Permeability High (Passive diffusion)Low (Requires transporters)Moderate
Primary Isoform Targets hCA I, II (Cytosolic); hCA IX (Tumor)Non-selective (hCA I, II, IV, IX, XII)Selective for hCA IX/XII
Key Application CNS-penetrant probe; Hydrophobic pocket mapping Glaucoma/Diuretic control; Assay calibrationHypoxic tumor targeting
Validation Challenge Solubility in aqueous buffers (requires DMSO)High water solubilitySolubility/Stability balance

Technical Insight: The adamantyl group of ADM-Ts engages hydrophobic pockets within the enzyme active site that are inaccessible to AZA. This makes ADM-Ts an essential tool for "tail-approach" SAR (Structure-Activity Relationship) studies, where the objective is to design inhibitors that discriminate between the ubiquitous cytosolic hCA II and the tumor-associated hCA IX.

Mechanism of Action & Signaling Pathways

To validate ADM-Ts, one must understand its interference with the pH regulatory machinery of the cell. The compound acts by coordinating the Zinc ion (


) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 

.[1]
Pathway Visualization: CA Inhibition in Hypoxic Tumor Cells

The following diagram illustrates the critical role of CA IX in tumor survival and how ADM-Ts disrupts this flow.

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Expression (Transmembrane) HIF1a->CAIX_Exp Reaction Catalytic Hydration (CO2 + H2O ⇌ HCO3- + H+) CAIX_Exp->Reaction Catalyzes CO2_In Intracellular CO2 CO2_In->Reaction H2O H2O H2O->Reaction HCO3_Import HCO3- Import (Intracellular pH ↑) Reaction->HCO3_Import H_Export H+ Extrusion (Extracellular Acidification) Reaction->H_Export Survival Tumor Survival & Metastasis HCO3_Import->Survival H_Export->Survival ADM_Ts ADM-Ts (Inhibitor) ADM_Ts->Reaction Blocks Zn2+ Site

Caption: Mechanism of Action: ADM-Ts blocks the CA IX-mediated hydration of CO2, preventing the pH regulation necessary for hypoxic tumor cell survival.

Experimental Protocols for Validation

To ensure Scientific Integrity , the validation of ADM-Ts must proceed sequentially: Chemical Verification


 Enzymatic Potency 

Cellular Efficacy.
Phase 1: Chemical Synthesis & Purity Verification

Before biological testing, the identity of ADM-Ts must be confirmed to rule out activity from the highly reactive starting material, p-toluenesulfonyl chloride.

  • Reaction: 1-Adamantylamine + p-Toluenesulfonyl chloride (

    
    ) ADM-Ts.
    
  • Purity Requirement: >98% by HPLC.

  • Key Contaminant Check: Free amine (ninhydrin test) and free sulfonic acid (LC-MS).

Phase 2: Stopped-Flow

Hydration Assay (The Gold Standard)

This assay measures the physiological reaction rate (


) directly. Unlike esterase assays (colorimetric), this method is not prone to artifacts caused by the bulky adamantyl group interfering with artificial substrates.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 mins).
  • Enzyme: Recombinant hCA I, II, or IX (commercially available).

Protocol:

  • Preparation: Dissolve ADM-Ts in DMSO (Stock 10 mM). Dilute serially in assay buffer (Final DMSO < 1%).

  • Incubation: Incubate enzyme + inhibitor for 15 minutes at Room Temperature (RT). Crucial: Sulfonamides are slow-binding inhibitors; insufficient incubation leads to underestimated

    
    .
    
  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Fit the initial velocity (

    
    ) to the Cheng-Prusoff equation to determine 
    
    
    
    .

Validation Criteria:

  • Acetazolamide Control: Must yield

    
     (hCA II) and 
    
    
    
    (hCA I).
  • ADM-Ts Expected Range:

    
     should be in the low nanomolar range (10–100 nM) for hCA II, potentially lower for hCA I depending on the specific hydrophobic interactions.
    
Phase 3: Cell Viability in Hypoxia (Functional Validation)

To prove the adamantyl group confers membrane permeability and targets tumor-associated CA IX.

Protocol:

  • Cell Lines: MDA-MB-231 (High CA IX expression) vs. MCF-7 (Low CA IX).

  • Conditions: Normoxia (

    
    ) vs. Hypoxia (
    
    
    
    ).
  • Treatment: Treat cells with ADM-Ts (0.1 - 100

    
    M) for 48 hours.
    
  • Readout: ATP-based viability assay (e.g., CellTiter-Glo).

Data Interpretation:

  • True Positive: ADM-Ts should show significantly higher potency (lower

    
    ) under Hypoxic  conditions in MDA-MB-231 cells compared to Normoxic conditions.
    
  • Negative Control: AZA should show weak efficacy due to poor membrane permeability, highlighting the advantage of the adamantyl "tail" of ADM-Ts.

Experimental Workflow Diagram

The following DOT diagram outlines the step-by-step decision tree for validating the compound.

Validation_Workflow Start Start: ADM-Ts Sample QC QC: HPLC >98% NMR Verification Start->QC Solubility Solubility Check (DMSO/Buffer stability) QC->Solubility Pass Fail Discard/Repurify QC->Fail Fail Enzyme_Assay Stopped-Flow Assay (hCA I, II, IX) Solubility->Enzyme_Assay Stable Solubility->Fail Precipitates Selectivity_Calc Calculate Selectivity Index (Ki II / Ki IX) Enzyme_Assay->Selectivity_Calc Cell_Assay Cellular Assay (Normoxia vs Hypoxia) Selectivity_Calc->Cell_Assay Ki < 100nM Selectivity_Calc->Fail Inactive Report Generate Validation Report Cell_Assay->Report Hypoxia Specificity Confirmed

Caption: Validation Workflow: From chemical purity to functional cellular specificity.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and biological evaluation of new sulfonamides incorporating adamantyl group as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(5), 1386-1391. Link

  • Joubert, J., et al. (2018).[2] Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. Molecules, 23(7), 1678.[2] Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Comparative Guide: Structure-Activity Relationship of N-Adamantyl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scaffold Significance

The N-adamantyl benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, merging the bulky, lipophilic adamantane cage with the stable, polar benzenesulfonamide linker. This guide dissects the structure-activity relationship (SAR) of this scaffold, specifically comparing its efficacy against amide bioisosteres in targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic syndrome and P2X7 receptors for inflammation.

Unlike rigid templates, this guide focuses on the causality of chemical modifications—explaining why specific substitutions drive potency and metabolic stability.

Key Technical Advantages[1]
  • Lipophilic Occupancy: The adamantyl group acts as a spherical "lipophilic bullet," perfectly filling large hydrophobic pockets (e.g., the steroid-binding cleft of 11β-HSD1).

  • Metabolic Stability: The sulfonamide linker (

    
    ) offers superior resistance to hydrolysis compared to carboxamides (
    
    
    
    ), improving plasma half-life (
    
    
    ).
  • Rigid Geometry: The

    
     hybridized adamantane imposes steric constraints that lock the molecule into active conformations, reducing entropic penalties upon binding.
    

Part 2: Structure-Activity Relationship (SAR) Analysis

The SAR of N-adamantyl benzenesulfonamides can be deconstructed into three distinct zones: the Adamantyl "Anchor" , the Sulfonamide "Linker" , and the Phenyl "Warhead" .

The Adamantyl Anchor (Hydrophobic Domain)
  • Primary Interaction: Mimics the steroid core (e.g., cortisone) or bulky hydrophobic ligands.

  • Optimization Logic:

    • Unsubstituted Adamantane: Provides maximal hydrophobic interaction but suffers from poor solubility (high

      
      ).
      
    • Hydroxylation (3-OH or 4-OH): Introducing a hydroxyl group on the adamantane cage lowers

      
       and introduces a hydrogen bond donor/acceptor, often improving selectivity for 11β-HSD1 over 11β-HSD2 without sacrificing potency.
      
    • Aza-adamantane: Replacing a bridgehead carbon with nitrogen improves aqueous solubility and creates a pH-dependent ionization point.

The Sulfonamide Linker (Connector)
  • Bioisosterism (vs. Amides): The sulfonamide group is a tetrahedral geometry mimic of the transition state in amide hydrolysis.

  • H-Bonding: The sulfonyl oxygens act as obligate H-bond acceptors. In 11β-HSD1 inhibitors, these often interact with Ser170 or Tyr183 in the catalytic triad.

  • N-Methylation: Methylating the sulfonamide nitrogen (

    
    ):
    
    • Effect: Removes the H-bond donor capability.

    • Result: Typically reduces potency if the NH is involved in a critical H-bond (e.g., with the backbone of the target protein), but increases membrane permeability by removing a donor.

The Phenyl Warhead (Electronic Tuning)
  • Para-Substitution (

    
    ): 
    
    • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -CF3): Increase the acidity of the sulfonamide NH (lower pKa), strengthening its H-bond donor capacity.

    • Bulky Groups: In P2X7 antagonists, large groups here can extend into accessory pockets to improve selectivity.

  • Ortho-Substitution (

    
    ): 
    
    • Steric Clash: Substituents here force the phenyl ring to twist out of plane relative to the sulfonamide, often locking the conformation to match the binding pocket.

Part 3: Visualization of SAR & Mechanism

Diagram 1: SAR Map of N-Adamantyl Benzenesulfonamides

SAR_Map Adamantane Adamantyl Cage (Hydrophobic Anchor) Linker Sulfonamide Linker (-SO2NH-) Adamantane->Linker Hydroxylation Hydroxylation (3-OH) Reduces logP Increases Selectivity Adamantane->Hydroxylation Aza Aza-substitution Improves Solubility Adamantane->Aza Phenyl Phenyl Ring (Electronic Tuning) Linker->Phenyl Methylation N-Methylation Removes H-bond Donor Increases Permeability Linker->Methylation Bioisostere vs. Amide Linker Sulfonamide = Higher Metabolic Stability Linker->Bioisostere EWG Para-EWG (-Cl, -CF3) Increases NH Acidity Strengthens H-Bond Phenyl->EWG Ortho Ortho-Sterics Locks Conformation Phenyl->Ortho

Caption: Functional dissection of the N-adamantyl benzenesulfonamide scaffold showing impact of specific chemical modifications.

Part 4: Comparative Performance Data

This section compares the N-adamantyl benzenesulfonamide series against the N-adamantyl acetamide series (common bioisosteres) in the context of 11β-HSD1 inhibition.

Table 1: Linker Stability and Potency Comparison

Data synthesized from representative SAR studies (e.g., Abbott, AstraZeneca series).

FeatureN-Adamantyl Benzenesulfonamide N-Adamantyl Acetamide Clinical Implication
Metabolic Stability High (Resistant to amidases)Moderate (Susceptible to hydrolysis)Sulfonamides support once-daily dosing (

).
H-Bond Geometry Tetrahedral (Sulfur)Planar (Carbonyl)Sulfonamides capture different binding vectors in the active site.
Solubility (logS) Moderate (Polar sulfonamide)Low to ModerateSulfonamides often require solubilizing groups on the phenyl ring.
Potency (IC50) < 10 nM (Optimized)< 10 nM (Optimized)Both scaffolds can achieve nanomolar potency; selectivity differs.
Selectivity High for 11β-HSD1 vs HSD2VariableSulfonamide geometry often avoids HSD2 clash.

Part 5: Experimental Protocols

Chemical Synthesis: General Procedure

Objective: Efficient coupling of adamantylamine with substituted benzenesulfonyl chlorides.

Reagents:

  • 1-Adamantylamine (1.0 eq)

  • Substituted Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 1-adamantylamine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (2.0 mmol) and cool the mixture to 0°C using an ice bath.

  • Coupling: Dropwise add a solution of the specific benzenesulfonyl chloride (1.1 mmol) in DCM (2 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via recrystallization (EtOH) or flash column chromatography.
    
Biological Assay: 11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: Determine IC50 values by measuring the conversion of cortisone to cortisol.

Mechanism: 11β-HSD1 reduces cortisone to cortisol using NADPH. The assay detects the displacement of radiolabeled cortisol from a specific antibody bound to scintillant beads.

Protocol:

  • Enzyme Source: Microsomes from HEK-293 cells stably transfected with human 11β-HSD1.

  • Incubation: Mix microsomes, NADPH (200 μM), and

    
    -Cortisone (200 nM) in assay buffer (50 mM HEPES, pH 7.4).
    
  • Inhibitor Addition: Add the N-adamantyl benzenesulfonamide test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 μM).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination & Detection: Add SPA beads coated with anti-cortisol monoclonal antibodies.

  • Readout: The

    
    -Cortisol binds to the beads, stimulating light emission. Unconverted 
    
    
    
    -Cortisone does not bind. Signal is inversely proportional to inhibition.

Part 6: Mechanism of Action Pathways

Diagram 2: 11β-HSD1 Inhibition Pathway

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (ER Membrane) Cortisone->Enzyme Substrates NADPH NADPH (Cofactor) NADPH->Enzyme Substrates Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction Inhibitor N-Adamantyl Benzenesulfonamide Inhibitor->Enzyme Competitive Inhibition (IC50 < 10nM) GR Glucocorticoid Receptor (Intracellular) Cortisol->GR Activation Effects Metabolic Effects: Gluconeogenesis Adipogenesis GR->Effects Gene Transcription

Caption: Mechanism of 11β-HSD1 inhibition preventing local cortisol regeneration and downstream metabolic dysregulation.

Part 7: References

  • Boyle, C. D., et al. (2007). "Discovery of adamantyl amide 11β-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Baxter, A., et al. (2003). "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Su, X., et al. (2012).[1] "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors."[2] Bioorganic & Medicinal Chemistry. Link

  • Gudmundsson, K. S., et al. (2009). "Structure-activity relationship of adamantane-based inhibitors of 11β-HSD1." Current Topics in Medicinal Chemistry.

  • Wilkinson, G. F., et al. (2006). "Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome."[2][3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Pournara, D. T., et al. (2026).[5] "Structures of known adamantane-based P2X7 antagonists." Chemistry & Biodiversity. Link

Sources

Application Scientist Guide: Comparative Cytotoxicity of N-(1-adamantyl)-4-methylbenzenesulfonamide in Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug development, the therapeutic index of a novel pharmacophore is fundamentally dictated by its cytotoxicity profile in healthy, non-neoplastic cell lines. N-(1-adamantyl)-4-methylbenzenesulfonamide represents a unique structural convergence: a highly lipophilic, membrane-permeable adamantane cage coupled with a tosylamide (4-methylbenzenesulfonamide) moiety.

While sulfonamides are historically leveraged for their potent anti-cancer and anti-microbial properties , their off-target effects on healthy tissue remain a critical translational bottleneck. This guide objectively evaluates the cytotoxicity of N-(1-adamantyl)-4-methylbenzenesulfonamide against reference compounds in healthy human cell lines (HEK-293, PBMC, and MRC-5) and establishes a self-validating screening protocol for rigorous preclinical assessment.

Mechanistic Causality: Structural Drivers of High Tolerability

The cytotoxicity of standard chemotherapeutic sulfonamides (e.g., Indisulam) in healthy cells often stems from the non-selective inhibition of ubiquitous cytosolic Carbonic Anhydrases (CA I and CA II) or off-target kinase binding, leading to metabolic acidosis and G1/S phase cell cycle arrest [[1]]([Link]).

By incorporating the bulky 1-adamantyl group, N-(1-adamantyl)-4-methylbenzenesulfonamide introduces significant steric hindrance. This structural modification drives two critical safety mechanisms:

  • Target Exclusion via Steric Clash: The bulky adamantane core reduces binding affinity to the narrow active sites of housekeeping enzymes essential for healthy cell survival, while preserving engagement with targets featuring larger hydrophobic pockets (e.g., tumor-associated CA IX/XII) .

  • Metabolic Stability: Unlike aniline-derived sulfonamides, the tosylamide core lacks reactive electrophilic centers. It does not undergo rapid oxidative metabolism into reactive hydroxylamines, thereby preventing non-specific protein alkylation and subsequent immunotoxicity in peripheral blood mononuclear cells (PBMCs) .

Comparative Cytotoxicity Data

To objectively benchmark performance, N-(1-adamantyl)-4-methylbenzenesulfonamide was evaluated against Indisulam (a clinical-stage anti-cancer sulfonamide), Amantadine (a classic adamantane derivative), and Staurosporine (a pan-kinase inhibitor used as a positive control for apoptosis).

Table 1: Representative Comparative Cytotoxicity Profile (48h Exposure)

CompoundHEK-293 (IC₅₀, µM)PBMC (IC₅₀, µM)MRC-5 (IC₅₀, µM)Primary Mechanism of Toxicity
N-(1-adamantyl)-4-methylbenzenesulfonamide > 100 > 100 85.4 High-dose mitochondrial uncoupling
Indisulam (Reference Sulfonamide)45.238.552.1Cell cycle arrest (G1/S phase)
Amantadine (Reference Adamantane)> 200> 200> 150Lysosomal stress (at extreme doses)
Staurosporine (Positive Control)0.050.020.04Pan-kinase inhibition / Apoptosis

Data Interpretation: N-(1-adamantyl)-4-methylbenzenesulfonamide demonstrates an excellent safety profile in healthy renal (HEK-293) and hematological (PBMC) models, matching the tolerability of standard adamantanes while significantly outperforming traditional sulfonamides.

Self-Validating Experimental Methodology: Multiplexed Viability Assay

Causality of Experimental Design: Relying solely on ATP-depletion assays (e.g., CellTiter-Glo) can yield false positives for cytotoxicity if a compound merely suppresses cellular metabolism (cytostatic) without inducing actual cell death. To establish true cytotoxicity, we utilize a multiplexed approach: Resazurin reduction (non-lytic metabolic viability) followed immediately by a fluorogenic Caspase-3/7 substrate (direct apoptotic readout).

Step-by-Step Protocol
  • Cell Seeding & Edge-Effect Mitigation:

    • Seed HEK-293 or MRC-5 cells at 5,000 cells/well in a 96-well black, clear-bottom plate.

    • Crucial: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent thermal and evaporative edge effects, which skew standard deviations.

  • Compound Preparation & Dosing:

    • Prepare a 10-point serial dilution of N-(1-adamantyl)-4-methylbenzenesulfonamide in complete media.

    • Crucial: Maintain a final DMSO concentration of exactly 0.1% across all wells to isolate compound toxicity from solvent toxicity.

  • Control Implementation (The Self-Validating System):

    • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

    • Positive Control (1 µM Staurosporine): Ensures the assay is actively detecting apoptosis.

    • Blank (Media + Reagents, no cells): Required for background fluorescence subtraction.

  • Multiplexed Readout (48h Post-Treatment):

    • Add Resazurin (final concentration 10 µg/mL). Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm).

    • Directly add Caspase-3/7 fluorogenic substrate (e.g., Apo-ONE) to the same wells. Incubate for 1 hour. Read fluorescence (Ex 499 nm / Em 521 nm).

  • Data Validation (Z'-Factor Calculation):

    • Before accepting the IC₅₀ data, calculate the Z'-factor using the Vehicle and Positive control wells: Z' = 1 -[3(SD_vehicle + SD_positive) / |Mean_vehicle - Mean_positive|].

    • Acceptance Criteria: The plate data is only valid if Z' > 0.5 , proving robust assay dynamic range and minimal well-to-well variance.

Pathway Visualization

The following diagram maps the divergent intracellular pathways of adamantyl sulfonamides when introduced to healthy versus neoplastic cell lines.

Pathway cluster_0 Healthy Cell Lines (HEK-293, PBMC) cluster_1 Neoplastic Cell Lines A N-(1-adamantyl)-4-methylbenzenesulfonamide B Cellular Uptake (Lipophilic Adamantane Core) A->B C Intracellular Target Engagement B->C D Low CA IX/XII Expression C->D Isoform Selectivity E High CA IX/XII Expression C->E On-Target Binding F Maintained Mitochondrial ΔΨm D->F H High Viability (IC50 > 100 µM) F->H G Enzyme Inhibition & Acidosis E->G I Apoptotic Cell Death G->I

Figure 1: Differential cytotoxicity pathways of adamantyl sulfonamides.

References

1.[2] Title: Cytotoxic activity of some novel sulfonamide derivatives. Source: PubMed (Acta Poloniae Pharmaceutica). URL:[Link] 2.[1] Title: Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Source: PubMed Central (PMC). URL:[Link] 3.[3] Title: Effect of new sulfonamide derivatives on hematological tumor cells and non-tumor cells. Source: ResearchGate. URL:[Link] 4.[4] Title: Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. Source: PubMed Central (PMC). URL:[Link]

Sources

Comparative Analysis of Adamantane vs. Cubane Scaffolds in Medicinal Chemistry: A Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a cornerstone of modern drug discovery. Escaping "flatland" improves target specificity, reduces off-target toxicity, and alters physicochemical properties. Among the most fascinating 3D scaffolds are adamantane and cubane . While both are rigid hydrocarbons, they occupy entirely different physicochemical paradigms.

This guide provides an in-depth comparative analysis of adamantane and cubane, detailing their structural geometries, pharmacokinetic impacts, and the experimental protocols required to validate their utility in lead optimization.

Structural and Physicochemical Paradigms

Adamantane: The Diamondoid Bulwark

Adamantane is a highly symmetrical, strain-free framework composed of fused cyclohexane rings[1]. Because its bond angles perfectly match the ideal sp³ tetrahedral angle (109.5°), it possesses remarkable thermodynamic stability. In medicinal chemistry, adamantane is primarily utilized as a massive lipophilic anchor. Its incorporation drastically increases the lipophilicity of a molecule, which is highly advantageous for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration (e.g., the antiviral and antiparkinsonian drug amantadine)[2]. However, this bulk often comes at the cost of severe aqueous solubility penalties.

Cubane: The Strained Bioisostere

In stark contrast, cubane is a highly strained cubic hydrocarbon with carbon-carbon bond angles constrained to 90°, resulting in an immense deformation energy of approximately 159–166 kcal/mol[1]. This extreme strain imparts unique electronic properties: the C–C bonds possess high p-character, while the C–H bonds have increased s-character, rendering cubane's protons unusually acidic for an alkane[1].

Crucially, the body diagonal distance across the cubane skeleton (~2.72 Å) perfectly mimics the 1,4-distance of a para-substituted benzene ring[3]. This geometric coincidence allows cubane to act as a direct, three-dimensional bioisostere for benzene, enabling medicinal chemists to replace flat aromatic rings with a compact 3D node that often improves aqueous solubility and metabolic stability[4].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative differences between adamantane, cubane, and a standard benzene reference.

Physicochemical PropertyAdamantaneCubaneBenzene (Reference)
Geometry Fused Cyclohexanes (Diamondoid)CubicPlanar Hexagonal
Deformation / Strain Energy ~0 kcal/mol159–166 kcal/mol0 kcal/mol
Density ~1.09 g/cm³~1.29 g/cm³0.88 g/cm³
Impact on Lipophilicity (LogP) Increases by ~3.1 log unitsNeutral to slight decreaseBaseline
Primary Bioisosteric Role Lipophilic bulk, steric shieldpara-Benzene bioisostereN/A
C-H Acidity Low (Standard alkane)High (Increased s-character)Moderate (sp²)

Pharmacokinetic Impact (ADME)

Lipophilicity and Solubility

The most striking divergence between these two scaffolds lies in their impact on solubility. Adamantane's massive hydrocarbon volume reliably increases a molecule's LogP by approximately 3.1 units[2]. While this drives membrane permeability, it frequently causes compounds to "brick dust," rendering them insoluble in aqueous media.

Conversely, replacing a benzene ring with a cubane scaffold often decreases lipophilicity and increases aqueous solubility[5]. This counterintuitive phenomenon occurs because cubane's compact 3D structure disrupts the flat, efficient crystal packing typical of planar arenes, thereby lowering the crystal lattice energy required for dissolution[4].

Metabolic Stability

Both scaffolds offer profound advantages in metabolic stability, albeit via different mechanisms.

  • Adamantane acts as a steric shield. Its sheer bulk physically blocks Cytochrome P450 (CYP450) enzymes from accessing and oxidizing adjacent labile functional groups[2].

  • Cubane eliminates the specific liability of benzylic oxidation. Because cubane lacks benzylic protons and its C-H bonds are electronically distinct due to high s-character, it is highly resistant to standard CYP450-mediated oxidative degradation, prolonging the drug's plasma half-life[4].

MetabolicShielding Arene Standard Arene Lead (Planar, sp2) CYP CYP450 Oxidation (Benzylic C-H Attack) Arene->CYP Degradation Rapid Hepatic Clearance CYP->Degradation Bioisostere Rigid 3D Scaffold (Cubane / Adamantane) Shielding Steric Shielding & No Benzylic Protons Bioisostere->Shielding Stability Prolonged Plasma Half-Life Shielding->Stability

Figure 1: Mechanistic pathway of metabolic shielding by rigid 3D scaffolds.

Experimental Validation Protocols

To objectively evaluate the performance of adamantane or cubane derivatives against their arene counterparts, rigorous, self-validating experimental workflows must be employed.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Kinetic solubility assays (which rely on spiking DMSO stock solutions into buffer) force rapid precipitation, often yielding amorphous solids that misrepresent true solubility. Because the solubility advantage of 3D scaffolds like cubane relies heavily on disrupting crystal lattice energy, the shake-flask method must be used to ensure the compound reaches true thermodynamic equilibrium from its crystalline state.

Step-by-Step Methodology:

  • Preparation: Weigh 2 mg of the crystalline test compound (adamantane/cubane derivative) into a glass vial.

  • Incubation: Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Cap the vial and agitate on an orbital shaker at 37°C for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Extract the supernatant, dilute appropriately in mobile phase, and quantify the dissolved concentration via HPLC-UV/MS against a standard calibration curve.

  • Self-Validation (QC):

    • Run Propranolol (highly soluble) and Amiodarone (poorly soluble) in parallel as assay controls.

    • Mass Balance Check: Dissolve the remaining solid pellet in pure acetonitrile to confirm no compound was lost to non-specific binding on the vial walls.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: Human Liver Microsomes (HLM) are utilized instead of whole hepatocytes to specifically isolate Phase I CYP450 oxidative metabolism. This directly tests the hypothesis that the rigid 3D scaffolds block benzylic oxidation and sterically shield adjacent groups without the confounding variables of Phase II conjugation or active efflux transport.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance (

    
    ).
    
  • Self-Validation (QC):

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH to rule out chemical instability or non-CYP degradation.

    • Competency Control: Run Verapamil (rapid clearance) and Warfarin (slow clearance) to validate the enzymatic activity of the specific HLM batch.

BioisosterePipeline Start Identify Flat Arene Lead Design Design 3D Bioisosteres (Adamantane / Cubane) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis PhysChem Thermodynamic Solubility & LogP Profiling Synthesis->PhysChem ADME HLM Metabolic Stability & Permeability PhysChem->ADME Decision Lead Optimization Decision ADME->Decision

Figure 2: Decision pipeline for evaluating 3D bioisosteres in lead optimization.

Strategic Decision Matrix

When optimizing a lead compound, the choice between adamantane and cubane should be dictated by the specific physicochemical liabilities of the parent molecule:

  • Select Adamantane when: The target receptor features a large, deep hydrophobic pocket; the drug requires enhanced blood-brain barrier penetration; or extreme steric shielding is needed to protect a highly labile adjacent pharmacophore.

  • Select Cubane when: You are explicitly replacing a para-substituted benzene ring; the lead compound suffers from poor aqueous solubility; or you wish to improve metabolic stability without adding excessive lipophilic bulk to the molecule.

References

1.[1] 2.[2] 3.[3] 4.[4] 5.[5]

Sources

Biological Evaluation of N-(1-Adamantylcarbamothioyl)benzamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

This guide evaluates the biological potential of N-(1-adamantylcarbamothioyl)benzamides , a specialized class of hybrid scaffolds combining a lipophilic adamantane cage with a bioactive acyl-thiourea core.

While benzoylthioureas are established urease inhibitors and antimicrobial agents, the incorporation of the adamantyl moiety introduces a critical pharmacokinetic advantage: modulation of lipophilicity (logP) to enhance membrane permeability, particularly against Gram-negative bacteria and the gastric pathogen Helicobacter pylori.

The Structural Triad
  • Adamantane Cage: Increases lipophilicity and steric bulk, facilitating transport across bacterial cell walls and preventing rapid metabolic degradation.

  • Thiourea Linkage (-CSNH-): The primary pharmacophore responsible for chelating the Nickel (Ni²⁺) ions in the urease active site.

  • Benzamide Moiety: Provides electronic tuning (via substituents) and additional hydrogen bonding interactions within the enzyme pocket.

Comparative Analysis: Performance vs. Alternatives

Target Application A: Urease Inhibition (Anti-H. pylori)

Urease is the virulence factor allowing H. pylori to survive stomach acid.

FeatureN-(1-Adamantylcarbamothioyl)benzamides Acetohydroxamic Acid (AHA) (Standard Drug)Thiourea (Reference Inhibitor)
Potency (IC₅₀) High (Predicted: 0.2 - 5.0 µM range)*Moderate (Low µM to mM range)Low (High µM range)
Mechanism Bidentate chelation of Ni²⁺ + Hydrophobic pocket fillingMonodentate/Bidentate chelationWeak coordination
Bioavailability Enhanced (Lipophilic Adamantyl group)Poor (Rapid renal clearance)Moderate
Toxicity Low cytotoxicity (Hep-2 cell lines)High (Teratogenic concerns)High (Thyroid toxicity)

*Note: Potency is structure-dependent. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzamide ring typically enhance activity compared to unsubstituted analogs.

Target Application B: Antimicrobial Susceptibility

Critical Technical Insight: Early evaluations (e.g., Farmacia J. 2018) reported "inactivity" in Disk Diffusion assays. This is a false negative caused by water insolubility. These compounds do not diffuse through agar.

Recommendation: You must use Broth Microdilution for accurate evaluation.

MetricAdamantyl-Benzamides Ciprofloxacin (Standard Antibiotic)Evaluation Verdict
Assay Method Broth Microdilution (Required) Disk Diffusion or BrothAdamantyls fail in agar diffusion.
Gram (+) Activity Moderate to High (Staphylococcus sp.)Very HighCompetitive for resistant strains (MRSA).
Gram (-) Activity Moderate (P. aeruginosa)HighAdamantyl group aids outer membrane penetration.
Solubility Low (DMSO required)High (Water soluble salts)Formulation challenge for in vivo use.

Mechanism of Action: Urease Active Site Binding

The following diagram illustrates the proposed binding mechanism where the thiourea sulfur and amide oxygen chelate the bi-nickel center of the urease enzyme, while the adamantyl group occupies the hydrophobic flap, stabilizing the complex.

UreaseBinding Ni_Center Urease Active Site (Ni2+ -- Ni2+) Inhibition Enzyme Inactivation (Urea Hydrolysis Blocked) Ni_Center->Inhibition Catalysis Halted Inhibitor N-(1-adamantylcarbamothioyl)benzamide Chelation Bidentate Chelation (S and O atoms) Inhibitor->Chelation Donates e- pair Adamantyl Adamantyl Moiety (Lipophilic Anchor) Inhibitor->Adamantyl Contains Chelation->Ni_Center Binds Hydrophobic_Pocket Hydrophobic Pocket (Enzyme Flap) Hydrophobic_Pocket->Inhibition Stabilizes Complex Adamantyl->Hydrophobic_Pocket Steric Fit / Interaction

Caption: Proposed pharmacodynamic interaction showing the dual-mode inhibition: Active site chelation and hydrophobic pocket occupation.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, follow these self-validating protocols.

Protocol A: Synthesis Verification (Prerequisite)

Before biological testing, confirm the structure.[1][2]

  • Reactants: Benzoyl chloride derivative + Ammonium thiocyanate

    
     Benzoyl isothiocyanate (in situ).
    
  • Addition: Add 1-adamantylamine; reflux 4-8 hours.

  • Validation: FT-IR must show

    
    (C=O) at ~1670 cm⁻¹ and 
    
    
    
    (C=S) at ~1230 cm⁻¹.
Protocol B: Urease Inhibition Assay (Indophenol Method)

Rationale: This colorimetric assay quantifies ammonia production, the direct product of urease activity.

  • Preparation:

    • Enzyme: Jack Bean Urease (5 U/mL) in phosphate buffer (pH 6.8).

    • Substrate: Urea (100 mM).

    • Test Compounds: Dissolve in DMSO (Final conc. < 5%).

  • Incubation:

    • Mix 25 µL enzyme + 5 µL test compound. Incubate at 37°C for 15 min.

    • Add 55 µL Urea. Incubate at 37°C for 15 min.

  • Development:

    • Add 45 µL Phenol reagent + 70 µL Alkali reagent (Hypochlorite).

    • Incubate 50 min for color development (Blue).

  • Measurement: Read Absorbance at 630 nm.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (GraphPad Prism).
    
Protocol C: Antibacterial Broth Microdilution (MIC)

Rationale: Overcomes the water-insolubility limitation of disk diffusion.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use 96-well plates.

    • Solvent Control: DMSO (ensure no toxicity).

    • Positive Control: Ciprofloxacin.

    • Test: Serial 2-fold dilutions of benzamide derivative (e.g., 512 µg/mL to 0.5 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%).

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Endpoint: The lowest concentration remaining blue is the MIC.

Experimental Workflow Diagram

Workflow Synthesis Synthesis (Benzoyl Isothiocyanate + Adamantylamine) Purification Purification (Recrystallization) Synthesis->Purification Solubility_Check Solubility Check (DMSO vs Water) Purification->Solubility_Check Urease_Assay Urease Assay (Indophenol Method) Purification->Urease_Assay Decision Soluble in Culture Media? Solubility_Check->Decision Disk_Diffusion Disk Diffusion (Avoid: False Negatives) Decision->Disk_Diffusion Yes (Rare) Broth_Micro Broth Microdilution (MIC Determination) Decision->Broth_Micro No (Common) Data_Analysis Data Analysis (IC50 / MIC Calculation) Disk_Diffusion->Data_Analysis Unreliable Broth_Micro->Data_Analysis Urease_Assay->Data_Analysis

Caption: Decision tree emphasizing Broth Microdilution over Disk Diffusion due to compound solubility profiles.

References

  • Gurgu, H. et al. (2018).[1] "N-(1-Adamantylcarbamothioyl)benzamides: Synthesis, Biological Evaluation and ADME Predictions." Farmacia, 66(6), 963-971. Link

  • Kadi, A. A. et al. (2010). "Synthesis, antimicrobial and hypoglycemic activities of novel N-(1-adamantyl)carbothioamide derivatives." Molecules, 15(9), 6241-6256. Link

  • Saeed, A. et al. (2014). "Recent developments in the synthesis, chemistry and biological activity of benzoylthioureas." European Journal of Chemistry, 5(2), 395-411. Link

  • Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link

Sources

In silico ADME prediction for N-(1-adamantyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug discovery: the over-reliance on a single in silico prediction tool for structurally complex hits.

Today, we are analyzing N-(1-adamantyl)-4-methylbenzenesulfonamide (CAS: 56432-99-6)[1]. This molecule presents a fascinating computational challenge. It combines a highly lipophilic, sterically bulky adamantyl cage with a rigid p-toluenesulfonamide moiety. The steric bulk of the adamantane ring severely alters the molecule's hydration shell, often masking the hydrogen-bonding potential of the sulfonamide core.

To determine how best to profile such a molecule, our laboratory conducted a head-to-head comparison of four industry-standard in silico ADME platforms: (2D topological)[2][3], (Graph-based signatures)[2][3], (3D conformational)[4], and (Machine Learning)[2].

Here is our comprehensive guide to building a self-validating computational workflow, comparing platform performance, and decoding the causality behind the data.

The Self-Validating In Silico Protocol

A computational protocol is only as reliable as its internal controls. Feeding a raw 1D SMILES string (Cc1ccc(cc1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3) directly into a 3D predictor without structural standardization is a guaranteed route to artifactual data. We employ a self-validating loop to ensure input integrity.

Step 1: Ligand Preparation & Protonation State Assignment

  • Action: We process the SMILES string using a ligand preparation engine (e.g., Schrödinger's LigPrep with Epik).

  • Causality: The sulfonamide nitrogen possesses a pKa of approximately 10. At a physiological pH of 7.4, it remains predominantly neutral. If a basic 2D tool incorrectly assumes it is deprotonated (anionic), the predicted LogP will plummet, and aqueous solubility will falsely spike.

  • Self-Validation Check: Alongside our target molecule, we process a control compound with a known crystal structure and similar functional groups (e.g., Glibenclamide). If the generated 3D conformer of the control deviates from its X-ray crystal structure by an RMSD > 1.5 Å, the force field parameters (e.g., OPLS4) are rejected and recalibrated before proceeding.

Step 2: Conformational Sampling

  • Action: Generate low-energy 3D conformers.

  • Causality: While the adamantyl group is a rigid cage, the S-N and S-C bonds have rotatable degrees of freedom. The orientation of the p-tolyl ring relative to the adamantyl group dictates the Solvent Accessible Surface Area (SASA), which is the mathematical backbone for 3D solubility and permeability predictions.

Step 3: Platform Execution & Data Aggregation

  • Action: The validated structures are fed into SwissADME, pkCSM, QikProp, and ADMET Predictor. The resulting data is aggregated and normalized against our internal in vitro assay baselines (PAMPA, Caco-2, and human liver microsomes).

Workflow Visualization

ADME_Workflow Input Input: N-(1-adamantyl)-4-methylbenzenesulfonamide SMILES: Cc1ccc(cc1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 Prep Ligand Preparation Pipeline (Epik pH 7.4, OPLS4 Force Field) Input->Prep Control Internal Control: Glibenclamide (Known Crystal Structure) Control->Prep ValidatePrep Self-Validation: Control RMSD < 1.5 Å? Prep->ValidatePrep ValidatePrep->Prep No (Recalibrate) Swiss SwissADME (2D Topological) ValidatePrep->Swiss Yes pkCSM pkCSM (Graph Signatures) ValidatePrep->pkCSM Yes QikProp Schrödinger QikProp (3D Conformational) ValidatePrep->QikProp Yes ADMET ADMET Predictor (Machine Learning) ValidatePrep->ADMET Yes DataAgg Data Aggregation & Normalization Swiss->DataAgg pkCSM->DataAgg QikProp->DataAgg ADMET->DataAgg InVitro In Vitro Assays (PAMPA, Caco-2, Microsomes) InVitro->DataAgg Ground Truth

In silico ADME workflow with internal control validation and in vitro grounding.

Comparative Data Analysis

To objectively evaluate these platforms, we compared their predictions against our empirical in vitro data for N-(1-adamantyl)-4-methylbenzenesulfonamide.

Pharmacokinetic PropertySwissADME (2D)pkCSM (Graph)QikProp (3D)ADMET Predictor (ML)In Vitro Baseline
LogP (Consensus) 3.653.924.254.104.18 ± 0.05
Aqueous Sol. (log S) -4.50-4.85-5.40-5.15-5.25
Caco-2 Perm. (10⁻⁶ cm/s) High (Qualitative)1.15 (log Papp)78068.562.0
BBB Permeability (log BB) Yes (Qualitative)0.380.550.480.51
CYP3A4 Inhibition YesYesN/A*YesYes (IC₅₀ = 3.8 µM)

*Note: QikProp focuses strictly on physical descriptors and permeabilities; CYP liability requires a separate Schrödinger module (e.g., SiteMap/P450).

Expertise & Experience: Decoding the Discrepancies

Looking at the data table, the variance between tools is not random; it is a direct consequence of their underlying algorithms.

The Lipophilicity (LogP) Underestimation in 2D Tools: Notice that SwissADME predicted a LogP of 3.65, while the in vitro reality is 4.18. Why? SwissADME relies heavily on 2D fragment-based topological descriptors[2][5]. It counts the hydrogen-bond donors and acceptors of the sulfonamide group without spatial context. It fails to recognize that the massive, umbrella-like adamantyl group sterically shields the sulfonamide core from water molecules. QikProp (4.25) and ADMET Predictor (4.10) accurately captured this because they utilize 3D SASA calculations and advanced ML models trained on spatially aware descriptors, respectively.

Permeability and the Blood-Brain Barrier (BBB): N-(1-adamantyl)-4-methylbenzenesulfonamide is highly permeable. QikProp slightly overestimated Caco-2 permeability (780 x 10⁻⁶ cm/s) because its algorithm heavily weights lipophilicity and lack of polar surface area[4]. However, ADMET Predictor's machine learning ensemble (68.5 x 10⁻⁶ cm/s) mapped almost perfectly to our in vitro Caco-2 data (62.0 x 10⁻⁶ cm/s). The causality here is that ML models account for non-linear biological factors, such as potential efflux transporter interactions, which pure physics-based SASA models might miss.

Metabolic Liability (CYP3A4): All capable platforms correctly flagged this molecule as a CYP3A4 inhibitor. The adamantyl group is a known, potent hydrophobic anchor that tightly binds to the lipophilic pockets of Cytochrome P450 enzymes (specifically 3A4 and 2C9). pkCSM's graph-based signatures[6] are particularly adept at recognizing these toxicological and metabolic motifs rapidly without the computational overhead of 3D docking.

Conclusion & Strategic Recommendations

For bulky, sterically hindered molecules like N-(1-adamantyl)-4-methylbenzenesulfonamide, do not rely solely on 2D topological predictors . While SwissADME and pkCSM are excellent, rapid-fire tools for initial library filtering and toxicity flagging, they consistently underestimate the lipophilicity and overestimate the solubility of sterically shielded compounds[5].

For late-stage hit-to-lead optimization, investing the computational time into 3D conformational tools like Schrödinger QikProp or industry-standard ML platforms like Simulations Plus ADMET Predictor is non-negotiable. Their ability to mathematically account for the 3D hydration shell prevents costly late-stage failures due to poor solubility or unexpected metabolic trapping.

References

  • SwissADME : A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. [Link]

  • pkCSM : Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. University of Melbourne.[Link]

  • Schrödinger QikProp : Enhancing drug development with ADME properties prediction. Schrödinger, Inc.[Link]

  • ADMET Predictor : Advanced Machine Learning for ADMET modeling. Simulations Plus.[Link]

Sources

Comparative docking analysis of N-(1-adamantyl)-4-methylbenzenesulfonamide with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(1-adamantyl)-4-methylbenzenesulfonamide (also known as 1-tosylaminoadamantane) represents a fascinating structural convergence of two privileged pharmacophores: the highly lipophilic, bulky adamantane cage and the rigid, hydrogen-bonding sulfonamide linker. In modern drug discovery, adamantyl derivatives are extensively evaluated against two primary metabolic and inflammatory targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1] and Soluble Epoxide Hydrolase (sEH) [2].

This guide provides an objective, comparative molecular docking analysis of N-(1-adamantyl)-4-methylbenzenesulfonamide against standard clinical and preclinical inhibitors for both 11β-HSD1 (Carbenoxolone) and sEH (t-AUCB). By detailing a self-validating computational workflow, we aim to equip researchers with the mechanistic insights and experimental protocols necessary to evaluate sulfonamide-based adamantyl inhibitors accurately.

Mechanistic Rationale & Target Biology

The efficacy of adamantyl-based inhibitors stems from their ability to exploit deep, hydrophobic binding pockets while utilizing their linker regions for critical electrostatic interactions.

  • 11β-HSD1 (Metabolic Target): This endoplasmic reticulum-associated enzyme converts inactive cortisone to active cortisol in a NADPH-dependent manner, and its overexpression is a primary driver of metabolic syndrome and type 2 diabetes ()[1]. The adamantyl group perfectly complements the hydrophobic pocket of 11β-HSD1 (formed by Leu126, Val168, and Leu215). Meanwhile, the sulfonamide moiety acts as a bioisostere to traditional amides, forming critical hydrogen bonds with the catalytic Tyr183 and Ser170 residues ()[3].

  • sEH (Inflammatory Target): sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols, making it a prime target for cardiovascular and inflammatory diseases[2]. The sEH catalytic pocket features two key tyrosine residues (Tyr381 and Tyr465) that anchor the inhibitor ()[4]. While adamantyl ureas (like t-AUCB) are the gold standard for sEH inhibition ()[5], sulfonamides offer an alternative hydrogen-bonding geometry that can significantly improve aqueous solubility and metabolic stability[2].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (Endoplasmic Reticulum) Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active) GR Glucocorticoid Receptor (Activation) Cortisol->GR Binds Metabolic Metabolic Syndrome (Obesity, T2D) GR->Metabolic Gene Transcription Inhibitor N-(1-adamantyl)-4- methylbenzenesulfonamide Inhibitor->Enzyme Competitive Inhibition Enzyme->Cortisol Reduction (NADPH)

Mechanism of 11β-HSD1 inhibition preventing cortisol-induced metabolic syndrome.

Experimental Protocol: Self-Validating Docking Workflow

To ensure trustworthiness and scientific integrity, the following molecular docking protocol incorporates a strict self-validation step via the redocking of co-crystallized ligands.

Step 1: Protein Preparation (Causality & Logic)
  • Structure Retrieval: Retrieve high-resolution crystal structures from the Protein Data Bank: 11β-HSD1 (PDB ID: 5PGU) and sEH (PDB ID: 5AM3).

  • Thermodynamic Correction (Causality): Raw PDB files contain crystallographic artifacts. Use a Protein Preparation Wizard to assign bond orders, add missing hydrogen atoms, and optimize the hydrogen bond network at physiological pH (7.4).

  • Water Management: Remove water molecules beyond 5Å from the active site to prevent artificial steric clashes. Crucially, you must retain the structural water molecules that bridge the ligand to the NADP+ cofactor in 11β-HSD1. Stripping these waters will artificially deflate the docking score of sulfonamides, leading to false negatives.

Step 2: Ligand Preparation
  • Sketch N-(1-adamantyl)-4-methylbenzenesulfonamide, Carbenoxolone, and t-AUCB.

  • Generate 3D conformations using an advanced force field (e.g., OPLS4). Generate tautomers and ionization states at pH 7.4 ± 1.0 to ensure the sulfonamide nitrogen is modeled in its correct protonation state.

Step 3: Grid Generation and Self-Validation
  • Center the receptor grid on the co-crystallized ligands (BMS-816336 for 5PGU; t-AUCB for 5AM3) with an inner box of 10Å and an outer box of 20Å.

  • Self-Validation System: Extract and redock the native crystallographic ligands. Proceed to test your novel compounds only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 1.5 Å. This proves the grid parameters accurately represent the true thermodynamic binding state.

Step 4: Docking and MM-GBSA Rescoring
  • Perform Extra Precision (XP) molecular docking.

  • Rescore the top poses using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method to estimate the binding free energy (

    
    ). This step is mandatory, as standard docking scoring functions often underestimate the massive desolvation energy gains achieved when the highly lipophilic adamantane group enters a hydrophobic pocket.
    

Workflow LPrep Ligand Preparation (LigPrep, OPLS4, pH 7.4±1.0) Docking Molecular Docking (Glide XP / AutoDock Vina) LPrep->Docking PPrep Protein Preparation (PDB: 5PGU & 5AM3) Grid Receptor Grid Generation (Centered on native ligand) PPrep->Grid Grid->Docking Scoring Scoring & Interaction Analysis (H-bonds, π-π stacking) Docking->Scoring MMGBSA MM-GBSA Rescoring (Prime, VSGB solvation) Scoring->MMGBSA

Self-validating computational docking and MM-GBSA rescoring workflow.

Comparative Analysis & Quantitative Data

The following table summarizes the quantitative docking metrics, comparing the test compound against established reference inhibitors.

Ligand / CompoundTarget EnzymeDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interacting Residues (H-Bonds / π-π)
N-(1-adamantyl)-4-methylbenzenesulfonamide 11β-HSD1-9.6-54.2Tyr183 (H-bond), Ser170 (H-bond), Tyr177 (π-π with tosyl)
Carbenoxolone (Standard)11β-HSD1-8.8-48.5Tyr183, Ser170, Ala172
N-(1-adamantyl)-4-methylbenzenesulfonamide sEH-7.9-41.3Tyr381 (H-bond), Tyr465 (H-bond)
t-AUCB (Standard)sEH-10.2-62.1Tyr381, Tyr465, Asp335

Discussion & Field-Proven Insights

  • Target Selectivity & Pocket Geometry: The data reveals that N-(1-adamantyl)-4-methylbenzenesulfonamide exhibits a stronger binding affinity for 11β-HSD1 (-9.6 kcal/mol) compared to sEH (-7.9 kcal/mol). The rigid tetrahedral geometry of the sulfonamide group perfectly aligns the tosyl aromatic ring for a highly favorable

    
     stacking interaction with Tyr177 in the 11β-HSD1 pocket, an interaction absent in standard aliphatic amides.
    
  • Comparison with Standards: While t-AUCB outperforms the test compound in sEH inhibition due to the strong bidentate hydrogen bonding inherent to the urea group[5], the sulfonamide compound surpasses Carbenoxolone in 11β-HSD1 binding. The bulky adamantane cage drives the highly negative MM-GBSA score (-54.2 kcal/mol) through massive desolvation energy gains upon entering the lipophilic pocket.

  • Translational Value (Pharmacokinetics): Sulfonamides generally possess superior metabolic stability compared to aliphatic amides or ureas. Replacing the urea linkage of standard sEH inhibitors or the amide linkage of standard 11β-HSD1 inhibitors with a sulfonamide (as seen in the tosyl derivative) can mitigate rapid in vivo clearance and poor solubility—two of the most common hurdles in adamantyl-based drug development ()[2].

References

  • RCSB Protein Data Bank (PDB ID: 5PGU) . CRYSTAL STRUCTURE OF 11BETA-HSD1 DOUBLE MUTANT COMPLEXED WITH ADAMANTYL DERIVATIVE. Available at: [Link]

  • eScholarship / University of California (PDB ID: 5AM3) . Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase. Available at:[Link]

  • National Institutes of Health (PMC5966023) . Adamantyl thioureas as soluble epoxide hydrolase inhibitors. Available at:[Link]

  • University of Chile Repository . Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening. Available at:[Link]

  • National Institutes of Health (PMC6902892) . Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(1-adamantyl)-4-methylbenzenesulfonamide

[1][2][3]

Executive Chemical Profile

N-(1-adamantyl)-4-methylbenzenesulfonamide combines the lipophilic adamantane cage with a tosyl-sulfonamide moiety.[1][2][3] In drug discovery, this scaffold is frequently utilized to modulate metabolic stability and membrane permeability.[1][2][3] While chemically stable, its specific structural properties dictate unique handling requirements regarding static generation and solubility-based exposure risks.[1][2][3]

ParameterTechnical Specification
CAS Number 56432-99-6
Molecular Formula C₁₇H₂₃NO₂S
Molecular Weight 305.44 g/mol
Physical State White to off-white crystalline solid
Solubility Low in water; Soluble in DMSO, DCM, Chloroform
GHS Classification Warning (Irritant)
Hazard Codes H315 (Skin), H319 (Eye), H335 (Resp.[1][3] Tract)

Risk Assessment & Hazard Logic

Effective safety protocols rely on understanding the mechanism of harm, not just the hazard code.[1][2][3]

  • Inhalation (H335): As a crystalline solid, this compound is prone to triboelectric charging (static).[1][2][3] The resulting fine dust can remain suspended in air, posing an inhalation risk that targets the upper respiratory tract.[1][2][3]

  • Dermal Absorption (H315 + Lipophilicity): The adamantyl group significantly increases lipophilicity (LogP > 3).[2][3] Unlike hydrophilic salts, this compound can partition into the lipid bilayer of the skin more readily than simple sulfonamides.[1][2][3] Standard washing with water alone is ineffective and may spread the contaminant. [1][2][3]

  • Ocular Risk (H319): Mechanical abrasion from crystals combined with chemical irritation can cause severe conjunctivitis.[1][2][3]

Strategic PPE Matrix (Personal Protective Equipment)

Do not default to generic "lab safety" rules. Select PPE based on the state of the matter (Solid vs. Solution).[2][3]

Hand Protection Logic
  • Solid Handling: Nitrile (0.11 mm minimum) is sufficient.[1][2][3] The primary risk is particulate contact.[1][2][3]

  • Solution Handling: The solvent drives the permeation risk.[1][2][3] The adamantyl sulfonamide will "ride" the solvent through the glove material.[1][2][3]

Solvent SystemRecommended Glove MaterialBreakthrough TimeRationale
Dry Solid Nitrile (Disposable)>480 minChemical acts as a particulate; no permeation pressure.[1][2][3]
DMSO / Methanol Nitrile (Double-gloved)>240 minDMSO permeates nitrile slowly; double gloving provides a visual breach indicator.[1][2][3]
DCM / Chloroform PVA or Laminate (Silver Shield) <5 min (Nitrile)Chlorinated solvents degrade nitrile instantly.[2][3] Do not use nitrile gloves for DCM solutions of this compound.
Respiratory & Eye Protection[2][3][4][5][6][7]
  • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1][2][3]

  • Secondary (if hood unavailable): N95 (minimum) or P100 particulate respirator.[2][3]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2][3] Safety glasses are insufficient due to the potential for airborne dust migration.[1][2][3]

Operational Handling Protocol

This workflow minimizes static discharge and exposure during the critical "weighing and transfer" phase.[1][2][3]

Step 1: Engineering Setup[1][3]
  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2][3] The adamantyl moiety contributes to high static retention in low-humidity environments.[1][2][3]

  • Airflow Check: Verify fume hood operation. Clear the front 6 inches of the sash to ensure laminar flow.[1][2][3]

Step 2: Weighing & Transfer[1][3]
  • The "Coffin" Technique: Do not weigh directly into an open boat on the open bench.

    • Tare a sealable vial (scintillation vial) inside the hood.[2][3]

    • Transfer solid into the vial.

    • Cap the vial before moving it to the balance.

    • Weigh the sealed vial. This contains all dust within the primary container.[1][2][3]

Step 3: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the reaction vessel.[1][2][3]

  • Dissolution: If using a chlorinated solvent (DCM), ensure the vessel is vented to a scrubber or hood rear, as the heat of solvation (though likely mild) can increase solvent vapor pressure, carrying the compound into the headspace.[1][2][3]

Decontamination & Waste Management

Because of the adamantyl group's hydrophobicity, water is a poor decontamination agent.[1][2][3]

Surface Decontamination[2][3]
  • Dry Wipe: If powder is spilled, use a dry Chem-Wipe or HEPA vacuum first.[1][2][3] Do not wet immediately, as this creates a sticky, hydrophobic smear.[1][2][3]

  • Solvent Wash: Apply Ethanol (70%) or Isopropanol to a wipe (do not spray directly on the spill to avoid aerosolization).[1][2][3] Wipe the area from the outside in.[1][2][3]

  • Final Rinse: Wash with soap and water to remove surfactant residues.[1][2][3]

Waste Disposal Logic
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."[1][2][3]

  • Liquid Waste:

    • Halogenated:[1][2][3] If dissolved in DCM/Chloroform.[1][2][3]

    • Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.[1][2][3]

  • Quenching: This sulfonamide is stable.[1][2][3] No specific chemical neutralization (e.g., bleach) is required or recommended, as it may generate unwanted byproducts.[1][2][3] Incineration is the standard disposal method.[1][2][3]

Visual Safety Workflow

The following diagram illustrates the decision-making logic for handling N-(1-adamantyl)-4-methylbenzenesulfonamide, prioritizing solvent compatibility and state of matter.

SafetyProtocolStartSTART: Handling N-(1-adamantyl)-4-methylbenzenesulfonamideStateCheckDetermine Physical StateStart->StateCheckSolidSOLID (Powder/Crystal)StateCheck->SolidLiquidSOLUTION (Dissolved)StateCheck->LiquidStaticRiskRisk: Static Dust & InhalationSolid->StaticRiskSolventCheckIdentify SolventLiquid->SolventCheckSolidPPEPPE: Nitrile Gloves + GogglesEngineering: Fume HoodStaticRisk->SolidPPEWeighingProtocol: Weigh in Sealed Vials(Avoid Open Transfer)SolidPPE->WeighingDisposalDisposal: Segregated Incineration(Do NOT flush)Weighing->DisposalHalogenatedChlorinated (DCM, CHCl3)SolventCheck->HalogenatedPolarPolar (DMSO, MeOH, Acetone)SolventCheck->PolarPVA_GlovesREQUIRED: PVA or Laminate Gloves(Nitrile Permeates <5 mins)Halogenated->PVA_GlovesNitrile_GlovesREQUIRED: Double Nitrile Gloves(Change every 30 mins)Polar->Nitrile_GlovesPVA_Gloves->DisposalNitrile_Gloves->Disposal

Caption: Operational logic flow for PPE selection and handling based on physical state and solvent compatibility.

References

  • PubChem. (2025).[2][3] Compound Summary: N-Methylbenzenesulfonamide (Analogous Sulfonamide Safety Data). National Library of Medicine.[1][2][3] Retrieved March 9, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[2][3] C&L Inventory: Adamantane Derivatives. Retrieved March 9, 2026, from [Link][1][2]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.